molecular formula C11H16N2O3S B1518167 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide CAS No. 1155633-23-0

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Cat. No.: B1518167
CAS No.: 1155633-23-0
M. Wt: 256.32 g/mol
InChI Key: OYYKOKZHUSQDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(oxan-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYKOKZHUSQDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Analysis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. This compound belongs to the sulfonamide class of molecules, a cornerstone in medicinal chemistry renowned for a wide array of biological activities.[1] It integrates three key structural motifs: a 4-aminobenzenesulfonyl "head" group, characteristic of sulfa drugs; a central sulfonamide linker; and a saturated N-linked oxane (tetrahydropyran) ring, a moiety frequently employed in modern drug discovery to enhance pharmacokinetic properties.[2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, a robust synthetic protocol, and the analytical techniques required for its characterization.

Molecular Structure and Core Chemical Features

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a multifaceted molecule whose properties are a composite of its constituent parts. The primary aromatic amine offers a reactive handle for further chemical elaboration, while the sulfonamide group acts as a key hydrogen bond donor and acceptor, critical for molecular recognition in biological systems. The oxane ring introduces favorable properties such as improved aqueous solubility and metabolic stability compared to more lipophilic analogues.

Caption: Chemical structure of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and compared to its parent compound, sulfanilamide. These properties are critical for anticipating its behavior in various experimental and biological contexts.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₆N₂O₃S(Calculated)
Molecular Weight 256.32 g/mol (Calculated)
CAS Number 1155633-23-0
Appearance White to off-white crystalline solid(Predicted by analogy)[3]
Predicted logP 0.5 - 1.5(Computational estimate)
Predicted pKa (Aniline NH₂) 3.5 - 4.5(Computational estimate)
Predicted pKa (Sulfonamide NH) 9.5 - 10.5(Computational estimate)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.(Predicted by analogy)[3]
Melting Point Not available. Expected to be a high-melting solid (>150 °C).N/A

Synthesis and Reactivity

The synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis.[1] The logic involves forming the robust sulfonamide bond by reacting a sulfonyl chloride with a primary amine.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic disconnection breaks the S-N bond of the sulfonamide, leading to two commercially available or readily synthesizable precursors: a protected 4-aminobenzenesulfonyl chloride and 4-aminooxane. The workflow involves protecting the aniline, performing the sulfonyl chloride formation and subsequent amination, followed by deprotection.

G cluster_0 Retrosynthesis cluster_1 Synthetic Workflow Target Target Molecule 4-amino-N-(oxan-4-yl) benzenesulfonamide Disconnect Key Disconnection (Sulfonamide Bond) Target->Disconnect C-N Bond Formation Precursors Precursor A: N-Acetylsulfanilyl Chloride + Precursor B: 4-Aminooxane Disconnect->Precursors Reactants N-Acetylsulfanilyl Chloride + 4-Aminooxane Coupling Step 1: Coupling Reaction (Base, Solvent) Reactants->Coupling Protected_Intermediate Protected Intermediate Coupling->Protected_Intermediate Deprotection Step 2: Deprotection (Acid or Base Hydrolysis) Protected_Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Retrosynthetic and synthetic workflow diagram.
Experimental Protocol: Synthesis

This protocol details a reliable method for the synthesis of the title compound, incorporating self-validating checkpoints such as Thin Layer Chromatography (TLC) for reaction monitoring.

Objective: To synthesize 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide from N-acetylsulfanilyl chloride and 4-aminooxane.

Materials:

  • N-acetylsulfanilyl chloride (1.0 eq)

  • 4-Aminooxane (tetrahydropyran-4-amine) (1.05 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M and concentrated)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system for chromatography

Procedure:

  • Step 1: Coupling Reaction (Formation of Protected Intermediate)

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminooxane (1.05 eq) in anhydrous DCM.

    • Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

    • In a separate flask, dissolve N-acetylsulfanilyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.

    • Add the N-acetylsulfanilyl chloride solution dropwise to the stirred 4-aminooxane solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Validation: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane). The disappearance of the limiting reagent (sulfonyl chloride) and the appearance of a new, more polar spot indicates reaction progression.

  • Step 2: Work-up and Isolation of Protected Intermediate

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude N-acetylated intermediate. Purification can be performed via silica gel chromatography if necessary.

  • Step 3: Acetyl Group Deprotection

    • Dissolve the crude intermediate in methanol.

    • Add concentrated hydrochloric acid (e.g., 4-5 eq) and heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours.

    • Validation: Monitor the deprotection by TLC. The product spot should be significantly more polar than the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Step 4: Final Work-up and Purification

    • Dissolve the residue in a small amount of water and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~7-8. The free amine product should precipitate.

    • Collect the solid by vacuum filtration, washing with cold water.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in DCM) to yield the pure 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include:

    • δ 7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

    • δ 6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.

    • δ 5.8-6.0 ppm (s, 2H): Broad singlet for the aniline -NH₂ protons.

    • δ ~7.4 ppm (d, 1H): Sulfonamide -NH proton, coupling to the adjacent C-H.

    • δ 3.7-3.9 ppm (m, 2H): Oxane protons adjacent to the oxygen atom (-O-CH₂-).

    • δ 3.2-3.4 ppm (m, 2H): Oxane protons adjacent to the oxygen atom (-O-CH₂-).

    • δ ~3.5 ppm (m, 1H): Oxane proton at the C4 position (-CH-N-).

    • δ 1.6-1.8 ppm (m, 2H): Axial protons on the oxane ring.

    • δ 1.4-1.6 ppm (m, 2H): Equatorial protons on the oxane ring.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected signals include ~9 distinct peaks: 4 for the aromatic carbons (due to symmetry), and 3 for the oxane ring carbons, plus the carbon attached to the nitrogen.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at m/z 257.3.

  • Fragmentation: Key fragment ions would likely arise from the cleavage of the sulfonamide S-N bond and fragmentation of the oxane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides a valuable fingerprint for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3300-3250N-H StretchSulfonamide (-SO₂NH-)
1620-1580N-H ScissoringPrimary Amine (-NH₂)
1350-1310S=O Asymmetric StretchSulfonamide (-SO₂-)
1170-1150S=O Symmetric StretchSulfonamide (-SO₂-)
1150-1085C-O-C Asymmetric StretchOxane Ether

Applications and Significance in Research

The 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide scaffold is of significant interest to the drug discovery community for several reasons:

  • Privileged Scaffold: The 4-aminobenzenesulfonamide core is a classic "privileged scaffold" known to bind to a variety of biological targets, most notably carbonic anhydrases, which are implicated in glaucoma, epilepsy, and some cancers.[4][5]

  • Improved Pharmacokinetics: The incorporation of the oxane (tetrahydropyran) ring is a modern medicinal chemistry strategy to escape "flatland" and improve physicochemical properties. It can disrupt planarity, increase aqueous solubility, and reduce metabolic liability compared to simple alkyl or aryl substituents.[2]

  • Vector for Library Synthesis: The primary arylamine serves as a versatile chemical handle. It can be readily derivatized via acylation, reductive amination, or diazotization reactions to generate large libraries of novel compounds for high-throughput screening.[1]

Conclusion

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a well-defined chemical entity with properties that make it an attractive building block for modern medicinal chemistry. Its synthesis is straightforward, relying on established chemical principles, and its structure can be unambiguously confirmed through standard analytical techniques. The strategic combination of a classic pharmacophore with a modern pharmacokinetic-enhancing moiety positions this compound and its derivatives as valuable tools for the development of new therapeutic agents.

References

  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. Available at: [Link]

  • PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Available at: [Link]

  • Chandran, A., Mary, Y. S., Varghese, H. T., & Rajendran, G. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Semantic Scholar. Available at: [Link]

  • MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available at: [Link]

  • PubChem. 4-amino-N-(4-aminophenyl)benzenesulphonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Available at: [Link]

  • Matulis, D., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17360-17381. Available at: [Link]

  • Cheméo. Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 4-amino-N-methylbenzenesulfonamide. Available at: [Link]

  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2025, October 16). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Google Patents. US4698445A - 4-amino benzenesulfonamides.
  • NIST WebBook. Benzenesulfonamide. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 4-((Aminosulfonyl)amino)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Pasternak, A., et al. (2009). Discovery and optimization of novel 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide ghrelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6237-40. Available at: [Link]

  • PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available at: [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • PubChem. 4-methanoyl-{N}-methyl-{N}-(oxan-4-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Available at: [Link]

  • PubChem. 4-amino-2-nitro-N-(oxan-3-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • US EPA. Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- - Substance Details. Available at: [Link]

Sources

synthesis pathway of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] This document details a robust four-step synthetic pathway, beginning with the protection of aniline, followed by chlorosulfonation, sulfonamide bond formation, and concluding with deprotection to yield the target molecule. Each step is accompanied by detailed protocols, mechanistic insights, and the rationale behind critical experimental choices, designed for researchers, scientists, and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

To devise an efficient synthesis, we first deconstruct the target molecule, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, to identify key bond disconnections and strategically viable precursors. This retrosynthetic analysis reveals a logical and well-established pathway rooted in fundamental organic chemistry transformations.

The primary disconnection is at the sulfonamide (S-N) bond, a standard approach in sulfonamide synthesis.[3] This leads back to a sulfonyl chloride and an amine. The second key disconnection involves the protecting group on the aromatic amine, which is essential for regioselective chlorosulfonation.

G s_target Target Molecule 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide s_deprotection Amine Deprotection s_target->s_deprotection s_precursor1 N-(4-acetamidophenylsulfonyl) (oxan-4-yl)amine s_deprotection->s_precursor1 s_sulfonamide Sulfonamide Formation s_precursor1->s_sulfonamide s_precursor2a 4-Acetamidobenzenesulfonyl chloride s_sulfonamide->s_precursor2a s_precursor2b 4-Aminotetrahydropyran s_sulfonamide->s_precursor2b s_chloro Chlorosulfonation s_precursor2a->s_chloro s_precursor3 Acetanilide s_chloro->s_precursor3 s_protection Amine Protection s_precursor3->s_protection s_precursor4 Aniline s_protection->s_precursor4

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: From Aniline to Final Product

The forward synthesis is executed in four distinct stages. This section elaborates on the causality behind each step and provides detailed, field-proven protocols.

Step 1: Protection of the Aromatic Amine - Synthesis of Acetanilide

Expertise & Rationale: The synthesis commences with the protection of aniline's amino group. The free amino group (-NH₂) is a powerful activating group but is also basic. It would be protonated by the strong acid used in the subsequent chlorosulfonation step, forming a meta-directing ammonium salt, and could also lead to undesirable side reactions. Acetylation converts the amine into an amide (acetanilide), which is less basic and a moderate ortho-, para-director, ensuring the desired regioselectivity in the next step.

Experimental Protocol:

  • In a 500 mL flask, combine aniline (0.1 mol, 9.31 g) with 100 mL of water.

  • Add acetic anhydride (0.11 mol, 11.23 g) dropwise while stirring vigorously.

  • Continue stirring for 15 minutes. The product will begin to precipitate.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water to obtain pure acetanilide. Dry thoroughly before proceeding.

Step 2: Electrophilic Aromatic Substitution - Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Expertise & Rationale: This step introduces the sulfonyl chloride group onto the benzene ring via chlorosulfonation. Acetanilide is treated with an excess of chlorosulfonic acid. The acetamido group directs the substitution to the para position due to steric hindrance at the ortho positions. The reaction is performed at low temperatures to control its exothermic nature and to further enhance the selectivity for the para product. The excess chlorosulfonic acid serves as both the reagent and the solvent.

Experimental Protocol:

  • Caution: This step must be performed in a well-ventilated fume hood as it generates HCl gas.

  • In a dry 250 mL flask equipped with a magnetic stirrer and a gas outlet, cool chlorosulfonic acid (0.4 mol, 46.6 g) in an ice bath.

  • Slowly add dry, powdered acetanilide (0.1 mol, 13.5 g) in small portions, ensuring the temperature does not exceed 10-15°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until the evolution of HCl gas ceases.[4]

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the product and hydrolyze the excess chlorosulfonic acid.

  • Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[5]

  • The crude product is typically used immediately in the next step due to its susceptibility to hydrolysis.[5]

Step 3: Sulfonamide Bond Formation

Expertise & Rationale: This is the key bond-forming step where the sulfonyl chloride is coupled with the primary amine, 4-aminotetrahydropyran. The reaction is a nucleophilic substitution at the sulfur atom.[1] A base, typically pyridine, is used as a solvent and to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6][7]

Experimental Protocol:

  • In a 250 mL flask, dissolve 4-aminotetrahydropyran (0.09 mol, 9.1 g) in 50 mL of anhydrous pyridine and cool the solution in an ice bath.

  • Add the crude, moist 4-acetamidobenzenesulfonyl chloride (approx. 0.1 mol) portion-wise to the stirred amine solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into 200 mL of cold 1 M HCl to neutralize the excess pyridine and precipitate the product.

  • Collect the crude 4-acetamido-N-(oxan-4-yl)benzene-1-sulfonamide by vacuum filtration.

  • Wash the solid sequentially with water and a small amount of cold ethanol.

  • Purify the product by recrystallization from an ethanol/water mixture.

Step 4: Deprotection to Yield the Final Product

Expertise & Rationale: The final step involves the hydrolysis of the acetamide protecting group to unveil the primary aromatic amine. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred as it yields the amine salt, which can be easily neutralized to precipitate the free amine product.

Experimental Protocol:

  • In a 250 mL round-bottom flask, suspend the purified 4-acetamido-N-(oxan-4-yl)benzene-1-sulfonamide (0.08 mol) in 100 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The final product will precipitate.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the final product, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, by vacuum filtration.

  • Wash the product with cold water and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Overall Synthesis Workflow and Reagent Summary

The complete synthetic pathway is a streamlined process from readily available starting materials to the final target compound.

G start_mat Aniline step1_reagent + Acetic Anhydride intermediate1 Acetanilide step1_reagent->intermediate1 Step 1 Protection step2_reagent + Chlorosulfonic Acid (ClSO3H) intermediate2 4-Acetamidobenzenesulfonyl Chloride step2_reagent->intermediate2 Step 2 Chlorosulfonation step3_reagent + Pyridine start_mat2 4-Aminotetrahydropyran intermediate3 Protected Product step3_reagent->intermediate3 Step 3 Coupling step4_reagent + HCl, H2O (Reflux) final_product Final Product: 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide step4_reagent->final_product Step 4 Deprotection

Caption: Forward synthesis workflow diagram.

Table 1: Summary of Reagents and Materials

StepStarting MaterialKey Reagent(s)Solvent(s)Purpose
1 AnilineAcetic AnhydrideWaterProtection of the amino group
2 AcetanilideChlorosulfonic AcidChlorosulfonic AcidIntroduction of sulfonyl chloride
3 4-Acetamidobenzenesulfonyl Chloride4-AminotetrahydropyranPyridineSulfonamide bond formation
4 Protected IntermediateHydrochloric AcidWaterDeprotection of the amino group

Characterization and Quality Control

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. For the final product, expect to see characteristic peaks for N-H stretching of the primary amine and sulfonamide, S=O stretching (asymmetric and symmetric), and C=C stretching of the aromatic ring.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show distinct signals for the aromatic protons, the protons on the tetrahydropyran ring, and the amine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is reliably achieved through a four-step sequence involving protection, chlorosulfonation, coupling, and deprotection. The described protocols are robust and utilize well-understood chemical transformations common in medicinal chemistry. This guide provides the necessary detail and scientific rationale to enable researchers to successfully synthesize this valuable compound for further investigation and drug development applications.

References

Sources

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Pharmacophore Analysis, and Applications of 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide

Introduction As an Application Scientist in early-stage drug discovery, I frequently encounter the need to optimize classic pharmacophores to overcome modern resistance mechanisms or improve pharmacokinetic profiles. The compound 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (also known as 4-amino-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide) represents a sophisticated evolution of the traditional sulfanilamide scaffold. This guide details the structural rationale, self-validating synthesis, and mechanistic applications of this specialized building block.

Chemical Identity & Database Registration

While the parent sulfanilamide is a ubiquitous antibiotic, highly specific N1-substituted derivatives like 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide are typically synthesized on-demand as proprietary building blocks for high-throughput screening libraries.

  • IUPAC Name: 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • Molecular Formula: C11H16N2O3S

  • Molecular Weight: 256.32 g/mol

  • SMILES: O=S(=O)(NC1CCOCC1)c2ccc(N)cc2

  • CAS Registry Number: Due to its status as a specialized screening intermediate, a single ubiquitous public CAS number is not universally indexed in primary databases. However, its exact mass and formula (C11H16N2O3S) are shared with other characterized bioactive molecules, such as the loop diuretic metabolite Ozolinone[1].

Pharmacophore Rationale: Why the Oxan-4-yl Group?

Conventional sulfonamide drug discovery historically emphasized substitution at the sulfonyl group. However, structural constraints within target enzymes like Dihydropteroate Synthase (DHPS) necessitate the exploration of bulky, polar substitutions at the N1 position to lodge advantageously within the binding pocket[2].

Replacing a highly lipophilic, flat aromatic ring or a simple cyclohexyl group with an oxan-4-yl (tetrahydropyran) moiety introduces a critical hydrogen bond acceptor (the ether oxygen). This subtle isosteric replacement drastically alters the molecule's hydration shell, lowering the calculated LogP (cLogP) and improving aqueous solubility without violating Lipinski's Rule of 5.

Physicochemical & Pharmacokinetic Profiling

The quantitative structural data of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is summarized below. These metrics are critical for predicting membrane permeability and oral bioavailability.

PropertyValueRationale / Implication
Molecular Formula C11H16N2O3SDefines the exact atomic composition[1].
Molecular Weight 256.32 g/mol Highly favorable for oral bioavailability (< 500 Da).
Topological Polar Surface Area (TPSA) 84.6 ŲOptimal for cellular membrane permeability (ideal range: 40-120 Ų).
Hydrogen Bond Donors (HBD) 3Contributed by the primary aniline (-NH2) and the sulfonamide (-NH).
Hydrogen Bond Acceptors (HBA) 4Contributed by the sulfonyl oxygens, sulfonamide nitrogen, and the pyran oxygen.
Calculated LogP (cLogP) ~0.9 - 1.2The oxan-4-yl group lowers lipophilicity compared to a carbocyclic analog, enhancing solubility.

Experimental Protocol: A Self-Validating Synthetic Workflow

The synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide requires a strategic two-step approach. A common pitfall in novice synthesis is attempting to react 4-aminobenzenesulfonyl chloride directly with the amine. This fails due to rapid intermolecular self-condensation (polymerization) between the highly nucleophilic aniline and the electrophilic sulfonyl chloride. To circumvent this, we must use 4-nitrobenzenesulfonyl chloride as a masked precursor.

Synthesis SM1 4-Nitrobenzenesulfonyl Chloride (Electrophile) Step1 Step 1: N-Sulfonylation Reagents: TEA, DCM Conditions: 0°C to RT, 2h SM1->Step1 SM2 Oxan-4-amine (Nucleophile) SM2->Step1 Int1 Intermediate: 4-Nitro-N-(oxan-4-yl)benzene-1-sulfonamide Step1->Int1 Nucleophilic Attack Step2 Step 2: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1 atm) Conditions: MeOH, RT, 4h Int1->Step2 Product Target Compound: 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide Step2->Product Nitro Reduction

Figure 1: Step-by-step synthetic workflow for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Step 1: N-Sulfonylation of Oxan-4-amine

  • Objective: Form the sulfonamide linkage while protecting the aniline moiety as a nitro group.

  • Procedure:

    • In a flame-dried 250 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol, 1.01 g) of oxan-4-amine in 50 mL of anhydrous dichloromethane (DCM).

    • Add 2.5 equivalents (25 mmol, 3.48 mL) of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without TEA, the generated HCl would protonate the oxan-4-amine, rendering it non-nucleophilic and stalling the reaction.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add 1.05 equivalents (10.5 mmol, 2.32 g) of 4-nitrobenzenesulfonyl chloride portion-wise over 15 minutes. Causality: The slow addition at 0°C controls the exothermic nature of the sulfonylation and minimizes the formation of bis-sulfonylated byproducts.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the sulfonyl chloride (highly UV active, high Rf) and the appearance of a new UV-active spot (lower Rf) confirms conversion.

  • Workup: Quench with 50 mL of 1M HCl, extract with DCM (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate.

Step 2: Catalytic Hydrogenation

  • Objective: Reduce the nitro group to the primary amine to yield the final target.

  • Procedure:

    • Dissolve the intermediate (approx. 10 mmol) in 40 mL of anhydrous methanol in a hydrogenation flask.

    • Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) under an argon atmosphere. Causality: Argon purging is critical to prevent the ignition of methanol vapor catalyzed by dry Pd/C in the presence of atmospheric oxygen.

    • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reduction of the nitro group (Exact Mass = 286.06) to the amine (Exact Mass = 256.09) results in a distinct mass shift ([M+H]⁺ = 257.1). Furthermore, ¹H NMR in DMSO-d₆ will reveal the appearance of a broad singlet integrating to 2 protons around 5.8-6.0 ppm, confirming the formation of the -NH₂ group.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol. Concentrate the filtrate in vacuo to afford the pure target compound.

Mechanistic Pathway: DHPS Inhibition

Sulfonamides exert their primary antibacterial effect by acting as competitive inhibitors of Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway[2]. The structural similarity between the 4-aminobenzenesulfonamide core and p-Aminobenzoic Acid (PABA) allows the drug to bind the active site, halting the production of dihydropteroic acid and, consequently, DNA synthesis.

Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfa 4-Amino-N-(oxan-4-yl) benzene-1-sulfonamide Sulfa->DHPS Competitive Inhibition

Figure 2: Mechanism of action showing competitive inhibition of DHPS by the sulfonamide derivative.

By incorporating the oxan-4-yl group, researchers can probe the steric and electronic limits of the DHPS binding pocket, potentially overcoming resistance mechanisms that have rendered older, less functionalized sulfa drugs obsolete[2].

References

  • Synthesis of functionalized sulfonamides as antitubercular agents. Semantic Scholar. 2

  • Supplementary Materials: Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. ResearchGate.

  • Ozolinone | C11H16N2O3S | CID 6436036 - PubChem. National Institutes of Health (NIH). 1

Sources

molecular weight of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight Determination of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight of the novel sulfonamide, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. In drug discovery and development, the precise characterization of a molecule's physical and chemical properties is paramount for regulatory approval and ensuring therapeutic efficacy. This document delineates both the theoretical calculation and the empirical validation of the molecular weight of this compound, with a focus on high-resolution mass spectrometry (HRMS) as the gold standard for experimental determination. Detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, with applications ranging from antimicrobial agents to diuretics and anti-inflammatory drugs.[1] The title compound, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, represents a contemporary iteration of this pharmacophore, incorporating a saturated oxane ring which may influence its pharmacokinetic and pharmacodynamic profile. The accurate determination of its molecular weight is a critical first step in its characterization, underpinning all subsequent analytical and biological studies.

Theoretical Molecular Weight: A Foundational Calculation

The journey to confirming a molecule's identity begins with the theoretical calculation of its molecular weight based on its chemical formula.

Deducing the Molecular Formula

The systematic IUPAC name, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, allows for the precise deduction of its molecular formula. The constituent parts are:

  • Benzene-1-sulfonamide: C₆H₅SO₂NH₂

  • 4-amino substitution: An NH₂ group at the para position of the benzene ring.

  • N-(oxan-4-yl) substitution: An oxane (tetrahydropyran) ring attached at its 4-position to the sulfonamide nitrogen.

This assembly of atoms yields the molecular formula: C₁₁H₁₆N₂O₃S .

Calculation of Molecular Weight

Using the atomic weights of the constituent elements, the molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Oxygen (O)315.99947.997
Sulfur (S)132.0632.06
Total 256.32 g/mol

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 256.08817 Da .[2] This value is of particular importance in high-resolution mass spectrometry.

Experimental Verification: The Gold Standard of Mass Spectrometry

While theoretical calculations provide a baseline, empirical data is required for definitive confirmation. High-resolution mass spectrometry (HRMS) is the premier technique for this purpose, offering exceptional accuracy and sensitivity.[3][4]

The Causality Behind Experimental Choices

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For a small organic molecule like 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, electrospray ionization (ESI) is the preferred method for generating gas-phase ions.[4] This "soft" ionization technique minimizes fragmentation, increasing the likelihood of observing the intact molecular ion. When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, mass accuracies of less than 5 ppm can be routinely achieved, which is often sufficient to confirm the molecular formula of a compound.[5]

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, with each step contributing to the overall confidence in the final result.

Caption: Experimental workflow for molecular weight determination.

Detailed Experimental Protocol

This protocol outlines the steps for determining the using LC-HRMS.

3.3.1. Materials and Reagents

  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (analyte)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • A suitable internal calibrant (lock mass) for the mass spectrometer

3.3.2. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with the mobile phase.

  • Ensure the final sample is a clear solution, free of any particulates.

3.3.3. LC-MS System and Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Mass Range 100-500 m/z
Acquisition Rate 2 spectra/s
Internal Calibrant Continuous infusion of a known reference mass

3.3.4. Data Acquisition and Processing

  • Acquire data in full scan mode over the specified mass range.

  • Process the acquired data using appropriate software (e.g., Agilent MassHunter).

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

  • The expected m/z for the [M+H]⁺ ion is 257.09545.

  • Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical value. The mass error should be within 5 ppm.

  • Utilize the software's formula calculator to confirm that the measured accurate mass and isotopic pattern are consistent with the molecular formula C₁₁H₁₆N₂O₃S.

Data Interpretation and Validation

A successful analysis will yield a mass spectrum with a prominent peak at an m/z corresponding to the protonated molecule ([M+H]⁺). The high-resolution capabilities of the instrument will provide a mass measurement with several decimal places.

Example Data Summary:

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Molecular Formula C₁₁H₁₆N₂O₃S--
Monoisotopic Mass 256.08817 Da--
[M+H]⁺ m/z 257.09545257.0953-0.58

A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.[5]

Conclusion

The accurate determination of the is a fundamental requirement for its progression as a potential therapeutic agent. This guide has outlined a robust methodology, combining theoretical calculations with high-resolution mass spectrometry, to achieve this with a high degree of confidence. The provided protocols are designed to be both scientifically rigorous and practically applicable in a modern research and development setting.

References

  • Sargent, M. and O'Connor, G. (2001). Feasibility study: Mass spectrometry techniques for accurate molecular weight determinations of large molecules. LGC/VAM/2001/026.
  • Novatia. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]

  • PubChem. Nsc701726. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. Based on its structural features, specifically the presence of a primary arylsulfonamide moiety, it is postulated that this compound functions as a potent inhibitor of carbonic anhydrases (CAs). This guide will delve into the molecular basis of this inhibition, outlining the critical interactions within the enzyme's active site. Furthermore, we will present detailed, field-proven experimental protocols to validate this hypothesis and quantify the inhibitory potency and isoform selectivity. Finally, the potential therapeutic applications stemming from the inhibition of specific carbonic anhydrase isoforms will be explored, providing a roadmap for future drug development efforts.

Introduction: The Sulfonamide Scaffold and its Significance

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities.[1] The benzenesulfonamide scaffold, in particular, is a well-established pharmacophore renowned for its ability to target and inhibit a specific class of metalloenzymes known as carbonic anhydrases.[2] The compound of interest, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, possesses this key structural motif, strongly suggesting its primary mechanism of action is through the inhibition of one or more carbonic anhydrase isoforms.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This seemingly simple reaction is fundamental to pH regulation, CO2 transport, electrolyte balance, and various biosynthetic pathways.[4][5] Dysregulation of carbonic anhydrase activity has been implicated in a multitude of pathologies, making them attractive targets for therapeutic intervention.[6][7]

Hypothesized Mechanism of Action: Inhibition of Carbonic Anhydrase

The proposed mechanism of action for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the direct inhibition of carbonic anhydrase activity. This inhibition is believed to occur through a well-documented mechanism characteristic of primary sulfonamides.[1]

Molecular Interactions at the Active Site

The active site of carbonic anhydrases contains a catalytically essential zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[1] The zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Sulfonamide inhibitors function by directly interacting with this zinc ion.[1]

The mechanism of inhibition is as follows:

  • Deprotonation: The sulfonamide nitrogen of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, being weakly acidic, can be deprotonated under physiological conditions.[1]

  • Coordination to Zinc: The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, displacing the catalytic water/hydroxide molecule and coordinating directly to the Zn²⁺ ion in the active site.[1][8]

  • Formation of a Stable Adduct: This coordination forms a stable, tetrahedral adduct within the enzyme's active site.[9]

  • Hydrogen Bonding Network: The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's sulfonyl oxygens and the side chain of a conserved threonine residue (Thr199 in CA II), as well as other interactions with active site residues.[1] The 4-amino group and the N-(oxan-4-yl) moiety can also form additional interactions with residues lining the active site cavity, which can influence the inhibitor's potency and isoform selectivity.

This binding mode effectively blocks the access of the substrate, carbon dioxide, to the catalytic zinc ion, thereby inhibiting the enzyme's function.[1]

Figure 1: Hypothesized binding of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide to the active site of carbonic anhydrase.

Experimental Validation of the Mechanism of Action

To confirm the hypothesized mechanism of action and to characterize the inhibitory profile of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, a series of in vitro and cell-based assays are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay

The primary method to determine the inhibitory potency of a compound against carbonic anhydrase is a direct enzyme inhibition assay. A widely used and robust method is the colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate.[10][11]

Principle: Carbonic anhydrase exhibits esterase activity, hydrolyzing pNPA to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400-405 nm.[10] The rate of p-nitrophenol formation is proportional to the enzyme's activity. An inhibitor will decrease this rate, allowing for the determination of its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Purified human carbonic anhydrase isoform (e.g., hCA II) diluted in assay buffer to a final concentration that provides a linear reaction rate for at least 15 minutes.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared.

    • Test Compound: A stock solution of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in DMSO, with serial dilutions prepared in assay buffer.

    • Reference Inhibitor: Acetazolamide, a known potent carbonic anhydrase inhibitor.[12]

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µL of assay buffer (for maximal activity) or a known inhibitor (for background).

    • Add 10 µL of the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Data Presentation:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Reference) 25012255.7

Note: Reference values for Acetazolamide are approximate and can vary based on experimental conditions.

Figure 2: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Cell-Based Assays

To assess the activity of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in a cellular context, assays can be performed on cell lines that overexpress specific carbonic anhydrase isoforms, such as cancer cell lines known to express high levels of CA IX or CA XII under hypoxic conditions.[11][13]

Principle: Inhibition of tumor-associated carbonic anhydrases like CA IX can lead to intracellular acidification and a decrease in the extracellular pH, ultimately affecting cell viability and proliferation.[14]

Recommended Assay: Cell Viability/Proliferation Assay under Hypoxia

  • Cell Culture: Culture a relevant cancer cell line (e.g., HT-29, MDA-MB-231) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • Treatment: Treat the cells with increasing concentrations of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Compare the viability of treated cells under normoxic and hypoxic conditions. A selective reduction in viability under hypoxic conditions would suggest inhibition of a hypoxia-inducible CA isoform like CA IX.

Therapeutic Potential and Isoform Selectivity

The therapeutic utility of a carbonic anhydrase inhibitor is largely dependent on its isoform selectivity. There are at least 15 known human carbonic anhydrase isoforms with distinct tissue distributions and physiological roles.[5] Developing isoform-selective inhibitors is crucial for minimizing off-target effects.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, thus lowering intraocular pressure.[7][15]

  • Epilepsy and Altitude Sickness: Inhibition of brain CAs can lead to metabolic acidosis, which has anticonvulsant effects and helps acclimatize to high altitudes.[7][15]

  • Cancer: Tumor-associated isoforms CA IX and CA XII are highly expressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[11] Selective inhibitors of these isoforms are being investigated as anti-cancer agents.[6][14]

  • Obesity and Metabolic Disorders: Mitochondrial CAs (CA VA and CA VB) are involved in gluconeogenesis and lipogenesis, making them potential targets for the treatment of metabolic diseases.[6]

The N-(oxan-4-yl) group of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide can be tailored to achieve selectivity for different CA isoforms by exploiting subtle differences in the size and shape of their active site cavities.

Conclusion

Based on its chemical structure, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is strongly hypothesized to act as an inhibitor of carbonic anhydrases. This in-depth technical guide has outlined the molecular basis for this mechanism, provided detailed protocols for its experimental validation, and discussed the potential therapeutic implications. The presented framework offers a clear path for researchers and drug development professionals to further investigate this compound and its potential as a novel therapeutic agent targeting specific carbonic anhydrase isoforms. The key to unlocking its therapeutic potential will lie in a thorough characterization of its inhibitory profile and isoform selectivity.

References

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprints.org. [Link]

  • Akhtar, N., Sastry, M., & Sonar, P. (2013). Therapeutic potential of carbonic anhydrase inhibitors.
  • Wikipedia. (2024). Carbonic anhydrase inhibitor. In Wikipedia. [Link]

  • Charan, J., & Reljic, D. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Baronas, D., Dudutienė, V., Paketurytė, V., Kairys, V., Smirnov, A., Juozapaitienė, V., ... & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993-1011. [Link]

  • Supuran, C. T. (2011). Carbonic Anhydrase Inhibitors and Activators for Novel Therapeutic Applications.
  • Apetrei, A., Todea, M., Tertis, M., Cristea, C., & Supuran, C. T. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 102, 534-540.
  • Ilies, M. A. (2013). Carbonic anhydrases as disease markers.
  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6776-6791.
  • Ghorbani, M., Arab, A., & Gholamhosseini, L. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 184-188.
  • ResearchGate. (n.d.). Carbonic anhydrase (CA) related diseases with associated isoform targets. [Link]

  • Lee, J. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Activators for Neurodegeneration: An Overview. Molecules, 24(17), 3105.
  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 8(1), 1.
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3165.
  • Vilas, G. L., & Boron, W. F. (2020). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 21(11), 3820.
  • Pfaller, A., Scheibe, J., & Weuster-Botz, D. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7293.
  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide represents a structurally modernized analog within the sulfonamide class of antimicrobial agents. Traditional sulfa drugs (e.g., sulfamethoxazole, sulfadiazine) typically feature flat, heteroaromatic substitutions on the sulfonamide nitrogen. In contrast, this novel derivative incorporates an oxan-4-yl (tetrahydropyran-4-yl) moiety.

Expertise & Causality: The strategic replacement of a planar aromatic ring with an aliphatic, oxygen-containing heterocycle increases the molecule's fraction of sp³-hybridized carbons (


). In modern drug development, increasing three-dimensionality via higher 

character is a proven tactic to improve aqueous solubility, reduce off-target protein binding, and potentially circumvent specific steric-clash resistance mutations found in the active sites of highly evolved bacterial enzymes[1].

Despite this structural modernization, the core pharmacophore—the 4-aminobenzenesulfonamide group—remains intact. This allows the compound to function as a structural mimic of para-aminobenzoic acid (pABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) [2].

Mechanism of Action

DHPS is a critical enzyme in the bacterial de novo folate biosynthesis pathway, a pathway absent in mammalian cells, which rely instead on the active transport of dietary folate[2]. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to yield 7,8-dihydropteroate, simultaneously releasing inorganic pyrophosphate (PPi)[3].

By occupying the pABA binding pocket within the TIM-barrel structure of DHPS, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide halts the production of dihydropteroate[4]. This upstream blockade starves the bacteria of tetrahydrofolate (THF), an essential cofactor for the biosynthesis of purines, thymidine, and certain amino acids, ultimately exerting a potent bacteriostatic effect[5].

FolatePathway GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Folate Biosynthesis Enzymes DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (pABA) PABA->DHPS DHP 7,8-Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Active Cofactor DHPS->DHP Release of PPi DHFS->DHF DHFR->THF Compound 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide Compound->DHPS Competitive Inhibition

Fig 1: Folate biosynthesis pathway and competitive inhibition of DHPS by the sulfonamide compound.

Experimental Protocols

To rigorously evaluate this compound, a two-tiered testing strategy is required: a target-specific enzymatic assay to confirm intrinsic affinity, followed by a whole-cell phenotypic assay to confirm membrane permeability and systemic antibacterial efficacy.

Protocol 1: In Vitro DHPS Enzymatic Inhibition Assay (IC₅₀ Determination)

Trustworthiness & Causality: Whole-cell assays are susceptible to confounding variables such as efflux pump activity or poor outer membrane permeability. To isolate the intrinsic target affinity, we utilize a cell-free, coupled colorimetric assay. Because the DHPS reaction releases stoichiometric amounts of inorganic pyrophosphate (PPi), we can couple this reaction with yeast inorganic pyrophosphatase (which cleaves PPi into two molecules of inorganic phosphate, Pi). The resulting Pi is quantified using a malachite green-based reagent[3]. This creates a self-validating system where signal generation is strictly and directly dependent on DHPS catalytic turnover.

Materials:

  • Recombinant DHPS enzyme (e.g., E. coli or S. aureus)

  • Substrates: DHPPP and pABA

  • Yeast inorganic pyrophosphatase (0.01 U/reaction)

  • Malachite green phosphate detection reagent (e.g., PiColorLock)

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 5% DMSO[3]

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the assay buffer. Critical Insight: The inclusion of 10 mM MgCl₂ is mandatory, as the Mg²⁺ ion coordinates the pyrophosphate leaving group during the DHPS catalytic cycle, stabilizing the transition state[2].

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in 100% DMSO. Dilute into the assay buffer to achieve a final DMSO concentration of 5% (higher concentrations may denature the recombinant enzyme).

  • Enzyme Master Mix: Combine DHPS (5 nM final concentration) and yeast inorganic pyrophosphatase in the assay buffer.

  • Pre-incubation: Add the diluted compound to the enzyme mix in a 96-well clear microplate. Incubate at room temperature for 10 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 5 µM DHPPP and 5 µM pABA to initiate the reaction (Total volume = 100 µL)[3].

  • Incubation: Incubate the microplate at 37°C for exactly 20 minutes.

  • Detection: Add the malachite green detection reagent to quench the reaction. Incubate for 5 minutes at room temperature for color development.

  • Quantification: Read the absorbance at 650 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Broth Microdilution Assay for MIC Determination

Trustworthiness & Causality: When evaluating sulfonamides, the choice of culture medium is the single most critical factor for assay integrity. Standard media often contain high levels of thymidine and pABA. Bacteria can scavenge exogenous thymidine to synthesize DNA, effectively bypassing the folate pathway blockade and resulting in false-negative susceptibility (artificially high MIC values)[6]. Therefore, this protocol strictly mandates the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) that has been specifically depleted of thymidine and pABA[7].

Materials:

  • Thymidine/pABA-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Standardized bacterial strains (e.g., E. coli ATCC 25922)

  • 96-well sterile, clear-bottom microtiter plates

Step-by-Step Workflow:

  • Media Validation: Verify that the CAMHB lot supports standard sulfonamide susceptibility by testing against a quality control strain (e.g., E. faecalis ATCC 29212)[6].

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in CAMHB (Columns 1-10). Leave Column 11 as a positive growth control (no drug) and Column 12 as a negative sterility control (media only).

  • Inoculation: Add an equal volume of the bacterial inoculum to each well (except Column 12). The final bacterial concentration will be

    
     CFU/mL.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C–37°C for 16–20 hours under an ambient atmosphere.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth (or >80% reduction in OD₆₀₀ compared to the growth control).

Data Presentation

The following table outlines the expected pharmacological profile of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide compared to a clinical standard, demonstrating how the biochemical IC₅₀ translates to whole-cell MIC.

CompoundDHPS IC₅₀ (µM)E. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 25923 MIC (µg/mL)F_{sp^3} Ratio
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide 0.85 ± 0.122.04.00.45
Sulfamethoxazole (Control) 1.20 ± 0.154.08.00.10
pABA (Native Substrate) N/AN/AN/A0.00

(Note: Data provided is representative mock data for protocol validation and comparative analysis).

References

  • Global Health: Antimicrobial Resistance: Dihydroptero
  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero
  • Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv
  • 70192 Mueller Hinton Broth (M-H Broth) - Sigma-Aldrich
  • Mueller Hinton Agar (MHA)

Sources

Application Notes & Protocols for In Vivo Studies with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Compound Profile and Rationale for In Vivo Assessment

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative. The core structure, 4-aminobenzenesulfonamide, is the foundational scaffold for a class of drugs with a wide array of therapeutic applications.[1][2] Historically, sulfonamides were among the first broad-spectrum antibiotics and function by acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][4][5][6] This mechanism confers a bacteriostatic effect, halting microbial growth and proliferation.[4][5]

Beyond antimicrobial activity, various sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, and even anticancer agents.[7][8] The N-(oxan-4-yl) substitution on the sulfonamide nitrogen introduces a saturated heterocyclic ring, a common feature in modern medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn significantly influences a compound's pharmacokinetic profile and target engagement.

The primary impetus for advancing 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide to in vivo studies is to characterize its behavior and effects within a complex biological system. The key objectives are:

  • Pharmacokinetics (PK): To understand its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This answers the question: "What does the body do to the drug?"

  • Pharmacodynamics (PD) and Efficacy: To evaluate its biological effect in a relevant disease model. This answers the question: "What does the drug do to the body?"

  • Safety and Tolerability: To establish a preliminary safety profile and determine the maximum tolerated dose (MTD).

This document provides a comprehensive guide for researchers to design and execute foundational in vivo studies for this compound, ensuring data integrity, reproducibility, and adherence to the highest scientific and ethical standards.

Preclinical Study Design: Foundational Principles

Before embarking on any in vivo protocol, a robust study design is paramount. This involves careful consideration of the scientific objectives, ethical guidelines, and practical aspects of the experiment.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in strict accordance with ethical principles and regulations. Researchers are required to obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be consulted during the planning phase to ensure all aspects of the study design and reporting are transparent and rigorous, ultimately enhancing the reliability and reproducibility of the findings.[9][10][11][12][13] The ARRIVE guidelines consist of a checklist of essential information to include in publications to ensure the work can be scrutinized and reproduced.[11]

Animal Model Selection

The choice of animal model is dictated by the study's objective.

  • For initial PK screening: Rodents, such as Sprague-Dawley rats or CD-1 mice, are commonly used due to their well-characterized physiology, availability, and cost-effectiveness.

  • For efficacy studies: The model must be relevant to the presumed mechanism of action. Given the sulfonamide core, a bacterial infection model is a logical starting point. For example, a murine thigh infection model using a susceptible strain of Staphylococcus aureus or Escherichia coli could be employed. The selection should be justified based on the scientific objectives and relevance to human biology.[10]

Formulation and Vehicle Selection

Poorly soluble compounds present a significant challenge for in vivo studies, often leading to low or variable bioavailability.[14][15] It is critical to develop a suitable vehicle for administration.

Protocol: Vehicle Screening for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • Assess Aqueous Solubility: Determine the compound's intrinsic solubility in water or phosphate-buffered saline (PBS). It is anticipated to be low.

  • Screen Co-solvents and Surfactants: Test solubility in common, well-tolerated excipients.[14][15] A suggested screening panel is provided in Table 1.

  • Evaluate Suspension Formulations: If a stable solution cannot be achieved at the desired concentration, a suspension must be developed. This involves milling the compound to a uniform particle size and using a suspending agent.

  • Recommended Starting Vehicle: A common and effective starting point for many preclinical compounds is a vehicle containing a suspending agent and a surfactant, for example: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) + 0.1% (v/v) Tween 80 in sterile water.

  • Stability Testing: Once a lead vehicle is identified, the formulation's stability should be assessed over the expected duration of use to ensure no precipitation or degradation occurs.

Table 1: Example Vehicle Screening Panel

Vehicle CompositionTypeRationale
Sterile WaterAqueousBaseline solubility
10% DMSO / 90% SalineCo-solventFor compounds with moderate solubility (often for IV)
20% PEG400 in SalineCo-solventIncreases solubility of many organic molecules.[16]
10% Solutol HS-15 in WaterSurfactantForms micelles to solubilize hydrophobic compounds.[14]
20% Captisol® (SBE-β-CD) in WaterComplexing AgentForms inclusion complexes to enhance solubility.[16]
0.5% HPMC / 0.1% Tween 80 in WaterSuspensionStandard vehicle for oral gavage of insoluble compounds.

Experimental Protocol: Rodent Pharmacokinetic (PK) Study

This protocol outlines a single-dose PK study in rats to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Workflow Overview

PK_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life cluster_analysis Phase 3: Analysis Formulation Formulation Preparation Dosing Dose Calculation Formulation->Dosing Animals Animal Acclimation & Grouping Animals->Dosing Admin Compound Administration (PO & IV) Dosing->Admin Sampling Serial Blood Sampling Admin->Sampling Process Plasma Processing Sampling->Process Extraction Bioanalytical Sample Prep Process->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Model PK Parameter Modeling LCMS->PK_Model

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Methodology

Materials:

  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • Vehicle (e.g., 0.5% HPMC / 0.1% Tween 80)

  • Sprague-Dawley rats (n=3-5 per group), cannulated (jugular vein) for ease of sampling

  • Dosing syringes and gavage needles (for oral) or sterile syringes (for IV)

  • K2-EDTA tubes for blood collection

  • Centrifuge, pipettes, and freezer (-80°C)

Procedure:

  • Animal Preparation: Allow animals to acclimate for at least 3-5 days. Fast animals overnight (with access to water) before dosing. Record the body weight of each animal on the day of the study.

  • Dose Preparation: Prepare the dosing formulation at the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume). Ensure the formulation is homogenous.

  • Dose Administration:

    • Oral (PO) Group: Administer the calculated dose volume to each rat via oral gavage.

    • Intravenous (IV) Group: Administer the calculated dose via the tail vein or a catheter. The IV dose is typically lower (e.g., 1-2 mg/kg) and should be in a solubilized vehicle.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at specified time points. A typical schedule is:

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately transfer blood into K2-EDTA tubes and keep on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest the supernatant (plasma) and store frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in the plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This method validation is critical and should adhere to regulatory guidance to ensure accuracy, precision, and stability.[17][18][19]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters (Table 2). Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
Elimination Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time.
Vd Volume of DistributionApparent volume into which the drug distributes.
F% Absolute Oral BioavailabilityFraction of the oral dose that reaches systemic circulation.

Experimental Protocol: Murine Thigh Infection Model (Efficacy)

This protocol provides a framework for evaluating the in vivo efficacy of the compound against a bacterial pathogen.

Workflow Overview

Efficacy_Workflow cluster_prep Phase 1: Induction cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Infection Inject Inoculum into Thigh Muscle Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Dosing_Start Initiate Treatment (e.g., 2h post-infection) Infection->Dosing_Start Dosing_Regimen Administer Compound/Vehicle (e.g., BID for 24h) Dosing_Start->Dosing_Regimen Euthanasia Euthanasia & Thigh Harvest Dosing_Regimen->Euthanasia Homogenize Homogenize Thigh Tissue Euthanasia->Homogenize Plating Serial Dilution & Plating Homogenize->Plating CFU_Count Incubate & Count CFUs Plating->CFU_Count

Caption: Workflow for a murine thigh infection efficacy model.

Step-by-Step Methodology

Materials:

  • CD-1 or BALB/c mice

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial strain (e.g., Methicillin-sensitive Staphylococcus aureus ATCC 29213)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Test compound, vehicle, and a positive control antibiotic (e.g., sulfamethoxazole/trimethoprim)

  • Tissue homogenizer

Procedure:

  • Induce Neutropenia: To create a robust infection, render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This immunosuppression allows the bacteria to establish a more significant infection.

  • Prepare Inoculum: Culture the bacterial strain overnight in TSB. On the day of infection (Day 0), dilute the culture to achieve a target concentration of ~1x10^6 colony-forming units (CFU) in 0.1 mL of saline.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum directly into the quadriceps muscle of one hind limb.

  • Treatment: At 2 hours post-infection, begin the treatment regimen. Randomly assign mice to the following groups (n=5-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% HPMC / 0.1% Tween 80), PO, twice daily (BID)

    • Group 2: Test Compound (e.g., 50 mg/kg), PO, BID

    • Group 3: Test Compound (e.g., 100 mg/kg), PO, BID

    • Group 4: Positive Control (e.g., TMP/SMX), PO, BID

  • Endpoint Analysis: At 24 hours after the initiation of treatment, euthanize the mice. Aseptically remove the infected thigh muscle.

  • Quantify Bacterial Burden: Weigh the tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto TSA plates.

  • CFU Enumeration: Incubate the plates overnight at 37°C. Count the colonies on the plates to determine the number of CFU per gram of tissue.

  • Data Analysis: Transform the CFU/gram data to log10 CFU/gram. Compare the bacterial burden in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A statistically significant reduction in log10 CFU indicates efficacy.

Data Interpretation and Next Steps

The results from these initial in vivo studies will provide a critical first look at the potential of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

  • Favorable PK Profile: A good oral bioavailability (e.g., F% > 30%) and a half-life that supports a reasonable dosing interval (e.g., 4-8 hours) would be considered positive indicators.

  • Demonstrated Efficacy: A dose-dependent, statistically significant reduction in bacterial burden in the thigh infection model would validate the compound's antibacterial activity in vivo.

Based on these outcomes, next steps could include multi-dose PK studies, dose-range finding toxicology studies, and evaluation in more complex or alternative efficacy models.

References

  • ARRIVE guidelines. (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research. Retrieved February 27, 2026, from [Link]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000410. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 27, 2026, from [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving Bioscience Research Reporting: The ARRIVE Guidelines for Reporting Animal Research. PLOS Biology, 8(6), e1000412. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved February 27, 2026, from [Link]

  • Norecopa. (2025). ARRIVE Guidelines. Retrieved February 27, 2026, from [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved February 27, 2026, from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 27, 2026, from [Link]

  • FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Retrieved February 27, 2026, from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved February 27, 2026, from [Link]

  • Khalaf, H. S., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Health Sciences, 4(1), 1-5. Available from: [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved February 27, 2026, from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9636-9654. Available from: [Link]

  • Deshmukh, V. G. (2016). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 634-649. Available from: [Link]

  • Boulanger, A., et al. (2024). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. Scientific Reports, 14(1), 1-15. Available from: [Link]

  • Suzuki, H., et al. (2000). Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments. Drug Metabolism and Disposition, 28(4), 429-436. Available from: [Link]

  • Veterian Key. (2018). Sulfonamides and Potentiated Sulfonamides. Retrieved February 27, 2026, from [Link]

  • Plumb, D. C. (2011). Plumb's Veterinary Drug Handbook. Wiley. (General reference, not a direct URL)
  • Popović, J., et al. (2017). Antimicrobial sulfonamide drugs. Advanced technologies, 6(1), 58-71. Available from: [Link]

  • Baranauskiene, L., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(20), 3746. Available from: [Link]

  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved February 27, 2026, from [Link]

  • Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Anadón, A., & Reeve-Johnson, L. (2014). Pharmacokinetics of Sulfadiazine in Pigs. University of Osnabrück. Available from: [Link]

  • Leavens, T. L., et al. (2007). Use of Probabilistic Modeling within a Physiologically Based Pharmacokinetic Model To Predict Sulfamethazine Residue Withdrawal Times in Edible Tissues in Swine. Antimicrobial Agents and Chemotherapy, 51(12), 4409-4416. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-919.
  • Kumar, S., & Singh, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available from: [Link]

  • Williams, R. O., et al. (Eds.). (2012).
  • ResearchGate. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved February 27, 2026, from [Link]

  • Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available from: [Link]

  • Lumma, W. C. (1987). U.S. Patent No. 4,698,445. U.S.
  • Iroha, N. O., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of Physics: Conference Series, 1299, 012073. Available from: [Link]

Sources

Application Note: A Multi-faceted Biophysical Approach to Characterizing 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Protein Binding

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Understanding the precise molecular interactions between sulfonamide-containing compounds and their protein targets is fundamental to drug discovery and lead optimization.[2] This guide provides a comprehensive framework for characterizing the binding of a representative compound, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, to a model protein target. We move beyond a single technique, advocating for an integrated biophysical approach that combines high-throughput screening with in-depth kinetic and thermodynamic analysis. Detailed, field-proven protocols for Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are presented, explaining not just the procedural steps but the scientific rationale behind them. This multi-pronged strategy ensures a robust, self-validating characterization of the binding event, providing actionable data for structure-activity relationship (SAR) studies.[3]

The Sulfonamide: A Privileged Scaffold in Protein-Ligand Interactions

The sulfonamide group (–S(=O)₂–NH–) is a versatile pharmacophore due to its unique electronic and structural properties. It can act as a hydrogen bond donor via the N-H group and a hydrogen bond acceptor through its two sulfonyl oxygens.[1][4] This dual nature allows it to engage in highly specific and conserved interactions within protein binding pockets, often mimicking peptide bonds.[1] For example, antibacterial sulfonamides function as competitive inhibitors by mimicking p-aminobenzoic acid (PABA) to block bacterial folic acid synthesis.[5][6][7] Furthermore, primary sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), where the sulfonamide moiety coordinates directly with the catalytic zinc ion in the active site.[8]

Given this precedent, a thorough investigation of any novel sulfonamide, such as 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, requires a quantitative assessment of its binding affinity, kinetics, and thermodynamics against putative protein targets.

An Integrated Strategy for Binding Characterization

No single assay can provide a complete picture of a molecular interaction.[9] A robust characterization workflow leverages orthogonal techniques to validate findings and provide complementary information. We propose a tiered approach that begins with high-throughput screening to confirm binding, followed by detailed kinetic and thermodynamic studies.

Binding_Assay_Workflow TSA Thermal Shift Assay (TSA) Is there a stabilizing interaction? SPR Surface Plasmon Resonance (SPR) How fast? How tight? (ka, kd, KD) TSA->SPR ITC Isothermal Titration Calorimetry (ITC) What drives the binding? (KD, ΔH, ΔS) SPR->ITC

Caption: Integrated workflow for protein-ligand binding characterization.

This workflow ensures that resources are spent efficiently. A rapid Thermal Shift Assay can screen compound libraries to identify binders, which are then subjected to more detailed analysis by SPR to understand the kinetics of the interaction.[10][11] Finally, ITC provides orthogonal validation of the binding affinity and reveals the thermodynamic forces (enthalpy and entropy) driving the interaction, which is critical for lead optimization.[12]

Primary Binding & Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte (small molecule) flowing over a sensor surface to which a ligand (protein) has been immobilized.[11][13] It is the gold standard for determining kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₗ).[14]

Causality Behind the Protocol

The core principle involves monitoring changes in the refractive index at the sensor surface as the analyte binds and dissociates.[15] The protein is typically immobilized because a higher surface density is needed when there is a large molecular weight difference between the protein and the small molecule analyte.[16] A buffer-only injection is used for double referencing to subtract bulk refractive index changes and instrument drift, ensuring the measured response is solely from the binding event. A concentration series of the analyte is essential to reliably determine the kinetic parameters by globally fitting the data to a binding model.[15]

SPR_Workflow node_prep node_prep node_immob Step 2: Immobilization Activate sensor surface (e.g., EDC/NHS) Inject protein to desired density Deactivate remaining active sites node_prep->node_immob node_kinetic Step 3: Kinetic Analysis Inject analyte concentration series (Association phase) Inject running buffer (Dissociation phase) node_immob->node_kinetic node_regen Step 4: Regeneration Inject regeneration solution (e.g., low pH glycine) Ensure surface returns to baseline node_kinetic->node_regen node_analysis Step 5: Data Analysis Double reference subtraction Global fit to a binding model (e.g., 1:1) Determine ka, kd, KD node_kinetic->node_analysis All Cycles Complete node_regen->node_kinetic Next Concentration Cycle

Caption: Step-by-step experimental workflow for an SPR assay.

Detailed Protocol: SPR Analysis of Compound Binding to Carbonic Anhydrase II (CAII)
  • Instrument & Consumables:

    • SPR Instrument (e.g., Biacore, Reichert, Nicoya)

    • Sensor Chip (e.g., CM5, Carboxyl-functionalized)

    • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degassed.

    • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.

  • Protein Immobilization (Amine Coupling):

    • Equilibrate the system with running buffer at a constant flow rate (e.g., 10 µL/min).

    • Activate the carboxylated sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject CAII (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 5000-8000 Resonance Units, RU).

    • Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.

    • Rationale: Amine coupling is a robust and common method for attaching proteins to the sensor surface.[14] A stable baseline after immobilization indicates a successful and covalent linkage.

  • Kinetic Analysis:

    • Prepare a serial dilution of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in running buffer. Since the compound is likely soluble in DMSO, prepare a high-concentration stock in 100% DMSO and dilute it into the running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 5%.[16] A typical concentration range might be 0.1 µM to 10 µM, spanning below and above the expected Kₗ.

    • For each concentration, perform an injection cycle:

      • Inject the compound solution at a high flow rate (e.g., 50 µL/min) for a set time (e.g., 120 seconds) to monitor association.

      • Switch to running buffer flow for an extended period (e.g., 300 seconds) to monitor dissociation.

      • Inject the regeneration solution (e.g., 30-second pulse of 10 mM Glycine-HCl pH 2.0) to remove any bound analyte.

      • Allow the baseline to stabilize before the next injection.

    • Self-Validation: Include a buffer-only injection (blank) in the cycle for double referencing. Run a known inhibitor (e.g., Acetazolamide) as a positive control.[15]

  • Data Analysis:

    • Process the raw data by subtracting the reference surface signal and the blank injection signal.

    • Fit the resulting sensorgrams for all concentrations globally using a 1:1 Langmuir binding model to determine kₐ, kₔ, and Kₗ.

Orthogonal Validation & Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17] It is considered the gold standard for thermodynamic characterization because it is a label-free, in-solution technique that requires no modification or immobilization of the binding partners.[12] A single ITC experiment can determine the binding affinity (Kₐ, the inverse of Kₗ), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][18]

Detailed Protocol: ITC Analysis
  • Sample Preparation:

    • Protein (in cell): Dialyze the purified CAII extensively against the ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5). After dialysis, determine the precise protein concentration. A typical concentration is 10-20 µM.

    • Ligand (in syringe): Dissolve 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in the final dialysis buffer. The ligand concentration should be 10-15 times higher than the protein concentration (e.g., 150-200 µM).[3] Ensure the final DMSO concentration matches that in the protein cell to minimize heats of dilution.

    • Rationale: Using the final dialysis buffer for both protein and ligand is critical to minimize large, confounding heats of dilution/mixing, ensuring the measured heat corresponds to the binding event.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by 19-25 subsequent injections (e.g., 1.5-2.0 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kₗ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

High-Throughput Screening: Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess protein thermal stability.[10][19] The binding of a ligand typically stabilizes a protein's structure, leading to an increase in its melting temperature (Tₘ).[20] This change (ΔTₘ) is indicative of a binding interaction.

Detailed Protocol: TSA Analysis
  • Reagent Preparation:

    • Prepare a master mix containing the target protein (e.g., CAII at 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[20][21]

    • Rationale: SYPRO Orange is a hydrophobic dye whose fluorescence is quenched in aqueous solution but increases significantly upon binding to exposed hydrophobic regions of an unfolding protein.[19]

    • Prepare a 10 mM stock of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in 100% DMSO.

  • Plate Setup:

    • Aliquot the protein/dye master mix into the wells of a 96-well or 384-well qPCR plate.

    • Add the compound to the wells to achieve the desired final concentration (e.g., 10 µM). Include wells with only DMSO as a negative control and a known binder as a positive control.

    • Seal the plate and briefly centrifuge to mix.

  • Melt Curve Experiment:

    • Place the plate in a real-time PCR instrument.[22]

    • Set up a melt curve protocol: heat the plate from 25 °C to 95 °C with a ramp rate of approximately 1 °C/min, acquiring fluorescence data at regular intervals.[19][22]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative of the curve.

    • Calculate the ΔTₘ by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample. A positive ΔTₘ indicates stabilization and suggests binding.[10]

Integrated Data Summary

By combining these techniques, a comprehensive binding profile can be established. The data should be compiled to build a complete picture of the interaction.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA)
Affinity (Kₗ) Directly Measured (e.g., 1.2 µM)Directly Measured (e.g., 1.5 µM)Not Directly Measured
Kinetics kₐ: 2.5 x 10⁴ M⁻¹s⁻¹ kₔ: 3.0 x 10⁻² s⁻¹Not MeasuredNot Measured
Thermodynamics Not MeasuredΔH: -5.2 kcal/mol -TΔS: -2.9 kcal/molNot Measured
Stoichiometry (n) Assumed 1:1 in modelDirectly Measured (e.g., n=0.98)Not Measured
Binding Confirmation YesYesYes (ΔTₘ = +4.2 °C)
Table: Hypothetical integrated data for the binding of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide to CAII.

In this hypothetical example, the Kₗ values obtained from SPR and ITC are in close agreement, providing strong validation of the binding affinity.[2] SPR provides the kinetic context, showing moderately fast association and dissociation rates. ITC reveals that the binding is enthalpically driven, a common characteristic for specific, hydrogen-bond-rich interactions. Finally, the positive ΔTₘ from TSA provides a rapid, initial confirmation of the stabilizing interaction. Together, these data points provide a robust and multi-dimensional understanding of the compound's binding properties.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au.
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Protein Binding Assays.
  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Thermal shift assay. Wikipedia.
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
  • Isothermal Titr
  • ITC (Isothermal Titr
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Thermal shift assays for early-stage drug discovery. AXXAM.
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed.
  • Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols.
  • Thermal shift assay (TSA). Bio-protocol.
  • Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Binding Assays: Common Techniques and Key Consider
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
  • Computational evaluation of protein – small molecule binding. PMC.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The robust characterization of an active pharmaceutical ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and quality. This document provides an in-depth analytical guide for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, a sulfonamide derivative. Our approach moves beyond a simple recitation of methods; it is designed as a holistic strategy, explaining the causal links between the molecule's structure and the selection of specific analytical techniques. Each protocol is presented as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance. This guide synthesizes established methodologies for sulfonamide analysis with the specific structural features of the target compound to provide a field-proven, authoritative framework for its comprehensive evaluation.

Introduction and Strategic Overview

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a molecule featuring a primary aromatic amine, a sulfonamide linkage, and a saturated oxane (tetrahydropyran) ring. This combination of functional groups dictates its physicochemical properties and informs the selection of an appropriate analytical toolkit. A multi-technique approach is non-negotiable for unambiguous identification, purity assessment, and stability evaluation.

The analytical strategy is built on an orthogonal framework, where each technique provides a unique and complementary piece of information, creating a comprehensive profile of the molecule.

G cluster_start API Synthesis & Isolation cluster_analysis Comprehensive Analytical Characterization cluster_validation Method Validation & Data Integrity cluster_end Final API Profile API Target Compound Purity Purity & Assay (HPLC-UV) API->Purity Orthogonal Testing Identity Structural Identity (MS, NMR, FTIR) API->Identity Orthogonal Testing SolidState Solid-State Properties (XRPD, DSC, TGA) API->SolidState Orthogonal Testing Validation Method Validation (ICH Q2(R2)) Purity->Validation Ensures Fitness for Purpose Identity->Validation Ensures Fitness for Purpose Report Certificate of Analysis (CoA) SolidState->Report Generates Reportable Data Validation->Report Generates Reportable Data

Caption: Integrated workflow for the analytical characterization of a pharmaceutical compound.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for method development, particularly for chromatography and sample preparation. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structural motifs, such as sulfanilamide.[1]

PropertyExpected Value / CharacteristicRationale & Significance
Molecular Formula C₁₁H₁₆N₂O₃SDerived from chemical structure.
Molecular Weight ~272.32 g/mol Essential for mass spectrometry confirmation.
Melting Point Expected to be a crystalline solid with a distinct melting point >150 °C.[2]A sharp melting point is an indicator of purity. DSC provides an accurate measurement.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water.[1]Crucial for selecting appropriate diluents for HPLC and NMR analysis.
pKa Two potential pKa values: one for the aniline amine (~2-4) and one for the sulfonamide N-H (~9-10).Influences HPLC mobile phase pH selection for optimal peak shape and retention.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity and assay of pharmaceutical compounds.[3][4] A reversed-phase method is the logical choice due to the moderate polarity of the target molecule.

Causality Behind Method Choices:

  • Column: A C18 stationary phase provides excellent hydrophobic retention for the benzene ring, while being suitable for the polar functional groups.

  • Mobile Phase: An acetonitrile/water gradient is used to elute the main compound and resolve potential impurities with differing polarities. A mild acid (e.g., formic or acetic acid) is added to the mobile phase to suppress the ionization of the primary amine, ensuring a sharp, symmetrical peak shape.

  • Detection: The aromatic benzene ring contains a strong chromophore, making UV detection at a wavelength around 255-265 nm highly sensitive.[1][3]

Protocol: Purity Determination by RP-HPLC-UV
  • Instrument Preparation:

    • Ensure the HPLC system is calibrated.

    • Purge all solvent lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 265 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The %RSD for the peak area and retention time should be ≤ 2.0%.[5]

    • The theoretical plates (N) should be > 2000, and the tailing factor (T) should be between 0.8 and 1.5.

  • Data Analysis:

    • Purity: Integrate all peaks in the sample chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Compare the peak area of the main peak in the Sample Solution to that of the Standard Solution to determine the concentration.

Structural Elucidation and Identification

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of molecular weight and offers structural insights through fragmentation analysis.

Rationale:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+) is highly effective for this molecule. The primary aromatic amine is a basic site that readily accepts a proton to form the [M+H]⁺ ion.[6]

  • Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ precursor ion will induce fragmentation at the weakest bonds. For sulfonamides, characteristic cleavages occur at the S-N and S-C bonds, providing a structural fingerprint.[7]

Expected Fragmentation Pattern: The protonated molecule ([M+H]⁺, m/z ~273.1) is expected to yield key fragment ions corresponding to:

  • Loss of the oxane group.

  • Cleavage of the sulfonamide S-N bond.

  • Fission of the benzenesulfonyl moiety (m/z 156).[8]

Protocol: LC-MS Identity Confirmation
  • System: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Employ the same HPLC method as described in Section 3.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion in the mass spectrum corresponding to the HPLC peak.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[9][10]

Rationale: ¹H NMR will show the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. ¹³C NMR will identify all unique carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic~7.5d2H, ortho to -SO₂-
Aromatic~6.6d2H, ortho to -NH₂
Amine~5.9s (broad)2H, -NH₂
Sulfonamide~7.8d1H, -SO₂NH-
Oxane~3.7m1H, -CH-NH-
Oxane~3.5m4H, -O-CH₂-
Oxane~1.5m4H, other -CH₂-
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~152C-NH₂
Aromatic~129CH (ortho to -SO₂-)
Aromatic~127C-SO₂-
Aromatic~113CH (ortho to -NH₂)
Oxane~66O-CH₂
Oxane~49CH-NH
Oxane~33other CH₂
Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Data Analysis: Assign all peaks in the spectra and verify that they are consistent with the proposed structure of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[11]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300-3200N-H stretchSulfonamide (-SO₂NH-)
1350-1310S=O asymmetric stretchSulfonamide (-SO₂NH-)
1170-1150S=O symmetric stretch[12]Sulfonamide (-SO₂NH-)
1100-1050C-O-C stretchOxane Ether
1620-1580N-H bendPrimary Amine (-NH₂)

Solid-State and Thermal Characterization

The solid-state properties of an API are critical as they can affect stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration for sulfonamides.[13][14]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary tool for identifying the crystalline form of a material. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.

Protocol: XRPD Analysis
  • Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of crystallites.

  • Instrument: Use a powder X-ray diffractometer with Cu Kα radiation.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°.

  • Data Analysis: The resulting diffractogram should be used as a reference for the specific crystal form. Any batch-to-batch variation in the pattern could indicate a polymorphic change.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, decomposition, and the presence of solvates.[15][16][17]

  • DSC: Measures heat flow as a function of temperature. It will show a sharp endotherm at the melting point for a pure crystalline solid.

  • TGA: Measures mass loss as a function of temperature. It reveals the onset of thermal decomposition and can quantify the amount of residual solvent or water.[18]

Protocol: DSC and TGA Analysis
  • Instrument: Use a calibrated simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (significant mass loss). Any mass loss before melting may indicate the presence of solvent or water.

Analytical Method Validation

For use in a regulated environment, the primary analytical methods (especially HPLC) must be validated to demonstrate they are fit for their intended purpose.[19][20] Validation is performed according to ICH Q2(R2) guidelines.[21]

G cluster_main ICH Q2(R2) Validation Characteristics cluster_params Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability & Intermediate) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Purity Purity Tests Purity->Accuracy Purity->Precision Purity->Specificity LOD Detection Limit (LOD) Purity->LOD LOQ Quantitation Limit (LOQ) Purity->LOQ Purity->Linearity Purity->Range Purity->Robustness Identity Identification Identity->Specificity

Caption: Core validation parameters required for different types of analytical procedures as per ICH Q2(R2).

Key Validation Parameters for the HPLC Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by analyzing spiked samples and assessing peak purity.[22]

  • Linearity: A linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration).[5]

  • Accuracy: The closeness of the results to the true value, typically determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Variation within the same laboratory (e.g., different days, analysts, or equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The comprehensive characterization of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide requires a synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. The protocols and rationale outlined in this guide provide a robust framework for confirming the identity, purity, and solid-state properties of this API. By integrating system suitability tests and adhering to the principles of method validation outlined by ICH, researchers can ensure the generation of reliable, accurate, and defensible data essential for advancing drug development programs.

References

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Bentham Science. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available from: [Link]

  • IJR. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ACS Publications. Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Available from: [Link]

  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]

  • PubMed. Identification of sulfonamides by NMR spectroscopy. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available from: [Link]

  • PubMed. 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Available from: [Link]

  • ACS Publications. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Semantic Scholar. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Available from: [Link]

  • ACS Publications. Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Available from: [Link]

  • Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available from: [Link]

  • PMC. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • PMC. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Available from: [Link]

  • ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. Available from: [Link]

  • RSC Publishing. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • PubMed. Infrared identification of sulphonamides using attenuated total reflection. Available from: [Link]

  • ChemBK. 4-aminobenzenesulfonamide. Available from: [Link]

  • Academic Journals. Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Available from: [Link]

  • ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Available from: [Link]

  • ResearchGate. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Available from: [Link]

  • Carl ROTH. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Available from: [Link]

  • PMC. Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Available from: [Link]

  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

Sources

Application Notes: Characterizing and Utilizing 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide as a Chemical Probe for Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of selective chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the interrogation of protein function in native cellular environments.[1] The compound 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a primary arylsulfonamide, a chemical class renowned for its interaction with a specific family of metalloenzymes. While this particular molecule is not extensively characterized in the scientific literature, its core structure strongly suggests a high probability of it acting as an inhibitor of Carbonic Anhydrases (CAs) .[2][3]

This guide provides a comprehensive framework for researchers to validate the targets of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide and develop it into a reliable chemical probe. We will proceed from the foundational hypothesis of CA inhibition, through to rigorous, state-of-the-art protocols for confirming target engagement in cells, identifying its protein interactors on a proteome-wide scale, and validating its functional activity in vitro.

Part 1: The Scientific Rationale - Targeting Carbonic Anhydrases

The primary sulfonamide moiety (R-SO₂NH₂) is a classic zinc-binding group and the definitive pharmacophore for the inhibition of carbonic anhydrases.[4] CAs are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

The catalytic site of a carbonic anhydrase features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water is deprotonated to a highly nucleophilic hydroxide ion. The sulfonamide group of an inhibitor, in its deprotonated state (R-SO₂NH⁻), acts as a transition-state analog. It displaces the hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry, effectively blocking the active site and preventing substrate binding.[4][6]

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ Zn_inhibited Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O H2O->Zn Coordination Sulfonamide_bound R-SO₂NH⁻ Probe 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide Sulfonamide R-SO₂NH⁻ (Deprotonated) Probe->Sulfonamide contains Sulfonamide->Sulfonamide_bound Displaces H₂O & Binds His1_i His His1_i->Zn_inhibited His2_i His His2_i->Zn_inhibited His3_i His His3_i->Zn_inhibited Sulfonamide_bound->Zn_inhibited Inhibitory Coordination

Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide.

Table 1: Examples of Primary Sulfonamide CA Inhibitors and Their Potency

This table provides context for the expected inhibitory activity of sulfonamide-based compounds against various human (h) CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Ethoxzolamide808264.5
4-Aminobenzenesulfonamide1500200--
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Hypothesized Hypothesized Hypothesized Hypothesized

Data for known inhibitors are representative values from published literature.[5][7]

Part 2: Target Engagement Validation in a Cellular Context

Before proceeding to proteomic analysis, it is crucial to confirm that the probe engages its putative target within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose as it is label-free and performed in a physiologically relevant environment.[8] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound state.[9]

CETSA_Workflow start Culture Cells treat Treat cells with Probe or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (stabilized) from aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze soluble protein by Western Blot collect->analyze end Plot Melting Curves (Probe vs. Vehicle) analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to assess the thermal stabilization of a candidate target protein (e.g., CA-II) in cells treated with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

  • Cell Culture and Treatment:

    • Culture a relevant cell line known to express the target protein (e.g., HEK293T for overexpressed targets, or a cancer cell line like MCF-7 for endogenous CA-IX) to ~80% confluency.

    • Harvest cells and create a single-cell suspension. Divide the suspension into two pools: one for treatment with the probe (e.g., 10-30 µM final concentration) and one for a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[9]

  • Heat Challenge:

    • Aliquot 50-100 µL of the treated and vehicle cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 10-12 points from 40°C to 70°C). Heat for 3-8 minutes, followed by a cooling step to room temperature for 3 minutes.[10]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the protein concentration across all samples.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody for the target protein (e.g., anti-CA-II).

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the relative band intensity against temperature for both the probe-treated and vehicle-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.[10]

Part 3: Unbiased Target Identification using Chemical Proteomics

To identify the full spectrum of protein targets, a chemical proteomics approach is employed. This involves synthesizing a modified version of the probe with a bio-orthogonal handle (e.g., a terminal alkyne) for "click" chemistry. This "clickable" probe is used to enrich its binding partners from a cell lysate, which are then identified by mass spectrometry (MS).[12][13]

APMS_Workflow start Synthesize Alkyne-Probe incubation Incubate lysate with Alkyne-Probe start->incubation lysis Prepare native cell lysate lysis->incubation click Perform CuAAC 'Click' Reaction with Biotin-Azide incubation->click pulldown Enrich probe-protein complexes with Streptavidin Beads click->pulldown wash Wash beads to remove non-specific binders pulldown->wash elute Elute or on-bead digest bound proteins wash->elute ms Analyze peptides by LC-MS/MS elute->ms identify Identify and quantify protein targets ms->identify

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Protocol 2: Synthesis of a "Clickable" Alkyne-Modified Probe (Conceptual)

A terminal alkyne can be incorporated via a linker attached to a synthetically accessible position, such as the amine of the oxane ring (if modified from a ketone precursor) or the 4-amino group of the benzene ring. The following is a conceptual representation.

  • Functionalization: Modify the oxane ring to introduce a reactive handle (e.g., an amino or hydroxyl group).

  • Coupling: Couple the functionalized probe scaffold to a linker containing a terminal alkyne (e.g., pent-4-ynoic acid) using standard amide or ether bond-forming reactions.

  • Purification: Purify the final alkyne-modified probe using column chromatography and confirm its structure by NMR and mass spectrometry.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

  • Cell Lysis: Lyse cultured cells in a non-denaturing buffer (e.g., Tris-based buffer with 0.5% NP-40 and protease/phosphatase inhibitors) to obtain a native proteome.

  • Probe Incubation: Incubate the cell lysate (1-5 mg total protein) with the alkyne-probe (1-10 µM) for 1-2 hours at 4°C. Include a control incubation with DMSO. For competitive profiling, pre-incubate a parallel sample with a 50-fold excess of the original, unmodified probe before adding the alkyne-probe.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag. Add Biotin-Azide, a copper source (CuSO₄), a reducing agent (sodium ascorbate), and a copper ligand (e.g., TBTA) to the lysate. Incubate for 1 hour at room temperature.[14]

  • Streptavidin Pulldown: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Vigorously wash the beads with lysis buffer and then with more stringent buffers (e.g., containing high salt or urea) to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., boiling in SDS-PAGE sample buffer). Alternatively, perform an on-bead tryptic digest to generate peptides for analysis.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins. Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control, and whose enrichment is competed away by the unmodified probe, are considered high-confidence targets.[13]

Part 4: In Vitro Functional Validation

The final step is to confirm that the probe directly inhibits the enzymatic activity of its identified target. For carbonic anhydrases, this can be measured using a colorimetric assay that monitors the hydrolysis of p-nitrophenyl acetate (pNPA).[15]

Protocol 4: Colorimetric Carbonic Anhydrase Activity Assay

This assay leverages the esterase activity of CAs. The enzyme hydrolyzes the colorless substrate pNPA into the yellow-colored product p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA-II) in Assay Buffer.

    • Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Inhibitor Solutions: Prepare a serial dilution of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 180 µL of Assay Buffer.

    • Add 10 µL of the enzyme solution to all wells except the blank.

    • Add 10 µL of the diluted inhibitor solutions (or vehicle for the control) to the enzyme-containing wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final volume should be 210 µL.

  • Measurement and Analysis:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at 25°C, taking readings every 30 seconds for 10-15 minutes.

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This document provides a comprehensive, technically grounded roadmap for the characterization of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide as a novel chemical probe. By systematically applying the principles and protocols of target engagement (CETSA), unbiased target identification (chemoproteomics), and functional validation (in vitro assays), researchers can rigorously establish its biological targets and develop it into a valuable tool for exploring the complex biology of carbonic anhydrases.

References

  • Gómez-Santacana, X., Boutonnet, M., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs. ACS Publications. [Link]

  • Innocenti, A., et al. (2011). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties. Journal of Medicinal Chemistry. [Link]

  • Lundbäck, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. [Link]

  • Yeh, T-L., et al. (2017). Chemical proteomics: terra incognita for novel drug target profiling. PMC. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Innocenti, A., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties. PubMed. [Link]

  • Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii. MDPI. [Link]

  • Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University Research Portal. [Link]

  • Tamura, T., & Hamachi, I. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition. Accounts of Chemical Research. [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors. STAR Protocols. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [Link]

  • Jones, C. I., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Chan, H., et al. (2022). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides. ResearchGate. [Link]

  • Cambridge Healthtech Institute. (2021). Target Identification and Validation - Part 1. CHI. [Link]

  • Eisl, I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Le, L., et al. (2024). Clickable Probes for Pathogen Proteasomes: Synthesis and Applications. ResearchGate. [Link]

  • Akocak, S., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC. [Link]

  • van der Woude, J., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs. PMC. [Link]

  • OMICS International. (2025). Chemoproteomics: A Powerful Tool for Drug Discovery and Molecular Profiling. OMICS Online. [Link]

  • Wang, D., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase. PMC. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay v1. ResearchGate. [Link]

  • Rana, S., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. PubMed. [Link]

  • Drug Discovery Chemistry. (2022). Chemoproteomics & Chemical Biology. Drug Discovery Chemistry. [Link]

  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Stanford Medicine. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Open Targets Platform. (2025). Chemical probes & TEPs. Open Targets. [Link]

  • Xiang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

Sources

The Versatile Scaffold: Application Notes on 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the potential applications of the compound 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. While specific literature on this exact molecule is emerging, the well-established and diverse biological activities of the 4-aminobenzenesulfonamide core scaffold provide a robust framework for guiding its exploration in various therapeutic areas. This document synthesizes established principles with actionable protocols to empower researchers in unlocking the therapeutic potential of this and related compounds.

The 4-aminobenzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The versatility of this scaffold lies in the amenability of the sulfonamide nitrogen and the aromatic ring to chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[4] The introduction of the oxan-4-yl (tetrahydropyran) group at the sulfonamide nitrogen in 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a strategic modification that can influence solubility, metabolic stability, and target engagement.

Part 1: Potential Therapeutic Applications and Mechanisms of Action

Based on the extensive data on structurally related sulfonamides, two primary areas of application for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide are of immediate interest: carbonic anhydrase inhibition and antimicrobial chemotherapy.

Carbonic Anhydrase Inhibition: A Gateway to Anticancer and Anti-glaucoma Therapies

The primary sulfonamide group is a classic and potent zinc-binding group, making it an excellent inhibitor of carbonic anhydrases (CAs).[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Several human CA isoforms (hCAs) are implicated in various pathologies. Notably, hCA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[4][6]

Mechanism of Action: As a primary sulfonamide, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is predicted to act as a potent inhibitor of various CA isoforms. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle.[7] The selectivity for different CA isoforms can be modulated by the substituents on the aromatic ring and the sulfonamide nitrogen.[7] The oxan-4-yl group could potentially interact with residues in the active site cavity, influencing both potency and isoform selectivity.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

CA_IX_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space CA_IX Carbonic Anhydrase IX (CA IX) H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Catalysis H2O_CO2 H₂O + CO₂ H2O_CO2->CA_IX Substrates pHi_regulation Intracellular pH Regulation (Increase) H_HCO3->pHi_regulation Acidification Extracellular Acidification (Decrease in pH) H_HCO3->Acidification Cell_Proliferation Cell Proliferation & Survival pHi_regulation->Cell_Proliferation Invasion_Metastasis Invasion & Metastasis Acidification->Invasion_Metastasis Compound 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide Compound->CA_IX Inhibition

Caption: Inhibition of CA IX by 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Antimicrobial Activity: Targeting Folic Acid Synthesis

The 4-aminobenzenesulfonamide scaffold is the foundational structure of sulfa drugs, the first class of synthetic antimicrobial agents.[2] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4]

Mechanism of Action: Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide can act as a competitive inhibitor of DHPS.[4] By binding to the active site of the enzyme, it prevents the incorporation of PABA, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the synthesis of nucleic acids and certain amino acids, leading to bacteriostasis.[4]

Part 2: Experimental Protocols

The following protocols provide a framework for the initial investigation of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in the context of its potential applications.

Protocol for Evaluating Carbonic Anhydrase Inhibition

This protocol outlines a stopped-flow CO₂ hydration assay to determine the inhibitory potency (Ki) of the test compound against various hCA isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzyme and Buffer Preparation: Prepare a solution of the hCA isoform in the buffer containing the pH indicator.

  • Assay: a. Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (e.g., 25°C). b. Mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water in the stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons during CO₂ hydration.

  • Data Analysis: a. Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. b. Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentration. c. Calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the inhibitory potency and isoform selectivity of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, which can be compared to known CA inhibitors.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow Start Start Compound_Prep Prepare serial dilutions of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Start->Compound_Prep Enzyme_Prep Prepare hCA isoform solution with pH indicator Start->Enzyme_Prep CO2_Prep Prepare CO₂-saturated water Start->CO2_Prep Mixing Mix enzyme and CO₂ solutions in stopped-flow instrument Compound_Prep->Mixing Enzyme_Prep->Mixing CO2_Prep->Mixing Measurement Monitor absorbance change over time Mixing->Measurement Data_Analysis Calculate initial rates, IC₅₀, and Ki values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining carbonic anhydrase inhibition.

Protocol for Assessing Antibacterial Activity

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains using the broth microdilution method.

Materials:

  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., sulfamethoxazole)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the control antibiotic in a suitable solvent and make serial dilutions in CAMHB in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: This assay will determine the antibacterial potency of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide against a panel of clinically relevant bacteria.

Part 3: Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise format.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide150501525
Acetazolamide (Control)25012255.7

Table 2: Hypothetical Antibacterial Activity Data (MIC, µg/mL)

CompoundS. aureusE. coli
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide3264
Sulfamethoxazole (Control)816

Part 4: Conclusion and Future Directions

The 4-aminobenzenesulfonamide scaffold remains a highly privileged structure in drug discovery. The specific derivative, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, holds considerable promise as a lead compound for the development of novel therapeutics, particularly as carbonic anhydrase inhibitors and antimicrobial agents. The protocols outlined in this guide provide a solid foundation for the initial biological evaluation of this compound. Further studies should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and safety. The exploration of structure-activity relationships through the synthesis of analogs will be crucial for optimizing its therapeutic potential.

References

[8] Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]

[9] Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

[5] Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. RSC Medicinal Chemistry. [Link]

[10] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

[7] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

[11] Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry. [Link]

[12] Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety. Bioorganic & Medicinal Chemistry. [Link]

[3] Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. [Link]

[1] The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

[6] Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. [Link]

[2] Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

Sources

Application Notes and Protocols for Preparing 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide-based compound with potential applications in various cell-based assays, including those in drug discovery and development. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, known for activities such as antimicrobial, and enzyme inhibition.[1] Specifically, many sulfonamide derivatives are recognized as inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological and pathological processes.[2][3]

Proper preparation of this compound for cell culture applications is critical to ensure accurate and reproducible experimental results. This guide provides a detailed protocol for the solubilization, sterilization, and preparation of working solutions of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, along with insights into its potential mechanism of action and best practices for its use in cell culture.

Physicochemical Properties and Solubility Considerations

While specific experimental solubility data for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (CAS: 1155633-23-0) is not extensively documented in publicly available literature, the general properties of N-substituted sulfonamides can provide valuable guidance. Typically, such compounds exhibit poor solubility in aqueous solutions and are more readily soluble in organic solvents.[4][5][6]

Based on the structure of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, which contains a non-polar oxane ring and a benzenesulfonamide group, it is predicted to be hydrophobic. Therefore, an organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous cell culture media.

Table 1: Physicochemical Properties of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (and related compounds for context)

Property4-amino-N-(oxan-4-yl)benzene-1-sulfonamideGeneral N-substituted SulfonamidesReference
CAS Number 1155633-23-0Varies[7]
Molecular Formula C₁₁H₁₆N₂O₃SVaries[7]
Predicted Solubility Low in water, soluble in DMSOGenerally low in water, soluble in organic solvents[4][5][6]
Storage of Powder Store at 2-8°C, protected from light and moistureCool, dry, and dark conditionsGeneral Lab Practice
Storage of DMSO Stock -20°C or -80°C for long-term-20°C or -80°C[8]

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are known to act as inhibitors of carbonic anhydrases (CAs).[2][3] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in pH regulation, ion transport, and other physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are considered targets for anticancer therapies.[9][10] The primary sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition. While the specific inhibitory activity of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide against different CA isoforms has not been reported, its structural similarity to other known CA inhibitors suggests this as a plausible mechanism of action to investigate.

G cluster_0 Cellular Environment cluster_1 Mechanism of Action CO2_H2O CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (CA) CO2_H2O->CA_Enzyme Catalyzes H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociates CA_Enzyme->H2CO3 Forms Sulfonamide 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide Inhibition Inhibition Sulfonamide->Inhibition Inhibition->CA_Enzyme

Caption: Potential mechanism of action via carbonic anhydrase inhibition.

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials
  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile, disposable syringe filters (0.22 µm pore size, PTFE or other DMSO-compatible membrane)

  • Sterile syringes

  • Sterile cell culture medium appropriate for your cell line

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass:

    • The molecular weight of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (C₁₁H₁₆N₂O₃S) is approximately 272.34 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 272.34 g/mol = 0.0027234 g = 2.72 mg

  • Weigh the compound:

    • Carefully weigh out 2.72 mg of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the powder.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile Filtration:

    • Draw the 10 mM stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile, labeled microcentrifuge tube or cryovial. This step is crucial to remove any potential microbial contamination.

  • Storage:

    • Store the 10 mM stock solution at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6 months or longer). Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Part 2: Preparation of Working Solutions

  • Thaw the stock solution:

    • Thaw the 10 mM stock solution at room temperature or in a 37°C water bath.

  • Dilute to the final working concentration:

    • Prepare working solutions by diluting the 10 mM stock solution in pre-warmed, complete cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.

    • For example, to prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.

G Start Start: 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide Powder Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Stock 10 mM Stock Solution Filter->Stock Store Store at -20°C or -80°C Stock->Store Dilute Dilute in Cell Culture Medium Stock->Dilute Working Working Solution (e.g., 10 µM) Dilute->Working Assay Perform Cell-Based Assay Working->Assay

Caption: Workflow for preparing solutions for cell culture.

Best Practices and Troubleshooting

  • DMSO Cytotoxicity: Always determine the tolerance of your specific cell line to DMSO by performing a dose-response curve. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.

  • Solution Stability: While DMSO stock solutions are generally stable when stored properly, the stability of the compound in aqueous cell culture medium at 37°C may be limited. It is recommended to prepare fresh working solutions for each experiment.

  • Precipitation: If the compound precipitates upon dilution into the aqueous cell culture medium, try preparing an intermediate dilution in a co-solvent or reducing the final working concentration. Sonication can also help to redissolve precipitates, but care should be taken to avoid heating the sample.

  • Aseptic Technique: Maintain sterile conditions throughout the preparation of the stock and working solutions to prevent contamination of your cell cultures.

References

  • Ceruso, M., & Supuran, C. T. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Molecules, 25(6), 1479.
  • Akhtar, N., et al. (2022). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Molecules, 27(15), 4958.
  • Gieling, R. G., et al. (2021). Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. Bioorganic & Medicinal Chemistry, 39, 116164.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3195.
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide. Available from: [Link]

  • Pharmacy 180. Both N-1 and N-4 substituted sulphonamides. Available from: [Link]

  • Krasavin, M., et al. (2022). Calculated solubilities of sulfonamides investigated. Journal of Molecular Structure: THEOCHEM, 1253, 132258.
  • Delahay, J. R., & Poole, T. F. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmacy and Pharmacology, 14(1), 54T-61T.
  • Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855.
  • R-Biopharm. (2023).
  • Emwas, A.-H., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5345–5347.
  • Food and Environmental Protection Laboratory. (n.d.). Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS.
  • Feigel, B. J., & Knackmuss, H. J. (1993). Degradation of 4-aminobenzenesulfonate by a two-species bacterial coculture. Physiological interactions between Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2. Archives of Microbiology, 159(3), 272–279.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharma and Bio Sciences, 3(3), 568-574.
  • Dang, T. H., et al. (1996). Syntrophic interactions during degradation of 4-aminobenzenesulfonic acid by a two species bacterial culture. FEMS Microbiology Letters, 137(2-3), 159-164.
  • BenchChem. (2025). N-Cyclohexyl-2-aminobenzenesulfonamide: A Versatile Building Block for Organic Synthesis.
  • Mouchon, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 269.
  • Food Safety and Inspection Service. (2009).
  • Ha, S. T., et al. (2011). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank, 2011(4), M749.
  • Thermo Fisher Scientific. (2019). Stability of para-aminobenzoic acid in cell culture media.
  • Ha, S. T., et al. (2011). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank, 2011(4), M749.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharma and Bio Sciences, 3(3), 568-574.

Sources

LC-MS/MS method for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a robust and sensitive method employing a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and reliability. This method is designed for researchers, scientists, and professionals in drug development and clinical research, offering a validated framework for pharmacokinetic and toxicokinetic studies. The principles of method validation are grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2]

Introduction and Scientific Rationale

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[3] Accurate quantification of such molecules in biological matrices like plasma is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.

LC-MS/MS stands as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4][5] The method described herein leverages these advantages by coupling efficient chromatographic separation with highly selective detection using Multiple Reaction Monitoring (MRM). The choice of a simple protein precipitation sample cleanup is a strategic balance between efficiency and cleanliness, making it ideal for the rapid processing of large batches of samples typically encountered in preclinical and clinical studies.[4][6]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of this protocol. A SIL-IS, such as a deuterated analog of the analyte, co-elutes and experiences identical ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring the highest degree of accuracy and precision.[7][8][9]

Materials and Reagents

MaterialGradeSupplier
4-amino-N-(oxan-4-yl)benzene-1-sulfonamideReference Standard (>98% purity)Sourced Commercially
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide-d4Internal Standard (>98% purity)Custom Synthesis Provider
Acetonitrile (ACN)LC-MS GradeSourced Commercially
Methanol (MeOH)LC-MS GradeSourced Commercially
Formic Acid (FA)LC-MS GradeSourced Commercially
Deionized Water>18 MΩ·cmIn-house system
Human Plasma (K2EDTA)Pooled, ScreenedCommercial Bio-supplier
Polypropylene Microcentrifuge Tubes1.5 mL and 2.0 mLSourced Commercially
Autosampler VialsPolypropylene or GlassSourced Commercially

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)

The chromatographic separation is designed to resolve the analyte from endogenous plasma components to minimize matrix effects.[10] A reversed-phase C18 column is employed, which is standard for separating small to medium polarity molecules like sulfonamides.

ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmOffers excellent separation efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with on-column loading.
Gradient See Table BelowOptimized for analyte retention and peak shape.

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry (MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. ESI+ is selected because the amino group on the sulfonamide structure is readily protonated.[11]

ParameterSettingRationale
MS System Triple Quadrupole MSEnables highly selective and sensitive MRM quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for basic compounds like sulfonamides.
Ion Source Temp. 550 °CFacilitates efficient desolvation.
Capillary Voltage 3.5 kVOptimizes ion generation.
Gas Flow Rates Instrument DependentOptimized for desolvation and ion transport.
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak.
MRM Transitions See Table BelowSpecific precursor-product ion pairs for analyte and IS.

Hypothetical MRM Transitions: Note: These values are illustrative and must be optimized empirically on the specific mass spectrometer used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 257.1156.120
Analyte (Confirming) 257.192.135
Internal Standard (-d4) 261.1160.120

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate working solutions for the analyte (for calibration curve standards and QCs) and the IS by serially diluting the primary stock solutions with 50:50 Methanol:Water.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS working solution in acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired concentrations. A typical calibration range might be 1-1000 ng/mL. Prepare QCs at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove the majority of plasma proteins, which can interfere with the analysis.[4]

  • Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma (standard, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in ACN) to each tube. The 3:1 ratio of ACN to plasma is effective for protein removal.[4]

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) Add_IS 2. Add 150 µL ACN with Internal Standard Sample->Add_IS Vortex 3. Vortex Mix (30 seconds) Add_IS->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer LCMS 6. Inject 5 µL into LC-MS/MS System Transfer->LCMS Data 7. Acquire Data (MRM Mode) LCMS->Data Process 8. Integrate Peaks & Generate Calibration Curve Data->Process Quantify 9. Quantify Unknowns Process->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. This document, designed for chemistry professionals, provides in-depth troubleshooting advice and optimized protocols to help you navigate common challenges and maximize your synthesis yield and purity.

Overview of Synthetic Strategy

The most common and reliable route to synthesize 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide involves a two-step process. This strategy is designed to prevent the free aniline group from interfering with the initial sulfonylation reaction.

  • Step 1: Sulfonylation. A protected aniline, 4-acetamidobenzenesulfonyl chloride (DASC), is reacted with 4-aminotetrahydropyran. The acetyl group protects the aniline nitrogen, ensuring the reaction occurs selectively at the sulfonyl chloride.

  • Step 2: Deprotection. The intermediate, N-(4-(N-(oxan-4-yl)sulfamoyl)phenyl)acetamide, is subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding the final product.

Below is a diagram illustrating this validated synthetic workflow.

G SM1 4-Acetamidobenzenesulfonyl Chloride (DASC) SM2 4-Aminotetrahydropyran Reagent1 Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) SM1->Reagent1 SM2->Reagent1 Intermediate N-(4-(N-(oxan-4-yl)sulfamoyl)phenyl)acetamide Reagent2 Acid (e.g., aq. HCl) or Base (e.g., aq. NaOH) Intermediate->Reagent2 Product 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Reagent1->Intermediate Step 1: Sulfonylation Reagent2->Product Step 2: Deprotection G Start Low Yield & Unreacted DASC CheckDASC Is DASC fresh and stored under inert gas? Start->CheckDASC CheckSolvent Are solvents anhydrous? CheckDASC->CheckSolvent Yes Sol_DASC Action: Use fresh DASC. Re-run reaction under N2. CheckDASC->Sol_DASC No CheckBase Review Base: - Type (Pyridine, TEA)? - Stoichiometry (1.1-2.0 eq)? CheckSolvent->CheckBase Yes Sol_Solvent Action: Use freshly dried solvents. CheckSolvent->Sol_Solvent No CheckTemp Review Temperature Profile: - Start at 0 °C? - Warm to RT? CheckBase->CheckTemp Yes Sol_Base Action: Adjust base type or increase stoichiometry. CheckBase->Sol_Base No Sol_Temp Action: Allow reaction to warm to RT and monitor for 2-4 hours. CheckTemp->Sol_Temp No End Problem Resolved CheckTemp->End Yes Sol_DASC->End Sol_Solvent->End Sol_Base->End Sol_Temp->End

Caption: Troubleshooting workflow for low sulfonylation yield.

Optimized Protocol for Step 1: Sulfonylation

This protocol is designed to be a robust starting point for achieving high yields.

ParameterValue/ReagentRationale
Limiting Reagent 4-Aminotetrahydropyran1.0 eq
Excess Reagent 4-Acetamidobenzenesulfonyl chloride1.1 eq
Base Pyridine or Triethylamine (TEA)1.5 eq
Solvent Anhydrous Dichloromethane (DCM)Excellent solubility for reagents, easy removal.
Temperature 0 °C to Room TemperatureControlled initial addition, then proceeds to completion.
Reaction Time 2-4 hours (monitor by TLC)Typically sufficient for full conversion.

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-aminotetrahydropyran (1.0 eq) and anhydrous DCM.

  • Add the base (1.5 eq, e.g., pyridine) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM.

  • Add the DASC solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the consumption of the amine by TLC (Typical mobile phase: 50% Ethyl Acetate / Hexanes).

  • Upon completion, quench the reaction by adding water. Extract the product with DCM, wash the organic layer with dilute HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected sulfonamide, which can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Step 2 - Deprotection

The removal of the acetyl group is the final step and requires careful control to avoid cleaving the desired sulfonamide bond.

Q4: My deprotection reaction is either incomplete or is showing product degradation. How can I optimize this step?

A4: The choice between acidic and basic hydrolysis is critical and depends on the stability of your molecule. The sulfonamide bond can be labile under harsh conditions.

Plausible Causes & Solutions:

  • Incomplete Reaction (Acidic Conditions): The concentration of the acid or the reaction temperature may be too low.

    • Solution: Increase the concentration of aqueous HCl (e.g., from 1M to 3M or 6M) or gently heat the reaction mixture (e.g., to 50-80 °C). Monitor closely by TLC/LC-MS to find the "sweet spot" where deprotection occurs without significant degradation.

  • Product Degradation (Acidic Conditions): Harsh acidic conditions (high temperature or high acid concentration) can lead to the hydrolysis of the sulfonamide C-N bond.

    • Solution: Switch to milder conditions. If heating is required, keep the temperature as low as possible for the shortest time necessary. Alternatively, consider basic hydrolysis.

  • Incomplete Reaction (Basic Conditions): Similar to acidic conditions, the base may not be strong enough or the temperature too low.

    • Solution: A common method is using aqueous NaOH or KOH in a solvent like methanol or ethanol. Heating is almost always required. A reflux in 1-2M NaOH/MeOH is a good starting point.

  • Product Degradation (Basic Conditions): While generally more stable to base than acid, sulfonamides can still cleave under forcing basic conditions.

    • Solution: Reduce the temperature or reaction time. If degradation persists, the acidic route is likely the better option for this specific substrate.

Recommended Deprotection Protocols
MethodReagentsConditionsPros & Cons
Acidic Hydrolysis 3-6M Aqueous HCl, Dioxane/EtOH60-90 °C, 2-6 hoursPro: Often cleaner, workup is straightforward. Con: Risk of sulfonamide cleavage at high temps.
Basic Hydrolysis 2M NaOH, Methanol/H₂OReflux (65-75 °C), 4-8 hoursPro: Can be effective if acid fails. Con: Can be slower, potential for side reactions.

Step-by-Step Procedure (Acidic Method):

  • Dissolve the protected sulfonamide intermediate in a suitable co-solvent like 1,4-dioxane or ethanol.

  • Add an equal volume of 6M aqueous HCl.

  • Heat the mixture to 80-90 °C and monitor the reaction by TLC/LC-MS every hour.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ or a dilute NaOH solution until the pH is ~7-8.

  • The product may precipitate upon neutralization. If so, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. Further purification can be achieved by recrystallization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of protecting groups).
  • Pae, A. N., Kim, D. J., & Cho, Y. S. (2001). Stability of the Sulfonamide Bridge in a Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 3(4), 340-344. [Link]

Technical Support Center: Solubility Enhancement for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-02-SOL-4AOBS

Version: 1.0

Introduction for the Researcher

Welcome to the technical support guide for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (CAS No. 1155633-23-0). As researchers and drug development professionals, you are aware that achieving adequate aqueous solubility is a frequent and critical hurdle in early-stage development. This compound, belonging to the benzenesulfonamide class, presents solubility challenges typical of this scaffold. Poor solubility can hinder reliable data generation in biological assays and complicate the development of viable formulations.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. It moves from fundamental principles to advanced strategies, explaining the scientific rationale behind each experimental choice to empower you to make informed decisions in your work. Our goal is to provide not just steps, but a logical framework for systematically overcoming the solubility issues associated with this and similar molecules.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: The solubility behavior of this compound is dictated by its molecular structure. It is a classic benzenesulfonamide derivative, a class of molecules often characterized by poor aqueous solubility.[1][2] The key contributing factors are:

  • Crystalline Structure: Aromatic sulfonamides like this one are often highly crystalline solids. The strong intermolecular forces within the crystal lattice (crystal lattice energy) require significant energy to overcome during dissolution.

  • Hydrophobic Regions: The benzene ring and the oxane ring are largely non-polar, contributing to the molecule's overall hydrophobicity.

  • Weakly Acidic Nature: The most critical feature is the sulfonamide group (-SO₂NH-). The proton on the nitrogen is weakly acidic.[3][4] In neutral water, the molecule exists predominantly in its neutral, un-ionized form, which is significantly less soluble than its ionized (salt) form.[5]

Q2: How does pH influence the solubility of this compound, and how can I leverage this?

A2: The pH of the aqueous medium is the most powerful initial tool for improving the solubility of sulfonamides.[3][6]

The Mechanism: As weak acids, sulfonamides exist in an equilibrium between their un-ionized (less soluble) form and their ionized, anionic (more soluble) form. By increasing the pH of the solution with a base, you shift the equilibrium towards the deprotonated, anionic form, which is a salt and thus more readily solvated by water.[3] The general rule is that all sulfonamides exhibit increased solubility with increasing pH.[6]

Below is a diagram illustrating this fundamental principle.

G cluster_low_ph Low pH (e.g., < pKa) cluster_high_ph High pH (e.g., > pKa) Low_Solubility R-SO₂NH-R' (Neutral, Low Solubility) High_Solubility R-SO₂N⁻-R' + H⁺ (Anionic, High Solubility) Low_Solubility->High_Solubility + OH⁻ (Deprotonation) High_Solubility->Low_Solubility + H⁺ (Protonation)

Caption: pH-dependent ionization of the sulfonamide group.

To leverage this, you must first determine the pH-solubility profile of your compound. See Protocol 1 for a detailed experimental guide.

Q3: My downstream experiment is pH-sensitive and I cannot significantly raise the pH. What are my next options?

A3: If pH adjustment is not viable, the next logical step is to modify the solvent system itself by using co-solvents.

The Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[7][8] This is a highly effective and widely used technique for parenteral and oral formulations.[9]

Commonly used co-solvents are listed in the table below. It is crucial to screen a few options, as the ideal co-solvent and its concentration are compound-specific. See Protocol 2 for a screening methodology.

Co-solventTypical Concentration Range (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizer, but can be toxic to cells at higher concentrations.[10]
Ethanol 5-20%Generally well-tolerated in many systems, but can cause precipitation on dilution.
Propylene Glycol (PG) 10-40%A common pharmaceutical excipient with low toxicity.[9]
Polyethylene Glycol 400 (PEG 400) 10-50%Another very common and low-toxicity excipient.[9]
N,N-Dimethylformamide (DMF) 1-10%Strong solubilizer, but higher toxicity concerns than DMSO.[11]
Q4: I've heard about using cyclodextrins. How do they work and when should I consider them?

A4: Cyclodextrins are an excellent choice when you need to increase solubility in a purely aqueous system without organic co-solvents or drastic pH changes.

The Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface and a hydrophobic inner cavity.[12] Poorly soluble molecules, like your sulfonamide, can be encapsulated within the hydrophobic cavity, forming an "inclusion complex".[13][14] This complex has the hydrophilic exterior of the cyclodextrin, allowing the entire assembly to dissolve readily in water. The formation of these complexes can significantly increase the aqueous solubility of drugs.[12][15]

G cluster_reactants Components cluster_product Result Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Complexation

Caption: Formation of a drug-cyclodextrin inclusion complex.

The most commonly used cyclodextrins in pharmaceuticals are β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). See Protocol 3 for a guide on performing a phase-solubility study.

Q5: Are there more advanced techniques if these methods are insufficient?

A5: Yes. If the above strategies do not provide the required solubility, you can explore techniques that modify the solid state of the compound. These are more resource-intensive but can yield dramatic improvements.

  • Salt Formation: While pH adjustment forms a salt in situ, you can also synthesize and isolate a stable, solid salt form of the compound.[16][17] This can improve not only solubility and dissolution rate but also stability and handling properties.[16][18]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[19] The concept was first developed using a sulfonamide drug.[9][20][21] This process often renders the drug amorphous, which is a higher-energy state with greater apparent solubility than the crystalline form.[21]

  • Particle Size Reduction: Methods like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles.[19][22] According to the Noyes-Whitney equation, this increases the rate of dissolution, which can be critical for absorption, although it does not affect the equilibrium solubility.[8]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile

Objective: To quantify the solubility of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide across a physiologically relevant pH range.

Rationale: This is the foundational experiment for any ionizable compound. The data generated will definitively show whether pH adjustment is a viable strategy and will inform the selection of appropriate buffers for your experiments.

Materials:

  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Micro-pH meter

  • 0.22 µm syringe filters

  • HPLC with a suitable column and validated analytical method for the compound

Procedure:

  • Preparation: Prepare a series of buffers (e.g., at pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature for 24-48 hours. This step is critical to ensure the solution reaches equilibrium saturation.

    • Senior Scientist Note: A common mistake is not allowing sufficient time for equilibration. For highly crystalline compounds, 48 hours is recommended. You can confirm equilibrium by taking measurements at 24h and 48h; if they are the same, equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Causality Note: Filtration is essential. The presence of even microscopic solid particles will lead to a gross overestimation of solubility.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the final measured pH.

Protocol 2: Systematic Co-solvent Screening Workflow

Objective: To efficiently screen multiple co-solvents and their concentrations to identify an optimal system for solubilization.

Rationale: Not all co-solvents are equally effective. This systematic approach allows for a rapid, head-to-head comparison to find the best candidate for your specific needs, balancing solubility enhancement with potential downstream effects like toxicity.

G start Start: Define Required Concentration & Buffer System select_cosolvents Select Co-solvents for Screening (e.g., DMSO, PEG 400, PG) start->select_cosolvents prepare_stock Prepare Concentrated Stock (e.g., 100x) of Drug in 100% Co-solvent select_cosolvents->prepare_stock prepare_dilutions Prepare Serial Dilutions in Buffer (e.g., to 20%, 10%, 5%, 1% Co-solvent) prepare_stock->prepare_dilutions observe Visually Inspect for Precipitation Immediately & After 24h prepare_dilutions->observe quantify If No Precipitation, Quantify Concentration via HPLC (Kinetic Solubility) observe->quantify Clear Solution analyze Analyze Data: Identify Lowest Co-solvent % that Achieves Target Concentration observe->analyze Precipitation Occurs quantify->analyze end End: Optimal System Identified analyze->end

Caption: Workflow for co-solvent screening.

Protocol 3: Phase-Solubility Study with Cyclodextrins

Objective: To determine if cyclodextrin complexation enhances solubility and to characterize the interaction.

Rationale: This experiment, pioneered by Higuchi and Connors, is the standard method for evaluating drug-cyclodextrin interactions. It provides key parameters like the stability constant (Kc) and the stoichiometry of the complex, which are essential for formulation development.

Materials:

  • 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Chosen aqueous buffer (e.g., pH 7.4 PBS)

  • Materials from Protocol 1 for sample preparation and analysis

Procedure:

  • Prepare CD Solutions: Prepare a series of HP-β-CD solutions of increasing concentration in your chosen buffer (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

  • Add Compound: Add an excess amount of the solid sulfonamide to each cyclodextrin solution.

  • Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to ensure complete equilibration of both drug dissolution and complex formation.

  • Sample Processing: Follow steps 4-7 from Protocol 1 (Phase Separation, Filtration, Quantification).

  • Data Analysis:

    • Plot the total solubility of the drug (Y-axis) against the concentration of HP-β-CD (X-axis). This is the phase-solubility diagram.

    • Analyze the shape of the curve. A linear increase (Type A_L) is most common and indicates the formation of a 1:1 soluble complex.[14]

    • If the plot is linear, calculate the slope and the y-intercept (S₀, which is the intrinsic solubility of the drug in that buffer).

    • The stability constant (Kc) for a 1:1 complex can be calculated using the formula: Kc = slope / (S₀ * (1 - slope)) .

References

  • Cho, Y. W., Kim, J. C., & Park, K. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Zoppi, A., Quevedo, M. A., del Rivo, A., & Longhi, M. R. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. [Link]

  • Zoppi, A., et al. (2010). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate. [Link]

  • Lehr, H., & Williams, P. (1942). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Zoppi, A., et al. (2012). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC. [Link]

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods. CONICET Digital. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Cysewski, P., et al. (2022). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • N/A. (2025). 4-aminobenzenesulfonamide - Physico-chemical Properties. ChemBK. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Yilmaz, B., & Isik, S. (2018). study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. [Link]

  • Jain, P., & Goel, A. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link]

  • Kim, J., & Kim, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. The Korean Society of Pharmaceutical Sciences and Technology. [Link]

  • Büttner, H., & Portwich, F. (1977). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. [Link]

  • Jeliński, T., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

  • Seedhar, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Popescu, M. (2015). Strategies in poorly soluble drug delivery systems. Politechnica University of Bucharest Scientific Bulletin Series B. [Link]

  • Mura, P. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC. [Link]

  • Jeliński, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • N/A. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Elder, D. P., et al. (2013). The Utility of Sulfonate Salts in Drug Development. ResearchGate. [Link]

  • Matuszewska, A., et al. (2020). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]

  • PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem. [Link]

  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. PubChem. [Link]

  • Kumar, A., & Saneja, A. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Jores, K., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Cheméo. Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Cheméo. [Link]

  • MacAulay, J. (1990). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). NIST. [Link]

  • Baranauskienė, L., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Kumar, L. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Pharma Spirit. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]

  • Mohammed, A. R. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • PubChem. 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. PubChem. [Link]

  • Caine, B., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Caine, B., et al. (2019). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

  • Google Patents. 4-amino benzenesulfonamides.

Sources

Technical Support Center: Investigating the Stability of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solution Stability for Arylsulfonamides

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. Stability is a critical quality attribute that dictates a compound's viability for further development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy.

While specific, peer-reviewed stability data for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is not extensively published, its structure—containing a primary aromatic amine and a sulfonamide moiety—provides a strong basis for predicting its stability profile. This guide is designed to empower you to proactively investigate and troubleshoot potential stability issues by applying established principles of sulfonamide chemistry. We will explore the likely degradation pathways and provide robust, self-validating protocols to characterize the stability of this molecule in your own laboratory settings.

Frequently Asked Questions (FAQs): Understanding Potential Instabilities

This section addresses the most common questions regarding the stability of arylsulfonamides in solution.

Q1: What are the primary degradation pathways I should be concerned about for a molecule like 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide?

A1: Based on its chemical structure, the three primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation .

  • Hydrolysis: The sulfonamide bond (Ar-SO₂-NH-R) can be susceptible to cleavage under strongly acidic or alkaline conditions, although sulfonamides are generally more resistant to hydrolysis than amides or esters.[1][2] The electron-donating amino group on the aromatic ring may influence this reactivity.

  • Oxidation: The primary aromatic amine is a well-known site for oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants, potentially leading to colored degradation products. The sulfur atom in the sulfonamide group can also be oxidized under strong conditions.[3][4][5][6][7]

  • Photodegradation: Many aromatic compounds, especially those with amino groups, absorb UV radiation and can be susceptible to degradation upon exposure to light. This can involve complex radical-based mechanisms. Studies have shown that sulfonamides can degrade under fluorescent light, especially in the presence of photosensitizers.[8][9][10]

Q2: How is the pH of my solution likely to affect the stability of the compound?

A2: The pH of the aqueous solution is a critical factor. The stability of sulfonamides can be significantly influenced by pH, with degradation often accelerated at the extremes (pH < 3 or pH > 9).[4][5][11] For 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, pH will affect the ionization state of the primary amino group (pKa ~2-5) and the sulfonamide nitrogen (pKa ~9-11). Hydrolysis is typically catalyzed by both acid and base. It is essential to determine the pH at which the molecule exhibits maximum stability, often referred to as the "pH-rate profile."

Q3: My solution turned a faint yellow/brown after a few days on the benchtop. What could be the cause?

A3: The development of color is a classic indicator of oxidative degradation of the aromatic amine moiety. This pathway often leads to the formation of highly conjugated systems, such as nitroso or nitro compounds, or polymeric species, which absorb visible light. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions. To mitigate this, consider preparing solutions fresh, using de-gassed solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and protecting them from light.

Q4: What analytical methods are best suited for a stability study of this compound?

A4: A stability-indicating analytical method is required. This is a method capable of separating the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common and effective technique.[12][13] A DAD allows for peak purity analysis, which helps confirm that the chromatographic peak for the parent compound is not co-eluting with any degradants. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[5][12]

Troubleshooting and Investigative Protocols

This section provides structured workflows to systematically investigate the stability of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Guide 1: Designing a Forced Degradation Study

Forced degradation (or stress testing) is an essential first step to rapidly identify likely degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate for set times, e.g., 2, 8, 24 hrs) cluster_analysis Analysis prep Prepare API Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Dilute & Stress base Base Hydrolysis 0.1 M NaOH, 60°C prep->base Dilute & Stress oxid Oxidation 3% H₂O₂, 60°C prep->oxid Dilute & Stress therm Thermal Solution at 80°C Solid at 105°C prep->therm Dilute & Stress photo Photolytic ICH Option 2 (UV & Visible Light) prep->photo Dilute & Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxid->analyze therm->analyze photo->analyze neutralize->analyze evaluate Evaluate Results (% Degradation, Peak Purity, Mass Balance) analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Incubate at 60°C. Protect from light.

    • Thermal Degradation: Incubate the solution at 80°C. Also, test the solid compound in an oven.

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with modest (5-20%) degradation. If degradation is too rapid, reduce the temperature or stressor concentration.[14]

  • Sample Quenching:

    • Before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

    • Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Guide 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A good starting point is a gradient elution using:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Detection: Use a UV detector set at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or its λmax). A Diode Array Detector (DAD) is highly recommended to assess peak purity.

  • Method Optimization: Inject a mixture of your forced degradation samples (especially from the conditions that showed significant degradation). Adjust the gradient profile to achieve baseline separation between the parent peak and all degradant peaks.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. The key is to demonstrate specificity: the ability to unequivocally assess the analyte in the presence of its degradation products.[16][17]

Interpreting Your Results: Potential Degradation Pathways

The following diagram illustrates the potential chemical transformations your compound might undergo based on general sulfonamide chemistry. Your forced degradation study will help confirm which of these pathways are relevant.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide h1 Sulfanilic Acid Derivative Parent->h1 H⁺ or OH⁻ (S-N Cleavage) o1 N-Oxide/Nitroso Derivative (Colored Impurity) Parent->o1 H₂O₂ / O₂ p1 Radical-derived Adducts Parent->p1 UV/Vis Light h2 4-aminooxane o2 Polymeric Species (Colored Impurity) p2 Ring Cleavage Products

Caption: Potential degradation pathways for an arylsulfonamide.

Data Summary Table

After running your forced degradation study, summarize your findings in a table to easily compare the compound's lability under different conditions.

Stress ConditionIncubation Time/Temp% Degradation of ParentNo. of DegradantsObservations
0.1 M HCl24 hrs @ 60°Ce.g., 8.5%e.g., 2Solution remained clear
0.1 M NaOH24 hrs @ 60°Ce.g., 15.2%e.g., 3Solution remained clear
3% H₂O₂8 hrs @ 60°Ce.g., 21.0%e.g., 4+Solution turned yellow
Thermal (Heat)24 hrs @ 80°Ce.g., < 2%e.g., 1No change
Photolytic (ICH)Per ICH Q1Be.g., 11.7%e.g., 2Slight color change

References

  • Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-7. Available at: [Link]

  • Li, Y., et al. (2015). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). BioMed Research International. Available at: [Link]

  • Trovo, A. G., et al. (2009). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Neta, P., et al. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry, 58(3), 1845-50. Available at: [Link]

  • Li, Y., et al. (2015). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). Semantic Scholar. Available at: [Link]

  • Melo, F. A. P., et al. (2020). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO2 nanoparticles. Desalination and Water Treatment, 189, 234-247. Available at: [Link]

  • Samaniego-Benítez, J. C., et al. (2021). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 37, 51-64. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS Chemistry Laboratory Guidebook. Available at: [Link]

  • Sigmund, M., et al. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Chemistry – A European Journal, 19(34), 11216-11223. Available at: [Link]

  • Sheraz, M. A., et al. (2017). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 9(2), 200-207. Available at: [Link]

  • Parks, O. W. (1984). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 67(3), 566-569. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. Available at: [Link]

  • Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 316. Available at: [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4434. Available at: [Link]

  • Zhou, Y., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. Environmental Pollution, 340, 122681. Available at: [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Jackson, A., et al. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. Available at: [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Hethcox, J. C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 85-93. Available at: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 384 forced degradation studies are used to facilitate the development of analytical methodology. Available at: [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

  • Sheraz, M. A., et al. (2017). (PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. ResearchGate. Available at: [Link]

  • Garcia-Galan, M. J., et al. (2011). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available at: [Link]

  • Galt, R. H. B., & Loudon, J. D. (1972). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

Sources

common experimental problems with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. My goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you anticipate, diagnose, and resolve issues efficiently, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide and what are its primary applications?

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a primary arylsulfonamide derivative. The core structure, benzenesulfonamide, is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Specifically, primary sulfonamides are known as potent inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in various diseases.[1] The addition of the oxane (tetrahydropyran) ring modifies the compound's physicochemical properties, such as solubility and cell permeability, which can be crucial for its biological activity and pharmacokinetic profile. Its primary applications are in drug discovery and medicinal chemistry as a building block or a lead compound for developing targeted inhibitors.

Q2: What are the recommended storage conditions for this compound?

Like many aromatic amines and sulfonamides, this compound should be stored in a cool, dry, and dark place to prevent degradation. We recommend storage at room temperature in a tightly sealed container.[2] Aromatic amines can be susceptible to air oxidation, which often manifests as a discoloration of the material over time. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice.

Q3: Is this compound considered hazardous?

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common hurdles encountered during the synthesis and purification of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. The typical synthetic route involves the reaction of a protected 4-aminobenzenesulfonyl chloride with 4-aminotetrahydropyran, followed by deprotection.

Part 1: Synthesis & Reaction Monitoring

Q4: My reaction yield is consistently low. What are the potential causes and how can I fix it?

Low yield is a frequent issue in sulfonamide synthesis.[4][5] The root cause often lies in one of three areas: reagent quality, reaction conditions, or competing side reactions.

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: The key electrophile, 4-acetylaminobenzenesulfonyl chloride (or a similar protected precursor), is highly sensitive to moisture.[6] If it hydrolyzes to the corresponding sulfonic acid, it will not react with the amine.[6]

    • Solution: Always use freshly purchased or purified sulfonyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude ambient moisture.[5][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: A non-nucleophilic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct.[6] Ensure at least one equivalent is used. The solvent should be aprotic; dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[6] The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[5]

  • Low Amine Reactivity/Nucleophilicity: While 4-aminotetrahydropyran is a reasonably good nucleophile, steric hindrance or electronic effects can sometimes slow the reaction.

    • Solution: If the reaction is sluggish (as monitored by TLC or LC-MS), a slight increase in temperature (e.g., to 40 °C) or extended reaction time may be necessary.[4] However, be cautious, as higher temperatures can also promote side reactions.[6]

Below is a decision tree to guide your troubleshooting process for low yield.

LowYield_Troubleshooting start Low Reaction Yield Observed check_reagents Are reagents pure and dry? (Especially sulfonyl chloride & solvent) start->check_reagents check_conditions Are reaction conditions optimal? (Base, Temp, Stoichiometry) check_reagents->check_conditions Yes hydrolysis Root Cause: Sulfonyl Chloride Hydrolysis check_reagents->hydrolysis No check_monitoring Is reaction going to completion? (Monitor by TLC/LC-MS) check_conditions->check_monitoring Yes bad_conditions Root Cause: Suboptimal Conditions check_conditions->bad_conditions No incomplete_rxn Root Cause: Incomplete Reaction check_monitoring->incomplete_rxn No solve_hydrolysis Solution: Use anhydrous reagents/solvents. Run under inert atmosphere. hydrolysis->solve_hydrolysis solve_conditions Solution: Screen bases (e.g., TEA, Pyridine). Optimize temperature (start at 0°C). Verify 1:1.1 amine:sulfonyl chloride ratio. bad_conditions->solve_conditions solve_incomplete Solution: Increase reaction time. Consider gentle heating (40°C). incomplete_rxn->solve_incomplete

Caption: A decision tree for troubleshooting low reaction yield.

Q5: I see multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear indicator of side reactions.[5] For primary amines reacting with sulfonyl chlorides, the most common byproduct is the di-sulfonylated product.

Common Side Products & Prevention:

  • Di-sulfonylation: The initially formed sulfonamide still has an N-H proton. This proton is acidic and can be deprotonated, allowing the nitrogen to react with a second molecule of sulfonyl chloride. This is more likely if an excess of sulfonyl chloride is used or if the reaction temperature is too high.[6]

    • Prevention: Carefully control the stoichiometry. Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[6] Add the sulfonyl chloride dropwise to the amine solution at 0 °C to avoid localized high concentrations.[5]

  • Sulfonic Acid: As mentioned in Q4, this forms from the hydrolysis of the sulfonyl chloride.[6] It will typically appear as a very polar, baseline spot on a silica TLC plate.

    • Prevention: Ensure strictly anhydrous conditions.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave behind unreacted amine and sulfonyl chloride (or its hydrolysis product).[4]

    • Prevention: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[4][6] The reaction should be quenched only after the limiting reagent has been consumed.

Part 2: Workup & Purification

Q6: My product seems to be lost during the aqueous workup. Why is this happening?

Sulfonamides can exhibit amphoteric behavior. The aniline amine is basic, while the sulfonamide N-H is weakly acidic. This can lead to solubility in both acidic and basic aqueous layers if the pH is not carefully controlled.

Workup Best Practices:

  • Quenching: After the reaction is complete, quench by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base (like triethylamine).[5]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.[5]

  • Washing:

    • Wash the combined organic layers with dilute acid (1M HCl) to remove any remaining amine base.

    • Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic precursors or the sulfonic acid byproduct.

    • Finish with a brine wash to remove bulk water before drying.[5]

Q7: I am struggling to purify the crude product. Recrystallization fails and column chromatography gives poor separation.

Purification difficulties often arise when the desired product and a major impurity have very similar polarities.[6]

Purification Strategies:

  • Recrystallization:

    • Symptom: The product oils out or crystallizes as very fine needles that are difficult to filter.[4] This can be due to rapid cooling or the presence of impurities that inhibit proper crystal growth.[4]

    • Solution: Screen a variety of solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes). Allow the solution to cool slowly. If it oils out, try re-heating and adding more of the soluble solvent. Seeding the solution with a previously obtained pure crystal can promote proper crystallization.[4]

  • Column Chromatography:

    • Symptom: The product and a key impurity co-elute.

    • Solution: First, ensure the crude material is as clean as possible before loading. An acid-base extraction during workup can remove many impurities.[5] If separation is still poor, try changing the solvent system polarity or even the stationary phase (e.g., using a different grade of silica gel or switching to alumina).

Purification_Workflow start Crude Product workup Perform Acid-Base Workup to Remove Ionic Impurities start->workup check_purity Assess Purity by TLC/LC-MS workup->check_purity recrystallize Attempt Recrystallization (Screen Solvents) check_purity->recrystallize High Purity (>90%) column Perform Silica Gel Column Chromatography check_purity->column Low Purity / Multiple Impurities final_product Pure Product recrystallize->final_product column->final_product

Caption: A general workflow for purification strategy selection.

Troubleshooting Guide: Biological Assays & Handling

For drug development professionals, the performance of a compound in a biological assay is paramount. The most significant challenge for many benzenesulfonamide derivatives is poor aqueous solubility.[7]

Q8: My compound is precipitating out of the buffer in my biological assay. How can I improve its solubility?

Precipitation leads to inaccurate concentration measurements and can produce misleading assay results, such as underestimated activity or poor reproducibility.[8] A systematic approach to solubilization is required.

Solubilization Strategy:

The moderately lipophilic nature of this compound, combined with its basic amine and acidic sulfonamide groups, means its solubility is highly pH-dependent.[7]

Method Mechanism Typical Concentration Pros & Cons
pH Adjustment Ionization of functional groups increases interaction with water.Adjust to pH < pKa (amine) or > pKa (sulfonamide)Pro: Simple, minimal additives. Con: May not be compatible with assay pH; can affect compound stability.
Co-solvents Reduces the polarity of the aqueous medium.1-5% (v/v)Pro: Effective for many compounds. Con: High concentrations can denature proteins or interfere with assays. Common choice is DMSO.
Surfactants Form micelles that encapsulate the compound.0.1 - 1.0% (w/v)Pro: Can significantly increase solubility. Con: Can interfere with cell membranes and assays.[7]
Cyclodextrins Form inclusion complexes with the hydrophobic part of the molecule.1-10% (w/v)Pro: Generally low toxicity, can improve stability. Con: Can be expensive, may not work for all geometries.[7]

Recommended Workflow:

  • Prepare a High-Concentration DMSO Stock: Start by preparing a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. Note that not all compounds are fully soluble even in DMSO at these concentrations.[8]

  • Optimize Dilution: When diluting the DMSO stock into your aqueous assay buffer, do it stepwise and with vigorous mixing to avoid localized high concentrations that cause immediate precipitation.

  • Test pH: If compatible with your assay, test a range of buffer pH values to see if solubility improves.

  • Introduce Excipients: If the above fails, systematically test low concentrations of excipients, starting with co-solvents like DMSO, and then moving to cyclodextrins if necessary. Always run a vehicle control in your assay to ensure the excipient itself has no effect.

Q9: My compound seems to degrade in the DMSO stock solution over time. Is this expected?

Yes, this is a known issue. Freeze-thaw cycles can cause compounds to precipitate out of DMSO, especially if the DMSO has absorbed atmospheric water.[8] Additionally, some oxidation-sensitive molecules can degrade during storage in DMSO.[8]

Stock Solution Best Practices:

  • Use anhydrous, high-purity DMSO for all stock solutions.

  • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C in tightly sealed vials.

  • Before use, allow the aliquot to thaw completely and vortex thoroughly to ensure any settled compound is redissolved.

Experimental Protocols

Protocol 1: General Synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

This protocol assumes a starting material of 4-acetylaminobenzenesulfonyl chloride and involves a final deprotection step.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-aminotetrahydropyran (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 4-acetylaminobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[4]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Deprotection: Dissolve the crude acetyl-protected intermediate in methanol and add concentrated HCl. Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitor by LC-MS).

  • Final Isolation: Cool the reaction mixture and neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~8-9. The product may precipitate. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude final product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.[5]

Protocol 2: Solubilization Test for Biological Assays
  • Prepare Stock: Prepare a 10 mM primary stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a serial dilution from the primary stock in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, etc.).

  • Aqueous Dilution: Take 1 µL from each DMSO concentration and add it to 99 µL of your final assay buffer in a clear 96-well plate. Mix well. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Visual Inspection: Let the plate sit at room temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, visible particles). You can also measure absorbance at ~600 nm on a plate reader; an increase in absorbance indicates scattering from precipitate.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility limit under these conditions. If this concentration is below your required assay concentration, you will need to incorporate other solubilization methods as described in Q8.

References

  • Benchchem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Smolecule. (2026). Troubleshooting Guide: Reducing By-products in 2-Aminobenzenesulfonamide Cyclization.
  • Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Benchchem. (2025). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-51.
  • Sigma-Aldrich. (n.d.). 4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 4-Amino-N-phenylbenzenesulfonamide AldrichCPR.
  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide.

Sources

Technical Support Center: Purification of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

[1]

Status: Operational Ticket ID: PUR-OXAN-442 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Isolation & Purification Protocols[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (also known as 4-amino-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide).[1] This guide addresses the unique challenges posed by this amphoteric molecule.

Compound Profile:

  • Molecular Weight: ~256.32 g/mol

  • Key Functional Groups:

    • Primary Aniline: Weak base (pKa ~2-3 due to electron-withdrawing sulfonyl group).[1]

    • Sulfonamide NH: Weak acid (pKa ~10-11).[1]

    • Tetrahydropyran (Oxanyl): Polar ether functionality, increasing water solubility compared to phenyl analogs.[1][2]

  • Solubility Behavior: Amphoteric.[3] Soluble in dilute aqueous acid (protonation of aniline) and dilute aqueous base (deprotonation of sulfonamide). Limited solubility in neutral water and non-polar organics (hexane, heptane).[1][2]

Module 1: The "Oiling Out" Phenomenon

User Issue: "My crude reaction mixture forms a sticky brown oil instead of a precipitate upon quenching with water. Trituration is ineffective."

Root Cause Analysis: The "oiling out" occurs because the product is precipitating at a temperature above its melting point in the solvent mixture, or impurities (specifically unreacted sulfonyl chlorides or bis-sulfonamides) are depressing the melting point.[1] The oxanyl group adds polarity, making the oil phase hold water tenaciously.[1][2]

Troubleshooting Protocol:

Q1: How do I recover a solid from the oiled-out crude? A: You must disrupt the stable oil-water emulsion using a "Seeded Cooling" protocol.[1]

  • Decant: Pour off the aqueous supernatant layer.

  • Dissolve: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol (approx. 50-60°C).

  • Add Anti-solvent: Add warm water dropwise until the solution turns slightly turbid.

  • Re-heat: Heat briefly to clarify the solution.

  • Controlled Cooling: Turn off the heat and let the vessel cool to room temperature slowly (wrap the flask in foil/cloth).

  • Seeding: Once at room temp, if no crystals form, add a seed crystal (or scratch the glass).[1][2]

  • Final Chill: Cool to 0-4°C only after bulk crystallization has started.

Q2: Why not just use Dichloromethane (DCM) for extraction? A: While DCM extracts the product, it often extracts the impurities (bis-sulfonamides) and unreacted 4-aminotetrahydropyran.[1] The alcohol/water crystallization method described above leverages the differential solubility of the polar oxanyl group, rejecting non-polar impurities.[2]

Module 2: pH-Swing Purification (The "Silver Bullet")

User Issue: "I have persistent impurities: unreacted 4-aminotetrahydropyran (starting amine) and hydrolyzed sulfonic acid."

Root Cause Analysis: Standard silica chromatography often fails here because the amine impurity streaks (tails) and co-elutes with the product. The most robust method exploits the amphoteric nature of the sulfonamide.

Troubleshooting Protocol:

Q3: How do I remove the unreacted amine without a column? A: Use the Acid-Base Swing Extraction .[1]

  • Dissolve Crude: Dissolve the crude solid/oil in 1M NaOH (approx. 10 mL/g). The product dissolves as the sodium sulfonamide salt. The unreacted amine (4-aminotetrahydropyran) remains neutral/basic.

  • Wash: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) (2x).

    • Fate: The unreacted amine moves into the EtOAc. The product stays in the water.

  • Precipitate: Acidify the aqueous layer slowly with 1M HCl to pH 6–7 .

    • Mechanism:[1][4] You are bringing the molecule to its isoelectric point where solubility is lowest.

  • Filter: The product will precipitate as a white/off-white solid.[1]

  • Wash: Rinse the filter cake with water (removes salts) and cold heptane.

Q4: What if I have unreacted sulfonyl chloride/sulfonic acid? A: Reverse the swing.

  • Dissolve crude in 1M HCl . (Product protonates at the aniline; sulfonic acids remain soluble but highly polar).

  • Wash with EtOAc. (Removes non-basic impurities).

  • Neutralize with NaHCO₃ to pH 7 to precipitate the product.

Visualizing the Logic:

PurificationLogicStartCrude Mixture(Product + Amine + Sulfonic Acid)Step1Dissolve in 1M NaOHStart->Step1Sep1Liquid-Liquid Extraction(Wash with EtOAc)Step1->Sep1OrgLayer1Organic Layer(Contains Unreacted Amine)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Product as Na+ Salt)Sep1->AqLayer1KeepStep2Acidify to pH 6-7(with 1M HCl)AqLayer1->Step2PrecipitatePrecipitate Forms(Isoelectric Point)Step2->PrecipitateFiltrationFiltration & WashPrecipitate->FiltrationFinalPure Product4-amino-N-(oxan-4-yl)...Filtration->Final

Figure 1: The "pH Swing" purification logic for amphoteric sulfonamides, isolating the product based on its dual acidic/basic properties.

Module 3: Chromatographic Challenges

User Issue: "On HPLC/LC-MS, the peak is broad and tails significantly. I see retention time shifts between runs."

Root Cause Analysis: The free aniline group interacts with the silanols on the silica column, causing tailing.[1][2] Additionally, the sulfonamide proton can ionize partially at neutral pH, leading to "peak splitting" or shifting retention times.[1][2]

Troubleshooting Protocol:

Q5: What is the optimal mobile phase modifier? A: You must suppress the ionization of one of the groups to get a sharp peak.

  • Option A (Acidic): Use 0.1% Formic Acid or TFA . This protonates the aniline (making it ionic) but suppresses the sulfonamide ionization. Note: This is best for C18 Reverse Phase.

  • Option B (Basic): Use 0.1% Ammonium Hydroxide (pH ~10) . This ensures the sulfonamide is fully deprotonated (anionic) and the aniline is neutral. Warning: Ensure your column is pH stable (e.g., C18 Hybrid/Gemini).[1]

Q6: Why does the product streak on TLC? A: Silica gel is slightly acidic. The basic aniline sticks to it.

  • Fix: Pre-treat your TLC plate or silica column with 1% Triethylamine (TEA) in the mobile phase. This blocks the active silanol sites.

Summary of Physicochemical Data
PropertyValue / CharacteristicImplication for Purification
pKa (Sulfonamide) ~10.0 (Acidic)Soluble in pH > 11.[1] Precipitates at pH < 9.
pKa (Aniline) ~2.5 (Weak Base)Soluble in pH < 1. Precipitates at pH > 4.
LogP ~0.5 - 0.9 (Estimated)Moderately polar due to oxanyl ring. Avoid pure hexane.
Isoelectric Point pH ~6.5 - 7.0Target this pH for maximum precipitation.
References
  • PubChem. (n.d.).[5] 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link][1]

  • NIST. (n.d.). Solubility Data Series: Sulfonamides. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link][1][2]

  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.[1] Retrieved February 27, 2026, from [1]

Technical Support Center: Crystallization of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a high-level support resource for researchers and process chemists working with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (CAS: 1155633-23-0).

This guide synthesizes structural analysis with established crystallization engineering principles to address the specific challenges of this amphoteric sulfonamide.

Status: Active Document ID: TS-CRYST-1155 Applicable Compound: 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Synonyms: 4-amino-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Chemical Profile & Crystallization Physics

Before troubleshooting, it is critical to understand the forces at play. This molecule is amphoteric and possesses a distinct polarity profile that dictates its solubility.

PropertyValue / CharacteristicImpact on Crystallization
Molecular Weight 256.32 g/mol Moderate MW; kinetics are generally fast unless inhibited by impurities.
Functional Groups Sulfonamide (-SO₂NH-), Aniline (-NH₂), Tetrahydropyran (Ether)H-Bonding Network: The sulfonamide and aniline groups form strong intermolecular hydrogen bonds. The ether oxygen acts as an H-bond acceptor.
pKa Profile Aniline ~2.5 (Basic); Sulfonamide ~10.4 (Acidic)pH Sensitivity: Solubility is highest at extreme pH (pH < 2 or pH > 11) and lowest near the isoelectric point (pH ~6-7).
Common Issue Oiling Out (Liquid-Liquid Phase Separation) The tetrahydropyran ring adds lipophilicity. In water-rich mixtures, the compound may separate as an oil before crystallizing if the temperature is too high.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My product separates as a sticky oil instead of crystals."

Diagnosis: This is the most common failure mode for N-substituted sulfonamides. It occurs when the solution enters a Liquid-Liquid Phase Separation (LLPS) region within the metastable zone. Essentially, the compound's melting point in the solvent is lower than the process temperature due to solvent depression.

Corrective Actions:

  • The "Cloud Point" Reset: Re-heat the mixture until the oil fully redissolves.

  • Seed at High Temperature: Do not cool rapidly. Cool to just above the cloud point and add seed crystals (0.1 - 0.5 wt%).

  • Solvent Modification: The oil indicates your solvent system is too polar (repelling the hydrophobic THP ring) or the concentration is too high.

    • Action: Increase the ratio of the organic co-solvent (e.g., Ethanol or Isopropanol) relative to water.

    • Action: Reduce the cooling rate to < 0.5 °C/min.

Issue 2: "I have low yield, even after cooling to 0°C."

Diagnosis: The compound is likely too soluble in your chosen solvent matrix, or the pH is drifting away from the isoelectric point.

Corrective Actions:

  • Isoelectric Precipitation: Check the pH of the mother liquor. If it is acidic (pH < 4) or basic (pH > 9), the molecule is charged and soluble.

    • Action: Neutralize the solution to pH 6.5–7.0 using dilute HCl or NaOH. This minimizes solubility and forces precipitation.

  • Anti-Solvent Addition: If using pure methanol or ethanol, the solubility may be too high.

    • Action: Slowly add water (anti-solvent) to the cold solution until turbidity persists, then age the slurry.

Issue 3: "The crystals are colored (yellow/brown) or amorphous."

Diagnosis: Color usually comes from the oxidation of the aniline nitrogen (forming azo or nitroso species). Amorphous solids indicate rapid precipitation (nucleation dominated) rather than crystal growth.

Corrective Actions:

  • Carbon Treatment: Dissolve the crude solid in hot ethanol. Add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Slow Growth: Re-dissolve the amorphous solid. Use a solvent evaporation method or extremely slow cooling to allow the lattice to organize.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for rescuing a failed crystallization.

CrystallizationTroubleshooting Start Observation: What is the state of the flask? OilingOut Oiling Out (Liquid droplets at bottom) Start->OilingOut NoPrecip No Precipitation (Clear solution) Start->NoPrecip Amorphous Amorphous/Sticky Solid (No distinct facets) Start->Amorphous Colored Colored Impurities (Yellow/Brown) Start->Colored Action_Reheat Reheat to dissolve. Add 10% more organic solvent. Seed at T_cloud + 5°C. OilingOut->Action_Reheat Cause: LLPS / Supersaturation Action_pH Check pH. Adjust to pH 6-7 (Isoelectric point). Cool to -5°C. NoPrecip->Action_pH Cause: High Solubility / Wrong pH Action_Slow Heat to dissolve. Cool at 0.1°C/min. Avoid agitation. Amorphous->Action_Slow Cause: Rapid Nucleation Action_Carbon Hot filtration with Activated Carbon. Recrystallize under N2. Colored->Action_Carbon Cause: Oxidation

Figure 1: Decision tree for troubleshooting crystallization anomalies based on visual observation.

Standardized Recrystallization Protocol

This protocol uses a Solvent/Anti-Solvent Cooling method, optimized for sulfonamides with lipophilic tails.

Reagents:

  • Crude 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

  • Solvent A: Ethanol (absolute) or Isopropanol (IPA)

  • Solvent B: Deionized Water

  • Activated Charcoal (optional)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10 g of crude solid in a flask.

    • Add Solvent A (Ethanol) (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C). If solid remains, add Solvent A in small portions until fully dissolved.

    • Critical: If the solution is dark, add activated charcoal (0.5 g) and stir at reflux for 10 mins, then filter hot.

  • Nucleation Point:

    • Remove from heat. While still hot (~70°C), slowly add Solvent B (Water) dropwise.

    • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Solvent A to clear the solution back to transparent.

  • Controlled Cooling (The "Cure" for Oiling Out):

    • Allow the flask to cool to room temperature slowly (wrap the flask in a towel or use an oil bath with the heat turned off).

    • Seeding: When the temperature reaches ~40-50°C, add a few seed crystals.

    • Do not stir vigorously. Gentle agitation is preferred to prevent oil emulsion.

  • Isolation:

    • Once at room temperature, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

    • Filter the white crystalline solid.

    • Wash with a cold 1:1 mixture of Ethanol/Water.

    • Dry under vacuum at 45°C.

References
  • BenchChem Technical Support. (2025).[1] Recrystallization of Sulfonamide Products: Handling Oiling Out and Supersaturation. BenchChem.[1] Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Resources. Link

  • Perlovich, G. L., et al. (2013).[2] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.[2] Journal of Chemical & Engineering Data.[2] Link

  • Supuran, C. T., et al. (2018). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of the Human Isoforms I, II, IX and XII with Aminobenzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Organic Syntheses. (1940). p-Acetaminobenzenesulfonyl Chloride (Synthesis of Sulfonamide Precursors). Org.[2][3][4] Synth. 1940, 20,[5] 13. Link

Sources

Technical Support Center: Synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Byproducts for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical protocols to help you identify, understand, and control the formation of common byproducts during your synthesis campaign. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible outcomes.

Section 1: Overview of the Synthetic Pathway

The synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves three key stages, each with its own potential for byproduct formation. Understanding these pathways is the first step in effective troubleshooting.

The overall synthesis begins with the protection of aniline as acetanilide, followed by an electrophilic aromatic substitution (chlorosulfonation), a nucleophilic substitution to form the sulfonamide bond, and a final deprotection step.[1][2]

Synthesis_Pathway cluster_step1 cluster_step2 cluster_step3 Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonic Acid (Electrophilic Aromatic Substitution) Ortho Ortho-Isomer Acetanilide->Ortho Disulfonated Di-sulfonated Acetanilide Acetanilide->Disulfonated ProtectedProduct N-(4-Acetamidophenylsulfonyl) oxan-4-amine ASC->ProtectedProduct 4-Aminooxane (Nucleophilic Substitution) HydrolyzedASC 4-Acetamidobenzenesulfonic Acid ASC->HydrolyzedASC H₂O UnreactedASC Unreacted ASC ASC->UnreactedASC FinalProduct 4-Amino-N-(oxan-4-yl)benzene -1-sulfonamide ProtectedProduct->FinalProduct Acid Hydrolysis (Deprotection) UnreactedAmine Unreacted 4-Aminooxane ProtectedProduct->UnreactedAmine IncompleteDeprotection Incomplete Deprotection (Starting Material) ProtectedProduct->IncompleteDeprotection

Caption: Synthetic pathway and common byproduct formation points.
Section 2: Troubleshooting and FAQs by Synthesis Stage

This section addresses common issues encountered during synthesis in a question-and-answer format, providing explanations for the formation of byproducts and strategies for their mitigation.

Stage 1: Chlorosulfonation of Acetanilide

This electrophilic aromatic substitution is critical for installing the sulfonyl chloride moiety. The acetamido group is an ortho-, para-director, but the bulky nature of the incoming chlorosulfonyl group and the reaction conditions heavily favor the desired para-product.[3][4][5]

Q1: My NMR spectrum of the crude 4-acetamidobenzenesulfonyl chloride (ASC) shows a complex aromatic region, suggesting an isomeric impurity. What is it and why did it form?

A: You are likely observing the presence of the ortho-isomer (2-acetamidobenzenesulfonyl chloride) . Although the acetamido group sterically hinders the ortho positions, this isomer can form, especially if the reaction temperature is not carefully controlled.[6] Higher temperatures can provide enough energy to overcome the steric barrier, leading to a decrease in regioselectivity.

  • Causality: The acetamido group is an activating, ortho-, para-directing substituent. While the para position is electronically and sterically favored, the ortho position is still activated for electrophilic attack.[3][5]

  • Mitigation Strategy: Maintain a low reaction temperature (typically 12-15°C) during the addition of acetanilide to chlorosulfonic acid.[7] After the initial reaction, a controlled heating period (e.g., to 60°C) can be used to ensure the reaction goes to completion without significantly promoting ortho-isomer formation.[7]

Q2: The yield of my sulfonyl chloride is low, and I have a significant amount of a water-soluble byproduct after quenching the reaction on ice. What is this impurity?

A: This byproduct is almost certainly 4-acetamidobenzenesulfonic acid . Sulfonyl chlorides are highly reactive and susceptible to hydrolysis.[4][8] Pouring the reaction mixture into an excessive amount of water or performing the workup too slowly can lead to the hydrolysis of the desired sulfonyl chloride back to the less reactive sulfonic acid.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction releases hydrochloric acid.[8]

  • Mitigation Strategy: Work quickly and efficiently after quenching the reaction on ice water.[9] Use a minimal amount of ice/water to precipitate the product and filter the solid promptly. Ensure all glassware is dry before starting the reaction.[9] The crude, damp sulfonyl chloride should be used immediately in the next step to prevent degradation upon storage.[4]

Stage 2: Sulfonamide Formation

This stage involves the nucleophilic attack of 4-aminotetrahydropyran (4-aminooxane) on the electrophilic sulfur of the sulfonyl chloride.

Q3: My HPLC analysis of the crude protected product shows peaks corresponding to both starting materials. How can I drive the reaction to completion?

A: The presence of unreacted 4-acetamidobenzenesulfonyl chloride (ASC) and 4-aminooxane indicates an incomplete reaction. This can be due to several factors:

  • Causality:

    • Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for full conversion.

    • Stoichiometry: Inaccurate measurement of either starting material can leave the other in excess.

    • Base: An insufficient amount of base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction can lead to the protonation of the 4-aminooxane, rendering it non-nucleophilic.[10]

    • Hydrolysis of ASC: As mentioned in Q2, if the ASC has partially hydrolyzed to the sulfonic acid, it will not react with the amine.

  • Mitigation Strategy:

    • Use a slight excess (1.1-1.2 equivalents) of the amine or the sulfonyl chloride to ensure the complete consumption of the limiting reagent.

    • Ensure at least one equivalent of a non-nucleophilic base is present.[10]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the limiting starting material is consumed.[10]

Stage 3: Deprotection of the Acetamido Group

The final step is the acid-catalyzed hydrolysis of the acetamido group to reveal the primary aromatic amine of the final product.

Q4: My final product is contaminated with a less polar impurity that has a molecular weight 42 Da higher than the target compound. What is it?

A: This is the acetyl-protected intermediate, N-(4-acetamidophenylsulfonyl)oxan-4-amine , indicating incomplete hydrolysis.[11] The mass difference of 42.03 Da corresponds to the acetyl group (C₂H₂O).

  • Causality: The hydrolysis of the acetamide requires harsh conditions (e.g., boiling in aqueous acid).[9] Insufficient heating time, inadequate acid concentration, or premature workup will result in incomplete deprotection.[1][11]

  • Mitigation Strategy: Ensure the reaction mixture is heated under reflux for a sufficient period. The complete dissolution of the solid starting material is often a good indicator that the reaction is proceeding.[9] It is recommended to continue refluxing for an additional 10-15 minutes after dissolution to ensure complete conversion.[9]

Section 3: Analytical Workflows for Byproduct Identification

A robust analytical strategy is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity assessment, while Mass Spectrometry (MS) is invaluable for structural confirmation.[12][13]

Table 1: Key Compound and Byproduct Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signature
Target Product C₁₁H₁₆N₂O₃S256.32Main peak in HPLC; Confirmed by MS.
N-(4-Acetamidophenylsulfonyl)oxan-4-amineC₁₃H₁₈N₂O₄S298.36Less polar than the final product (earlier HPLC retention time); MW +42 Da vs. product.
4-Acetamidobenzenesulfonyl Chloride (ASC)C₈H₈ClNO₃S233.67Reactive; may be observed in crude reaction mixtures.
2-Acetamidobenzenesulfonyl Chloride (Ortho-Isomer)C₈H₈ClNO₃S233.67Different HPLC retention time than para-isomer; distinct aromatic splitting pattern in ¹H NMR.
4-Acetamidobenzenesulfonic AcidC₈H₉NO₄S215.23More polar than ASC (later HPLC retention time); water-soluble.
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis

This protocol provides a starting point for developing a method to separate the target compound from its key process-related impurities.

  • Materials & Equipment:

    • HPLC system with UV/DAD detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Sample Preparation: Dissolve a small amount of the crude or final product in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.[13]

  • Data Analysis & Interpretation:

    • The desired product, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, will be the major peak.

    • The acetyl-protected intermediate will typically elute earlier (is less polar).

    • The hydrolyzed sulfonic acid byproduct will elute much earlier (is more polar).

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.[13]

Protocol 2: LC-MS for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the identity of byproducts by providing molecular weight information.[12][14]

  • Procedure:

    • Utilize the HPLC method developed in Protocol 1, ensuring the mobile phase is compatible with mass spectrometry (formic acid is preferred over TFA, which can cause ion suppression).

    • Divert the flow from the HPLC into the mass spectrometer source.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Acquire data over a mass range that includes all potential byproducts (e.g., m/z 150-500).

  • Data Analysis & Interpretation:

    • Extract the mass spectrum for each peak observed in the chromatogram.

    • Look for the protonated molecule [M+H]⁺.

    • Compare the observed m/z value with the theoretical molecular weights listed in Table 1. For example, an impurity peak showing an [M+H]⁺ ion at m/z 299.1 would strongly suggest the presence of the un-deprotected intermediate (MW 298.36).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Impurity Detected in Final Product hplc Analyze by HPLC-UV (Protocol 1) start->hplc check_rrt Does Retention Time (RT) match a known impurity? hplc->check_rrt lcms Analyze by LC-MS (Protocol 2) check_mw Does [M+H]⁺ match a potential byproduct? lcms->check_mw check_rrt->lcms Yes check_rrt->lcms No incomplete Source: Incomplete Deprotection Action: Increase reflux time/acid conc. check_mw->incomplete Yes (MW ≈ 298) isomer Source: Ortho-isomer carry-through Action: Improve purification of ASC or control chlorosulfonation temp. check_mw->isomer Yes (MW ≈ 256, but different RT) hydrolysis Source: Hydrolysis of ASC Action: Use fresh ASC, ensure dry conditions during coupling. check_mw->hydrolysis Yes (MW ≈ 215, carried through) unknown Impurity is Unknown Action: Further characterization (e.g., NMR, preparative HPLC) check_mw->unknown No

Caption: A logical workflow for identifying unknown impurities.
Section 4: Summary and Best Practices
  • Control Temperature: Particularly during the chlorosulfonation step, to ensure high regioselectivity and minimize the formation of the ortho-isomer.[6]

  • Ensure Anhydrous Conditions: Use dry glassware and solvents, especially when handling the moisture-sensitive 4-acetamidobenzenesulfonyl chloride, to prevent hydrolysis.[4][9]

  • Monitor Reactions: Use TLC or HPLC to track the consumption of starting materials and ensure reactions are driven to completion before workup.[10]

  • Use Fresh Intermediates: Use the 4-acetamidobenzenesulfonyl chloride intermediate immediately after preparation for the best results, as it can degrade upon storage.[4]

  • Validate Analytically: Always confirm the identity of your final product and any significant impurities using orthogonal analytical techniques like HPLC and LC-MS.

References
  • Filo. le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. [Link]

  • Slideshare. Analysis of sulfonamides. [Link]

  • GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]

  • Quora. What is the method of analysis of sulphonamides?. [Link]

  • Unknown Source. Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • ijarsct. A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • PMC. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • EPO. PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. [Link]

  • JOCPR. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl. [Link]

  • Scribd. Central Philippine University College of Pharmacy. [Link]

  • RJPT. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS. [Link]

  • ResearchGate. (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Google Patents. US4698445A - 4-amino benzenesulfonamides.
  • Al-Farahidi Expert Systems Journal. Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. [Link]

  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]

  • LiveJournal. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • Unknown Source. Amination of the p-acetaminobenzene sulfonyl chloride.
  • Unknown Source.
  • Unknown Source. Synthesis of some sulfonamide derivatives with expected antibacterial activity.

Sources

Technical Support Center: Optimizing 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide for HTS

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: HTS-OPT-OXAN-SULF Assigned Specialist: Senior Application Scientist, Lead Discovery[1][2]

Executive Summary

Welcome to the technical optimization hub for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide . This guide addresses the specific physicochemical challenges of screening this sulfonamide derivative in high-throughput formats.

While the tetrahydropyran (oxan-4-yl) moiety improves metabolic stability and solubility compared to purely aromatic analogs, the sulfonamide core and primary aniline introduce critical variables regarding pH-dependent solubility, oxidative instability, and acoustic liquid handling performance.[1]

Module 1: Liquid Handling & Stock Preparation

Q: Why is my acoustic dispenser (e.g., Echo®) reporting "impedance errors" or inconsistent transfer volumes with this compound?

A: The root cause is likely DMSO hydration, not the compound itself.

Sulfonamides are polar enough to retain water within the DMSO lattice. DMSO is highly hygroscopic; a 100% DMSO stock in an open 384-well plate can absorb >5% water from the atmosphere within 2 hours at 50% relative humidity.[1][2]

The Mechanism: Acoustic droplet ejection relies on a specific speed of sound through the liquid. As DMSO absorbs water, its viscosity and density change, altering the acoustic impedance.[1] If your instrument is calibrated for "Dry DMSO" but your source plate has absorbed water, the acoustic energy applied will be incorrect, leading to under-delivery or failure to eject.[1]

Troubleshooting Protocol:

  • Hydration Check: Measure the water content of your source plate. If >5% water, recalibrate the liquid handler for "Wet DMSO" or re-prepare stocks.[1]

  • Limit Exposure: Use localized humidity control or keep plates sealed until the moment of screening.

  • Surfactant Addition: For this specific sulfonamide, adding 0.01% Pluronic F-68 to the DMSO stock can stabilize the meniscus and improve ejection reliability without interfering with most biochemical assays.[1]

Q: The compound stock has turned from clear/white to a faint brown over time. Is it still usable?

A: Proceed with extreme caution. This indicates aniline oxidation. [1][2]

The 4-amino (aniline) group on the benzene ring is susceptible to oxidation, forming azo linkages or quinoid species, especially if stored in DMSO which can act as a mild oxidant over long periods or if exposed to light.[1]

Impact on HTS:

  • Potency Loss: The effective concentration of the parent molecule is reduced.

  • Optical Interference: Oxidized anilines often absorb strongly in the 400–500 nm range. If your assay uses an absorbance readout (e.g., pNA hydrolysis at 405 nm) or a fluorescence channel in this region (e.g., coumarin), the "brown" impurity will act as an inner-filter, causing false inhibition signals.[1]

Recommendation: Quantify the stock purity via LC-MS. If purity is <95%, discard.[1] Store future stocks under nitrogen gas at -20°C in amber vials.

Module 2: Solubility & Precipitation Risks

Q: I see "starry night" precipitation in my assay plates after dispensing. How do I fix this?

A: You are likely fighting the pH-dependent solubility of the sulfonamide. [1]

The Science: The sulfonamide nitrogen (-SO₂N H-) is weakly acidic (typically pKa ~10).[1][2] At physiological pH (7.4), it remains largely un-ionized (neutral).[1][2] The oxane ring aids solubility, but the molecule remains lipophilic. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the sudden shift in polarity can cause the neutral species to crash out before it disperses, known as the "kinetic solubility limit."[1]

Optimization Workflow:

SolubilityOptimization Start Precipitation Observed CheckDMSO Check Final DMSO % Start->CheckDMSO StepDown Intermediate Dilution Step CheckDMSO->StepDown If DMSO > 1% BufferMod Modify Assay Buffer CheckDMSO->BufferMod If DMSO < 1% FinalQC Nephelometry / Microscopy StepDown->FinalQC Predilute in buffer containing 5% DMSO BufferMod->FinalQC Add 0.01% Triton X-100 or Increase pH slightly

Figure 1: Decision tree for resolving precipitation issues. Note: Increasing pH helps ionization but may affect enzyme activity.[1]

Corrective Actions:

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Buffer. Create an intermediate "dosing plate" at 10% DMSO in buffer, then transfer from there to the assay plate.

  • Carrier Protein: Include 0.1 mg/mL BSA or HSA in the assay buffer. Albumin binds lipophilic small molecules, keeping them in solution without necessarily inhibiting their access to the target active site.

Module 3: Assay Interference (False Positives)

Q: This compound shows activity against unrelated targets (Promiscuity).[2] Is it a PAINS?

A: It is likely acting as a Colloidal Aggregator.

Sulfonamides are notorious for forming colloidal aggregates at micromolar concentrations.[2] These colloids sequester enzymes on their surface, causing non-specific inhibition that looks like a valid hit.[1]

Diagnostic Protocol (The Detergent Test): To validate if the activity is real or an artifact, run the assay +/- detergent.[1]

ConditionObservationInterpretation
Standard Buffer High Inhibition (IC50 = 5 µM)Potential Hit
+ 0.01% Triton X-100 No Inhibition (IC50 > 100 µM)False Positive (Aggregator)
+ 0.01% Triton X-100 High Inhibition (IC50 = 5 µM)True Binder

Note: Detergents disrupt colloids but usually do not affect specific ligand-protein binding.[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Kinetic Solubility Assessment

Use this protocol to determine the maximum safe screening concentration.[1][2]

  • Preparation: Prepare a 10 mM stock of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in dry DMSO.

  • Dosing: In a clear-bottom 384-well plate, dispense the compound into assay buffer (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.[1] Ensure final DMSO is constant (e.g., 1%).[1][2]

  • Incubation: Seal and incubate at room temperature for 90 minutes (matches typical HTS run time).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: Any signal >3 standard deviations above the buffer blank indicates precipitation.[2] Set your HTS screening concentration at 50% of this limit .

SOP-02: Serial Dilution for IC50 Determination

Optimized to prevent carryover and precipitation.[1][2]

SerialDilution Stock 10mM Stock (100% DMSO) Dilution 3-fold Serial Dilution in 100% DMSO Stock->Dilution Echo/Pipette Intermediate Transfer to Intermediate Buffer (10% DMSO) Dilution->Intermediate Prevents crash AssayPlate Final Assay Plate (1% DMSO) Intermediate->AssayPlate Final Transfer

Figure 2: Recommended dilution workflow to maintain solubility.

References & Authoritative Sources

  • NCATS Assay Guidance Manual. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

  • NCATS Assay Guidance Manual. Assay Interference by Aggregation. [Link]

  • PubChem Compound Summary. Sulfonamide Physicochemical Properties. (General Reference for Sulfonamide class behavior). [Link][1][2]

  • Labcyte (Beckman Coulter Life Sciences). DMSO Hydration and Acoustic Ejection Performance.[2] (Technical Note). [Link]

Sources

Technical Guide: Degradation Pathways of 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This guide addresses the stability profile of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (also known as 4-amino-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide). As a structural analog to classical sulfonamide antibiotics and carbonic anhydrase inhibitors, this compound exhibits specific vulnerabilities to acid-catalyzed hydrolysis and photo-oxidation .

Researchers often encounter degradation-related artifacts during LC-MS analysis or long-term storage. This document details the causal mechanisms of these failures and provides validated troubleshooting protocols.

Property Details
IUPAC Name 4-amino-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
CAS Number 1155633-23-0
Molecular Formula C₁₁H₁₆N₂O₃S
Key Moieties Primary Aniline (Photo-labile), Sulfonamide (Hydrolytically labile), Tetrahydropyran (Ether oxidation risk)

Troubleshooting Q&A: Common Research Issues

Q1: I observe two new polar peaks in my LC-MS chromatogram after leaving the sample in 0.1% Formic Acid overnight. What happened?

Diagnosis: You are likely observing Acid-Catalyzed Hydrolysis .[1][2] Mechanism: The sulfonamide bond (


) is susceptible to cleavage under acidic conditions (pH < 4), especially in aqueous solution. The protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water.
Expected Products: 
  • Sulfanilic Acid (4-aminobenzenesulfonic acid): Highly polar, elutes near the void volume.

  • 4-Aminotetrahydropyran: Often transparent in UV unless derivatized; detectable by MS (

    
     approx. 102 m/z).
    Solution:  Prepare samples in neutral buffers (e.g., Ammonium Acetate pH 7) or analyze immediately after dilution. Avoid storing in acidic mobile phases.
    
Q2: The solid powder has turned from white to pale yellow/brown after weeks on the bench. Is it still usable?

Diagnosis: This indicates Photo-Oxidation of the aniline moiety. Mechanism: The electron-rich primary amine (aniline) at the para-position is highly sensitive to UV/VIS light. It undergoes radical oxidation to form:

  • Azo-dimers (Yellow/Orange chromophores).

  • Nitro-derivatives (via N-oxidation). Solution: Check purity via HPLC. If purity is >98%, the color may be a surface impurity. For future storage, use amber vials and store at -20°C under argon.

Q3: I see a mass shift of +16 Da and +32 Da in my forced degradation study. Is the pyran ring opening?

Diagnosis: This is likely N-Oxidation , not ring opening. Mechanism: The primary aniline nitrogen is the most easily oxidized site, forming hydroxylamines (


 Da) and nitro groups (

Da). The tetrahydropyran ring is generally stable unless subjected to harsh radical initiators (AOPs), where it might undergo

-hydrogen abstraction. Solution: Use radical scavengers (e.g., ascorbic acid) if oxidation is an artifact of sample preparation.

Technical Deep Dive: Degradation Pathways

Pathway Map

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent Parent Compound (Sulfonamide) Acid Acidic Conditions (pH < 4, H2O) Parent->Acid Hydrolysis Light UV Light / Oxidative Stress Parent->Light Photolysis Sulfanilic Sulfanilic Acid (Polar, UV Active) Acid->Sulfanilic C-S Cleavage Amine 4-Aminotetrahydropyran (Non-UV Active) Acid->Amine N-S Cleavage Azo Azo Dimers (Yellow Coloration) Light->Azo Coupling Nitro 4-Nitro Derivative (+30 Da shift) Light->Nitro Oxidation SO2 SO2 Extrusion (High Energy UV) Light->SO2 Radical Mechanism AnilineDeriv N-(oxan-4-yl)benzene-1,4-diamine SO2->AnilineDeriv

Figure 1: Primary degradation pathways including acid hydrolysis (red) and photo-oxidation (yellow/green).

Mechanism Descriptions

A. Acid-Catalyzed Hydrolysis Sulfonamides are relatively stable to base but labile to acid. The reaction proceeds via protonation of the sulfonamide nitrogen, making the neutral amine a better leaving group.

  • Kinetics: Pseudo-first-order at constant pH.

  • Relevance: Critical for LC-MS method development (avoid low pH for long runs).

B. Photolytic Radical Decomposition Under UV irradiation, the aromatic ring absorbs energy, generating an excited singlet state.

  • Type I Mechanism: Electron transfer to oxygen forms superoxide radicals.

  • Type II Mechanism: Energy transfer generates singlet oxygen.

  • Result: The aniline group oxidizes to nitroso/nitro species, or couples to form azo dyes (responsible for yellowing).

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

ConditionReagent / SetupDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C4–24 Hours10–20%
Base Hydrolysis 1N NaOH, 60°C4–24 Hours< 5% (Resistant)
Oxidation 3% H₂O₂, RT1–4 Hours10–20%
Photolysis UV Chamber (ICH Q1B)1.2M lux hoursVariable
Thermal 80°C (Solid State)7 Days< 2%

Step-by-Step Procedure (Acid Hydrolysis):

  • Dissolve 10 mg of compound in 5 mL Acetonitrile (co-solvent).

  • Add 5 mL of 2N HCl.

  • Reflux at 60°C.

  • Aliquot 1 mL at T=0, 4h, 24h.

  • Neutralize with 1N NaOH prior to HPLC injection to prevent peak broadening.

Protocol B: Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckColor Is sample yellow? Start->CheckColor CheckPeaks New HPLC Peaks? CheckColor->CheckPeaks No Photo Photodegradation: Protect from light CheckColor->Photo Yes Hydro Hydrolysis: Check pH of solvent CheckPeaks->Hydro Polar Peaks (Early Elution) Oxid Oxidation: Add Antioxidant CheckPeaks->Oxid +16/+32 Da Mass Shift

Figure 2: Decision tree for diagnosing stability issues.

References

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology.[3] Link

  • Lohman, D. C., et al. (2012).[1] Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of Organic Chemistry. Link

  • Baran, W., et al. (2011). Hydrolysis and photolysis of sulfonamides in environmental water. Chemosphere. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link (Context for Sulfonamide Inhibitors)

Sources

Technical Support Center: Prevention of Precipitation for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility and precipitation challenges during their experiments. We will explore the root causes of this issue and provide systematic troubleshooting guides and validated protocols to ensure your compound remains in solution.

Section 1: Understanding the Root Cause of Precipitation
Q1: I've just started working with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide and it keeps precipitating in my aqueous buffer. Why is this happening?

A1: The precipitation of this compound, like other sulfonamides, is fundamentally linked to its molecular structure and physicochemical properties. Sulfonamides are weak acids, and their solubility in aqueous solutions is highly dependent on the pH of the medium.[1] The key functional group is the sulfonamide moiety (-SO₂NH-), which can lose a proton (ionize) to form a negatively charged, and significantly more soluble, salt.[1]

The core issue is the equilibrium between the compound's two forms:

  • Unionized (Neutral) Form: This form is poorly soluble in water because it is more hydrophobic.[2] Precipitation occurs when the compound is predominantly in this state.

  • Ionized (Anionic) Form: This form, a salt, is far more soluble in water.

This equilibrium is governed by the compound's acidity constant (pKa) and the solution's pH. When the pH of the solution is below the pKa, the unionized, less soluble form dominates. Conversely, when the pH is raised above the pKa, the compound deprotonates to its ionized, more soluble form.[3][4] The minimum solubility for many sulfonamides is often observed in the physiological pH range of 5.0 to 7.0.[5]

G cluster_0 pH vs. Ionization State & Solubility Unionized Insoluble Unionized Form (R-SO₂NHR') Ionized Soluble Ionized Form (R-SO₂NR'-) Unionized->Ionized  pH > pKa (Deprotonation) Ionized->Unionized  pH < pKa (Protonation) G Start Precipitation Observed Timing When did it occur? Immediately upon dilution Over time Start->Timing Immediate_Cause Likely Cause: Co-solvent failure or a significant pH drop. Timing:f0->Immediate_Cause Delayed_Cause Likely Cause: Supersaturation, temperature change, or pH drift. Timing:f1->Delayed_Cause Action1 Action: 1. Verify buffer pH. 2. Increase final co-solvent %. 3. See Protocol 2. Immediate_Cause->Action1 Action2 Action: 1. Determine equilibrium solubility (Protocol 1). 2. Store at constant temperature. 3. Prepare fresh solutions. Delayed_Cause->Action2 G Cyclodextrin Inclusion Complex Formation cluster_1 Drug Poorly Soluble Drug (Hydrophobic Part) Plus + CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Arrow -> CD->Arrow Complex Soluble Inclusion Complex Drug_in_CD Drug Arrow->Complex

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Section 4: Summary of Best Practices
  • Know Your pH: The single most important factor is pH. Whenever possible, work in a well-buffered solution with a pH at least one unit above the compound's pKa.

  • Prepare Fresh: For maximum reliability, prepare solutions fresh daily from a solid or a frozen, concentrated stock in 100% organic solvent (e.g., DMSO).

  • Aliquot Stocks: Store concentrated organic stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. *[6] Filter Sterilize: Before use in cell-based assays, filter your final solution through a 0.22 µm sterile filter. This will also remove any minor, unseen precipitates.

  • Mind the Order of Addition: When using co-solvents, always add the aqueous phase to the organic phase slowly and with mixing.

By understanding the physicochemical drivers of precipitation and employing these systematic strategies, you can ensure that 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide remains soluble and your experimental results are reliable and reproducible.

References
  • pH-induced Solubility Transition of Sulfonamide-Based Polymers.PubMed.
  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation.Ovid.
  • Cyclodextrin complexes of sulfonamide carbonic anhydrase inhibitors as long-lasting topically acting antiglaucoma agents.PubMed.
  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1.Ovid.
  • SOLUBILITY OF SULPHONAMIDES.The BMJ.
  • 4-aminobenzenesulfonamide.ChemBK.
  • Effect of p=Cyclodextrin on the Transfer of N'=Substituted Sulfonamides from Water to Chloroform.RSC Publishing.
  • dealing with 6-Sulfamoylnicotinamide precipitation in buffers.Benchchem.
  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling.MDPI.
  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin.PMC.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.PubMed.
  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods.ResearchGate.
  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.ResearchGate.
  • Strategies in poorly soluble drug delivery systems.Name of the source not available.
  • Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling.PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.MDPI.
  • Formulation strategies for poorly soluble drugs.ResearchGate.
  • Formulating OSDs for Poorly Soluble Drugs.Tablets & Capsules.
  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.ChemRxiv.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.PMC.
  • Preventing "Antimicrobial agent-10" precipitation in solutions.Benchchem.

Sources

Validation & Comparative

comparative analysis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide with other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive comparative analysis and technical guide for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide , designed for researchers and drug development professionals.

Content Type: Publish Comparison Guide Subject: N1-Substituted Sulfanilamide Derivatives Target Audience: Medicinal Chemists, Pharmacologists, Application Scientists

Executive Summary

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (CAS: 1155633-23-0) is a structural analogue of the classic sulfanilamide antibiotics. It features a tetrahydropyran-4-yl (oxan-4-yl) group at the


-position of the sulfonamide core.

Unlike clinically ubiquitous sulfonamides (e.g., Sulfamethoxazole) which utilize aromatic heterocycles to tune acidity for antibacterial potency, this compound incorporates an aliphatic ether ring. This structural divergence significantly alters its physicochemical profile, shifting its primary utility from antibacterial efficacy toward Carbonic Anhydrase (CA) inhibition and potential Voltage-Gated Sodium Channel (Nav1.7) modulation.

This guide objectively compares its performance against industry standards: Sulfamethoxazole (Antibacterial), Acetazolamide (CA Inhibitor), and PF-05089771 (Nav1.7 Inhibitor).

Mechanistic Profiling & Pathway Visualization

The Sulfonamide Scaffold Divergence

The biological activity of sulfonamides is dictated by the


-substituent (

), which controls the pKa of the sulfonamide -NH- group.
  • Antibacterial Mechanism (DHPS Inhibition): Requires an acidic pKa (6.0–7.5) to mimic p-aminobenzoic acid (PABA) and bind Dihydropteroate Synthase (DHPS).

  • Carbonic Anhydrase Mechanism: Requires a free or accessible sulfonamide nitrogen to coordinate with the Zinc (

    
    ) ion in the enzyme active site.
    
  • Nav1.7 Mechanism: Relies on lipophilic interactions and specific engagement with the voltage-sensing domain, often favoring bulky aliphatic groups like tetrahydropyran.

Pathway Diagram (DHPS & CA)

The following diagram illustrates the divergent pathways where this compound competes with natural substrates.

G PABA p-Aminobenzoic Acid (Natural Substrate) DHPS Dihydropteroate Synthase (Bacterial Target) PABA->DHPS Substrate Folate Dihydrofolate (DNA Synthesis) DHPS->Folate Synthesis CO2 CO2 + H2O CA Carbonic Anhydrase (Mammalian Target) CO2->CA Substrate Bicarb HCO3- + H+ CA->Bicarb Hydration Inhibitor 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide Inhibitor->DHPS Weak Inhibition (High pKa) Inhibitor->CA Moderate Inhibition (Zn2+ Binding)

Figure 1: Dual-pathway interaction map. The compound acts as a competitive antagonist at both DHPS (bacterial) and CA (mammalian) sites, though with varying affinities determined by the N-substituent.

Comparative Performance Analysis

Antibacterial Potency (vs. Sulfamethoxazole)

The oxan-4-yl group is aliphatic, which raises the pKa of the sulfonamide nitrogen to ~10.5. In contrast, the isoxazole ring in Sulfamethoxazole lowers the pKa to ~5.7, allowing it to exist as an anion at physiological pH, which is critical for DHPS binding.

Feature4-amino-N-(oxan-4-yl)...Sulfamethoxazole (Standard)Impact on Efficacy
N1-Substituent Tetrahydropyran (Aliphatic)Isoxazole (Aromatic)Critical Differentiator
pKa (Predicted) ~10.55.7High pKa reduces anionic fraction at pH 7.4.
DHPS IC50 > 100 µM (Predicted)~5–10 µMPoor Antibacterial Activity
Solubility Moderate (Ether oxygen)Low (pH dependent)Improved solubility but loss of potency.

Verdict: This compound is inferior as a standalone antibacterial agent compared to standard Sulfa drugs due to poor ionization.

Carbonic Anhydrase Inhibition (vs. Acetazolamide)

While primary sulfonamides (


) are the gold standard for CA inhibition, N-substituted sulfonamides can exhibit isoform selectivity (e.g., CA IX over CA II) if the substituent fits the hydrophobic pocket.
Parameter4-amino-N-(oxan-4-yl)...Acetazolamide (Standard)Experimental Insight
Target Isoform CA IX / XII (Tumor associated)CA II (Pan-inhibitor)Bulky tails often favor tumor-associated isoforms.
Ki (hCA II) ~50–200 nM (Est.)12 nMLower potency but potentially higher selectivity.
Binding Mode Anchors to Zn2+; Tail in hydrophobic pocketAnchors to Zn2+; Compact fitThe oxanyl ring targets the hydrophobic sub-pocket.

Verdict: A valuable probe for isoform selectivity . The tetrahydropyran ring provides a steric bulk that may reduce off-target inhibition of the ubiquitous hCA II isoform, making it a candidate for cancer-related CA IX targeting.

Experimental Protocols (Self-Validating Systems)

To objectively characterize this compound, use the following validated protocols.

Protocol A: Carbonic Anhydrase Esterase Assay

Quantifies inhibition constant (Ki) against hCA isoforms.[1]

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in Acetonitrile.

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Enzyme: Recombinant hCA II (Sigma) or hCA IX.

Workflow:

  • Preparation: Dissolve 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in DMSO to 10 mM stock. Serial dilute to 0.1 nM – 10 µM.

  • Incubation: Mix 10 µL inhibitor + 180 µL Buffer + 10 µL Enzyme solution (50 units/mL). Incubate 10 mins at 25°C to allow equilibrium.

  • Reaction Trigger: Add 5 µL Substrate (4-NPA).

  • Detection: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 5 mins.

  • Validation: Run Acetazolamide as a positive control (Expect IC50 ~10-15 nM).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Protocol B: Bacterial Growth Inhibition (MIC)

Confirms the predicted low antibacterial potency.

Workflow:

  • Strain: E. coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (cation-adjusted). Crucial: Use media low in PABA/Folate to avoid bypassing the inhibition.

  • Inoculum:

    
     CFU/mL.
    
  • Dosing: 2-fold dilution series from 512 µg/mL down to 0.5 µg/mL.

  • Control: Sulfamethoxazole (Expect MIC 32–64 µg/mL).

  • Readout: Visual turbidity or OD600 after 24h at 37°C.

  • Interpretation: If MIC > 256 µg/mL, the high pKa hypothesis is confirmed (inactive).

Advanced Application: Nav1.7 Targeting

Recent literature identifies sulfonamides with tetrahydropyran motifs as inhibitors of the voltage-gated sodium channel Nav1.7 , a key target for pain management.[2]

  • Structural Logic: The tetrahydropyran ring mimics the polar/lipophilic balance found in advanced Nav1.7 inhibitors (e.g., from Xenon/Genentech).

  • Hypothesis: While simple sulfanilamides are weak Nav1.7 blockers, this compound serves as a fragment lead . The aniline amine (

    
    ) can be derivatized to an acyl-sulfonamide to boost potency into the nanomolar range.
    

Comparison Table: Nav1.7 Potential

Compound Core Structure Nav1.7 IC50 Selectivity (vs Nav1.[3]5)
Compound A Simple Aryl Sulfonamide ~10–50 µM (Est.) Low
GX-936 Aryl Sulfonamide + Heterocycle < 10 nM High (>100x)

| Optimization | Convert


 to Acyl-amide | -- | -- |

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy.[4] VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society, 64(12), 2905–2917. (Foundational text on pKa/activity relationship).

  • McKerrall, S. J., et al. (2019). Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7. Journal of Medicinal Chemistry, 62(8), 4091–4109. Link

  • Chowdhury, M. A., et al. (2013). Synthesis and biological evaluation of a new series of sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 225-233.

Sources

A Comparative Guide to the Biological Evaluation of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This document offers an in-depth analysis of the performance of this class of compounds, supported by experimental data and established methodologies, to facilitate informed decisions in drug discovery programs.

Introduction: The Versatile Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic properties. The primary sulfonamide group is a well-established zinc-binding motif, making these compounds potent inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs).[1] The 4-amino group on the benzene ring serves as a crucial handle for synthetic modification, allowing for the introduction of diverse substituents to modulate the physicochemical properties and biological activity of the parent scaffold.

This guide focuses on a specific subclass: 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide and its derivatives. The incorporation of a saturated heterocyclic oxane (tetrahydropyran) ring on the sulfonamide nitrogen introduces unique structural and conformational features compared to more commonly studied N-aryl or N-alkyl derivatives. Understanding the impact of this cycloalkyl moiety on biological activity is key to unlocking the therapeutic potential of this chemical space. We will delve into their primary biological activities as carbonic anhydrase inhibitors and potential anticancer agents, providing a comparative analysis with relevant alternative structures.

Synthetic Strategies: Accessing the N-(oxan-4-yl) Scaffold

The synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide and its analogs typically follows a convergent synthetic route, starting from readily available starting materials. The key step involves the formation of the sulfonamide bond between a protected 4-aminobenzenesulfonyl chloride and 4-aminooxane.

A general synthetic approach is outlined below:

4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride N-(oxan-4-yl)-4-nitrobenzenesulfonamide N-(oxan-4-yl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl chloride->N-(oxan-4-yl)-4-nitrobenzenesulfonamide 4-Aminooxane, Base (e.g., Pyridine) 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide N-(oxan-4-yl)-4-nitrobenzenesulfonamide->4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: General synthetic scheme for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Step-by-Step Protocol:

  • Sulfonamide Bond Formation: 4-Nitrobenzenesulfonyl chloride is reacted with 4-aminooxane in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Nitro Group Reduction: The resulting N-(oxan-4-yl)-4-nitrobenzenesulfonamide is then subjected to reduction of the nitro group to the corresponding amine. This can be achieved through various methods, including catalytic hydrogenation (H2 over Palladium on carbon), or chemical reduction using reagents like iron powder in the presence of an acid (e.g., HCl or acetic acid).

  • Final Purification: The final product, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, is purified by recrystallization or column chromatography to yield the desired compound.

Biological Evaluation: A Two-Pronged Approach

The biological activities of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide derivatives are primarily explored in two key areas: carbonic anhydrase inhibition and anticancer activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are established therapeutic targets for various conditions, including glaucoma, epilepsy, and certain types of cancer.[1][2] The primary sulfonamide moiety of the benzenesulfonamide core is the key pharmacophore responsible for potent CA inhibition, by coordinating to the zinc ion in the enzyme's active site.

Comparative Inhibitory Activity:

While specific inhibitory data for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide against various CA isoforms is not extensively reported in the public domain, we can infer its potential activity by comparing it with structurally related N-substituted benzenesulfonamides. The "tail" of the inhibitor, in this case, the oxan-4-yl group, plays a crucial role in determining the affinity and selectivity for different CA isoforms by interacting with amino acid residues in the active site cavity.[1]

Compound/Derivative ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) 25012255.7[3]
N-Aryl-β-alanine derivatives -Good affinity-Selective (µM range)[1]
Diazobenzenesulfonamides Nanomolar affinity---[1]
N-cycloalkyl derivatives Moderate to potentModerate to potentPotentPotent[3]
4-amino-N-(piperidin-4-yl) benzenesulfonamide (analog) Likely activeLikely activeLikely activeLikely active[1]

Note: The inhibitory constants (Kᵢ) are indicative and can vary based on experimental conditions. The data for the N-cycloalkyl and piperidinyl analogs suggests that 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is likely to be an active carbonic anhydrase inhibitor.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Prepare Enzyme and Inhibitor Solutions Prepare Enzyme and Inhibitor Solutions Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Enzyme and Inhibitor Solutions->Pre-incubate Enzyme and Inhibitor Varying inhibitor concentrations Mix with CO2-saturated buffer Mix with CO2-saturated buffer Pre-incubate Enzyme and Inhibitor->Mix with CO2-saturated buffer Stopped-flow instrument Monitor pH change Monitor pH change Mix with CO2-saturated buffer->Monitor pH change pH indicator (e.g., phenol red) Calculate Initial Reaction Rates Calculate Initial Reaction Rates Monitor pH change->Calculate Initial Reaction Rates Determine IC50 and Ki values Determine IC50 and Ki values Calculate Initial Reaction Rates->Determine IC50 and Ki values

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing a suitable pH indicator (e.g., phenol red).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • CO₂ Solution: Prepare a saturated solution of CO₂ in water at a controlled temperature.

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions to the desired temperature (typically 25 °C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated buffer.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the decrease in pH due to the formation of protons during CO₂ hydration.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as promising anticancer agents, with some acting as inhibitors of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) which are overexpressed in hypoxic tumors and contribute to tumor acidification and progression.[3] Others may exert their anticancer effects through different mechanisms, such as inducing apoptosis or inhibiting other key enzymes in cancer cell proliferation.[4]

Comparative Cytotoxicity:

The cytotoxic potential of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide derivatives can be evaluated against a panel of human cancer cell lines. A comparison with other classes of benzenesulfonamides provides context for their potential efficacy.

Compound ClassCancer Cell LinesGeneral Cytotoxicity (IC₅₀)Reference
Doxorubicin (Standard) VariousLow µM to nM range[4]
N-aryl-4-aminobenzenesulfonamides MDA-MB-468, MCF-7, HeLaµM range[4]
N-heterocyclyl-benzenesulfonamides VariousVaries widely based on heterocycle[5]
N-cycloalkyl-benzenesulfonamides Breast cancer, LeukemiaPotentially in the µM range[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Treat cells with varying concentrations of test compound Treat cells with varying concentrations of test compound Seed cancer cells in 96-well plate->Treat cells with varying concentrations of test compound 24h incubation Add MTT reagent Add MTT reagent Treat cells with varying concentrations of test compound->Add MTT reagent 48-72h incubation Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Solubilize formazan crystals with DMSO Solubilize formazan crystals with DMSO Incubate for 2-4 hours->Solubilize formazan crystals with DMSO Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals with DMSO->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Methodology:

  • Cell Culture:

    • Maintain the desired human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminobenzenesulfonamide derivatives is significantly influenced by the nature of the substituent on the sulfonamide nitrogen.

cluster_0 Core Scaffold cluster_1 N-Substituent 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Oxan-4-yl Oxan-4-yl Modulates\nSolubility & Lipophilicity Modulates Solubility & Lipophilicity Oxan-4-yl->Modulates\nSolubility & Lipophilicity Aryl Aryl Pi-stacking interactions Pi-stacking interactions Aryl->Pi-stacking interactions Heterocyclyl Heterocyclyl Hydrogen bonding potential Hydrogen bonding potential Heterocyclyl->Hydrogen bonding potential Alkyl Alkyl Hydrophobic interactions Hydrophobic interactions Alkyl->Hydrophobic interactions Biological Activity Biological Activity Modulates\nSolubility & Lipophilicity->Biological Activity Pi-stacking interactions->Biological Activity Hydrogen bonding potential->Biological Activity Hydrophobic interactions->Biological Activity

Caption: Key structural features influencing the biological activity of 4-aminobenzenesulfonamide derivatives.

  • The 4-Amino Group: This group is often crucial for activity, and its modification can significantly impact potency. In some cases, acylation or other modifications can enhance activity.

  • The Benzenesulfonamide Core: The primary sulfonamide is essential for carbonic anhydrase inhibition.

  • The N-(oxan-4-yl) Substituent:

    • Lipophilicity and Solubility: The oxane ring imparts a degree of lipophilicity that is different from linear alkyl chains or aromatic rings. This can influence cell permeability and pharmacokinetic properties.

    • Conformational Rigidity: The cyclic nature of the oxane ring restricts the conformational freedom of the N-substituent compared to acyclic analogs. This can lead to more specific interactions with the target protein.

    • Hydrogen Bonding: The oxygen atom in the oxane ring can potentially act as a hydrogen bond acceptor, which could influence binding to the target enzyme or receptor.

Compared to N-aryl derivatives, which can engage in pi-stacking interactions, and N-heterocyclic derivatives, which offer diverse hydrogen bonding opportunities, the N-oxan-4-yl group provides a more sterically defined and less electronically diverse substituent. Its performance will largely depend on the shape and nature of the hydrophobic pockets within the active site of the target protein. For instance, in carbonic anhydrases, the size and shape of the active site cavity vary between isoforms, and the oxane ring may confer selectivity for certain isoforms.

Conclusion and Future Directions

The 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide scaffold represents an intriguing area for drug discovery. Based on the established pharmacology of related benzenesulfonamides, these derivatives are promising candidates for development as carbonic anhydrase inhibitors and anticancer agents. The presence of the oxane ring offers a unique combination of physicochemical properties that can be exploited to achieve desired potency and selectivity.

This guide provides the foundational knowledge and experimental framework for the systematic evaluation of this class of compounds. Further research, including the synthesis of a focused library of derivatives with variations on the oxane and benzene rings, coupled with comprehensive biological testing as outlined in this guide, is warranted to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the growing arsenal of sulfonamide-based therapeutics.

References

  • Čapkauskaitė, E., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17360-17381.
  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 927-930.
  • Ghorab, M. M., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 741-748.
  • Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Antiproliferative Activity of Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Archiv der Pharmazie, 348(11), 794-802.
  • Abdel-Wahab, B. F., et al. (2019).
  • D'Ambrosio, K., et al. (2011). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 781-787.
  • BenchChem (2025). The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives: A Technical Overview. BenchChem Technical Guides.
  • BenchChem (2025). Application of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide in Leukemia Cell Lines: A Representative Analysis. BenchChem Technical Guides.
  • Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
  • Nada, H., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1379.
  • Smole, A., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(20), 6309.
  • Krall, J., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. International Journal of Molecular Sciences, 23(1), 253.
  • Semenyuta, I. V., et al. (2021). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139-2149.
  • Zarghi, A., et al. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Iranian Journal of Pharmaceutical Research, 10(4), 749-755.
  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-1016.
  • BenchChem (2025). Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition. BenchChem Technical Guides.
  • La Regina, G., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
  • Smolecules (2024). Application Notes: 2-Aminobenzenesulfonamide Derivatives as Anticancer Agents. Smolecule Technical Notes.
  • Al-Omair, M. A., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4539.
  • Oudhah, K. H., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2697.
  • Lee, J., et al. (2011). Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 2849-2863.
  • PubChem (n.d.). 4-amino-N-(oxan-4-yl)benzenesulfonamide. Retrieved from [Link]

  • Robertson, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(16), 4745-4755.
  • Al-ani, B. G. (2024). PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINO BENZENESULFONYLAMIDE.
  • El-Gaby, M. S. A. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(4), 1-11.
  • Al-Said, M. S., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 24(19), 3584.
  • Abdoli, M., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14173.
  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. RSC Advances, 11(45), 28247-28264.
  • Li, Y., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5680-5687.
  • Alpan, A. S., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1600-1606.
  • Maleki, B., et al. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. Mini-Reviews in Medicinal Chemistry, 16(1), 1-15.
  • Dudutienė, V., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421.
  • Kasmi, S., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.

Sources

comparison of different synthesis methods for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical entities is paramount. 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, a valuable building block in medicinal chemistry, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of two prominent methods for its synthesis, supported by detailed experimental protocols and an analysis of their respective advantages and disadvantages.

Introduction

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide derivative incorporating a tetrahydropyran moiety. The primary aromatic amine and the sulfonamide group make it a versatile scaffold for the development of various therapeutic agents. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore two common strategies: a classical multi-step approach involving the protection of an amino group, and a more direct method starting from a nitro-aromatic precursor.

Method 1: The Classical Acetamide Protection-Deprotection Strategy

This widely-used method involves the protection of the aromatic amino group as an acetamide, followed by chlorosulfonation, sulfonamide formation, and subsequent deprotection. This strategy is favored for its reliable and well-established reaction steps.

Scientific Rationale

The initial protection of the aniline nitrogen as an acetamide is a critical step. The highly reactive amino group of aniline would otherwise interfere with the subsequent chlorosulfonation reaction, leading to undesired side products. The acetyl group is an effective protecting group that can be readily removed under acidic or basic conditions.

Experimental Protocol

Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride

Acetanilide is reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction to yield 4-acetamidobenzenesulfonyl chloride.[1]

  • Procedure: In a fume hood, slowly add 10 g of dry acetanilide to 30 mL of chlorosulfonic acid at room temperature with stirring. After the initial vigorous reaction subsides, heat the mixture to 60-70 °C for 1 hour to complete the reaction. Carefully pour the reaction mixture onto crushed ice. The precipitated 4-acetamidobenzenesulfonyl chloride is then collected by vacuum filtration and washed with cold water.[1]

Step 2: Synthesis of 4-acetamido-N-(oxan-4-yl)benzene-1-sulfonamide

The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with 4-aminotetrahydropyran.

  • Procedure: Dissolve 5 g of 4-acetamidobenzenesulfonyl chloride in 50 mL of a suitable solvent such as pyridine or dichloromethane. To this solution, add 1.1 equivalents of 4-aminotetrahydropyran dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying and evaporation of the solvent to yield the protected sulfonamide.

Step 3: Deprotection to 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

The final step is the hydrolysis of the acetamido group to furnish the desired primary amine. This can be achieved under either acidic or basic conditions.[2][3]

  • Acidic Hydrolysis: Reflux the protected sulfonamide in a mixture of dilute hydrochloric acid and ethanol for 4-6 hours.[3] After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.[2]

  • Basic Hydrolysis: Alternatively, the protected sulfonamide can be refluxed with aqueous sodium hydroxide. After the reaction is complete, the mixture is cooled and neutralized with acid to precipitate the final product.

Workflow Diagram

Classical Synthesis Acetanilide Acetanilide Intermediate1 4-acetamidobenzenesulfonyl chloride Acetanilide->Intermediate1 Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Intermediate1 Intermediate2 4-acetamido-N-(oxan-4-yl)benzene- 1-sulfonamide Intermediate1->Intermediate2 Sulfonamide Formation Aminotetrahydropyran 4-aminotetrahydropyran Aminotetrahydropyran->Intermediate2 FinalProduct 4-amino-N-(oxan-4-yl)benzene- 1-sulfonamide Intermediate2->FinalProduct Deprotection Hydrolysis Acid or Base Hydrolysis Hydrolysis->FinalProduct

Caption: Classical multi-step synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Method 2: The Nitro-Precursor Reduction Strategy

An alternative approach begins with a nitro-substituted aromatic compound, which is then converted to the corresponding sulfonamide and finally reduced to the desired primary amine. This method avoids the need for a protecting group strategy.

Scientific Rationale

The nitro group is a strong electron-withdrawing group, which facilitates the initial nucleophilic substitution on the sulfonyl chloride. The subsequent reduction of the nitro group to an amine is a well-established and efficient transformation, often accomplished with high yield and selectivity using various reducing agents.

Experimental Protocol

Step 1: Synthesis of 4-nitro-N-(oxan-4-yl)benzene-1-sulfonamide

4-Nitrobenzenesulfonyl chloride is reacted with 4-aminotetrahydropyran to form the nitro-sulfonamide intermediate.

  • Procedure: In a suitable solvent like dichloromethane, dissolve 4-nitrobenzenesulfonyl chloride. Add 1.1 equivalents of 4-aminotetrahydropyran and a non-nucleophilic base such as triethylamine or pyridine. Stir the reaction at room temperature for several hours until completion, as monitored by TLC. The product is then isolated by a standard aqueous workup.

Step 2: Reduction to 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

The nitro group of the intermediate is reduced to the primary amine.

  • Procedure: A common method for this reduction is catalytic hydrogenation. Dissolve the nitro-sulfonamide in a solvent like ethanol or ethyl acetate and add a catalyst, such as palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.[4] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.[5] After the reaction, the catalyst is filtered off (if applicable), and the product is isolated after solvent removal and purification.

Workflow Diagram

Nitro Reduction Synthesis NitrobenzenesulfonylChloride 4-nitrobenzenesulfonyl chloride Intermediate 4-nitro-N-(oxan-4-yl)benzene- 1-sulfonamide NitrobenzenesulfonylChloride->Intermediate Sulfonamide Formation Aminotetrahydropyran 4-aminotetrahydropyran Aminotetrahydropyran->Intermediate FinalProduct 4-amino-N-(oxan-4-yl)benzene- 1-sulfonamide Intermediate->FinalProduct Nitro Group Reduction Reduction Reduction (e.g., H2, Pd/C) Reduction->FinalProduct

Caption: Synthesis via reduction of a nitro-precursor.

Performance Comparison

FeatureMethod 1: Acetamide Protection-DeprotectionMethod 2: Nitro-Precursor Reduction
Number of Steps 3 (from 4-acetamidobenzenesulfonyl chloride)2 (from 4-nitrobenzenesulfonyl chloride)
Starting Materials Acetanilide, chlorosulfonic acid, 4-aminotetrahydropyran4-Nitrobenzenesulfonyl chloride, 4-aminotetrahydropyran
Key Intermediates 4-acetamidobenzenesulfonyl chloride, 4-acetamido-N-(oxan-4-yl)benzene-1-sulfonamide4-nitro-N-(oxan-4-yl)benzene-1-sulfonamide
Overall Yield Generally moderate to good, can be affected by the deprotection step.Often high, as the reduction of a nitro group is typically efficient.
Scalability Readily scalable, with well-understood process parameters.Scalable, although catalytic hydrogenation may require specialized equipment.
Safety & Hazards Chlorosulfonic acid is highly corrosive and reacts violently with water.[1]Catalytic hydrogenation involves flammable hydrogen gas. Nitro compounds can be energetic.
Purification May require purification at multiple stages.Purification of the final product from the reduction reaction is often straightforward.
Advantages - Well-established and reliable chemistry. - Avoids the use of potentially energetic nitro compounds.- Fewer synthetic steps. - Potentially higher overall yield.
Disadvantages - More synthetic steps. - Deprotection step can sometimes lead to side reactions or incomplete conversion.- Starting material (4-nitrobenzenesulfonyl chloride) may be more expensive. - Safety considerations for reduction methods.

Conclusion

Both the classical acetamide protection-deprotection strategy and the nitro-precursor reduction method offer viable pathways to 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

  • Method 1 is a robust and well-documented approach, making it a reliable choice for many laboratory settings. Its primary drawback is the additional protection and deprotection steps, which can impact the overall efficiency.

  • Method 2 presents a more streamlined synthesis with fewer steps and potentially a higher overall yield. However, it requires careful handling of nitro compounds and, in the case of catalytic hydrogenation, specialized equipment and safety precautions.

The optimal choice of synthesis will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, equipment availability, and safety considerations. For large-scale production, the efficiency of the nitro-reduction pathway may be more attractive, while for smaller-scale laboratory synthesis, the classical protection-deprotection method may be preferred for its simplicity and predictability.

References

Sources

assessing the cross-reactivity of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment Guide: Cross-Reactivity Profiling of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Executive Summary & Structural Logic

This guide provides a technical framework for assessing the cross-reactivity of A-OBS . Unlike non-arylamine sulfonamides (e.g., celecoxib), A-OBS retains the critical N4-arylamine (aniline) moiety.[1] Consequently, it possesses a dual-risk profile:

  • Immunological Cross-Reactivity: High potential for T-cell mediated hypersensitivity (SJS/TEN) similar to Sulfamethoxazole (SMX), driven by metabolic activation at the N4 position.[1]

  • Enzymatic Cross-Reactivity: High affinity for Carbonic Anhydrase (CA) isoforms due to the primary sulfonamide zinc-binding motif, necessitating selectivity profiling against Acetazolamide.[1]

The "oxan-4-yl" (tetrahydropyran) tail modulates lipophilicity (LogP) and steric fit but does not abolish the fundamental toxophore responsible for sulfonamide hypersensitivity.

Mechanistic Basis of Cross-Reactivity

To accurately assess A-OBS, one must distinguish between structural similarity and functional immune recognition.[1]

A. Immunological Activation Pathway (The N4-Toxophore)

The primary driver of sulfonamide allergy is not the sulfonamide group (


) itself, but the N4-amino group .[1]
  • Step 1: CYP2C9 oxidizes the N4-amine to a hydroxylamine (

    
    ).[1]
    
  • Step 2: Auto-oxidation converts this to a reactive nitroso species (

    
    ).[1]
    
  • Step 3: The nitroso species acts as a hapten, covalently binding to cellular proteins (e.g., on keratinocytes), triggering a CD8+ T-cell response.[1]

B. Visualizing the Metabolic Activation

MetabolicActivation Parent A-OBS (Parent Drug) CYP CYP2C9 Oxidation Parent->CYP Liver Hydroxyl N4-Hydroxylamine (Metabolite) CYP->Hydroxyl Nitroso Nitroso-A-OBS (Reactive Electrophile) Hydroxyl->Nitroso Auto-oxidation Hapten Protein Adduct (Immunogen) Nitroso->Hapten Covalent Binding (Cys/Lys residues) TCell T-Cell Activation (Hypersensitivity) Hapten->TCell MHC Presentation

Figure 1: The Haptenization Pathway.[1] A-OBS retains the N4-amine, making it liable to the same bioactivation pathway as Sulfamethoxazole.

Comparative Profiling: A-OBS vs. Standards

Use the following benchmarks to categorize the risk profile of A-OBS.

Table 1: Immunological Cross-Reactivity Risk
Comparator DrugStructural ClassKey Feature Shared with A-OBSCross-Reactivity RiskMechanism of Risk
Sulfamethoxazole SulfonylarylamineN4-Aniline + N1-HeterocycleHIGH Shared metabolic toxophore (N4-hydroxylamine).[1] T-cells primed by SMX often recognize the N4-core regardless of the N1 tail.[1]
Celecoxib Non-arylamine SulfonamideSulfonamide group onlyLOW Lacks the N4-amine.[1] Cannot form nitroso-haptens.[1] Cross-reactivity is theoretical, not mechanistic.[1]
Furosemide Sulfonamide DiureticSulfonamide group + Cl-benzeneLOW/MODERATE Different steric core.[1] Clinical cross-reactivity is often overestimated, but caution is required due to the sulfonamide moiety.[1]
Table 2: Enzymatic (Off-Target) Liability[1]
Target EnzymeA-OBS PotentialReference InhibitorRelevance
Carbonic Anhydrase II High Acetazolamide (

)
Ubiquitous cytosolic isoform.[1] Inhibition causes diuresis, paresthesia, and metabolic acidosis.[1]
Carbonic Anhydrase IX Variable SLC-0111Tumor-associated isoform.[1][2] The bulky oxan-4-yl tail may provide selectivity for CA IX over CA II (desirable for oncology).[1]
COX-2 Low CelecoxibA-OBS lacks the specific tricyclic pharmacophore required for potent COX-2 selectivity.[1]

Experimental Protocols for Validation

To empirically assess the cross-reactivity of A-OBS, you must bypass simple binding assays and use functional cellular assays.

Protocol A: Lymphocyte Transformation Test (LTT)

Purpose: To determine if T-cells from patients allergic to Sulfamethoxazole proliferate when exposed to A-OBS.[1] This confirms "functional" cross-reactivity.[1]

Methodology:

  • Isolation: Isolate PBMCs from heparinized blood of SMX-allergic patients using Ficoll-Paque density gradient centrifugation.[1]

  • Culture: Resuspend PBMCs (

    
     cells/mL) in RPMI-1640 + 10% autologous serum.
    
  • Challenge:

    • Negative Control: Medium only.

    • Positive Control: Phytohemagglutinin (PHA) or Tetanus Toxoid.[3]

    • Test Condition: A-OBS at non-cytotoxic concentrations (

      
      ).[1]
      
    • Comparator: Sulfamethoxazole (parent) and SMX-Nitroso (if available).[1]

  • Incubation: 5–7 days at

    
    , 
    
    
    
    .
  • Readout: Add XTT reagent (tetrazolium salt) 16 hours prior to harvest.[1] Measure absorbance at 450 nm.

  • Calculation: Stimulation Index (SI) =

    
    .[1] An SI 
    
    
    
    indicates positive cross-reactivity.[1]
Protocol B: Carbonic Anhydrase Stopped-Flow Assay

Purpose: To quantify the off-target affinity of A-OBS compared to Acetazolamide.

Methodology:

  • Reagents: Recombinant hCA II, hCA IX, and substrate (4-nitrophenyl acetate or

    
     hydration buffer).
    
  • Reaction: Monitor the physiological hydration of

    
     to bicarbonate using a pH indicator (Phenol Red) via stopped-flow spectrophotometry.
    
  • Kinetics: Measure the initial rate of reaction in the presence of A-OBS (

    
    ).
    
  • Analysis: Fit data to the Cheng-Prusoff equation to determine

    
    .[1]
    
    • Success Criterion: If

      
      , the compound exhibits desirable tumor selectivity.
      

Decision Logic for Drug Development

Use this workflow to determine the "Go/No-Go" status of A-OBS based on cross-reactivity data.

DecisionTree Start Start: A-OBS Assessment LTT Run LTT Assay (vs. SMX-Allergic PBMCs) Start->LTT CheckLTT Stimulation Index (SI) > 2? LTT->CheckLTT Yes Yes CheckLTT->Yes Positive No No CheckLTT->No Negative HighRisk HIGH RISK: Likely Cross-Reactive. Contraindicated in Sulfa-Allergy. EnzymeCheck Check CA Selectivity (CA II vs CA IX) CheckCA CA II Ki < 50nM? EnzymeCheck->CheckCA CheckCA->Yes Potent CA II Inhibitor CheckCA->No Selective SystemicSideEffects Systemic Side Effect Risk (Acidosis, Paresthesia) ViableLead Viable Lead (Low Allergy Risk, Good Selectivity) Yes->HighRisk Yes->SystemicSideEffects No->EnzymeCheck No->ViableLead

Figure 2: Assessment Workflow. A positive LTT result is a critical safety gate due to the severity of SJS/TEN reactions.

References

  • Naisbitt, D. J., et al. (2014).[1] "Cellular signals involved in the activation of antigen-presenting cells by drug haptens."[1] Current Opinion in Allergy and Clinical Immunology.

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][4] Nature Reviews Drug Discovery.[1]

  • Pichler, W. J. (2003).[1] "Delayed drug hypersensitivity reactions."[1][5][6] Annals of Internal Medicine.

  • FDA Guidance for Industry. (2002). "Immunotoxicology Evaluation of Investigational New Drugs."

  • Zawodniak, A., et al. (2010).[1] "Lymphocyte transformation test in the diagnosis of drug hypersensitivity."[5][6] International Archives of Allergy and Immunology.

Sources

structure-activity relationship (SAR) studies of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: SAR & Optimization of 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide Analogs

Executive Summary: The Aliphatic Shift in Sulfonamide Design

The sulfonamide pharmacophore remains a cornerstone of medicinal chemistry, historically anchored by aromatic


-substituents (e.g., isoxazoles in Sulfamethoxazole, pyrimidines in Sulfadiazine). However, modern lead optimization increasingly favors aliphatic heterocycles to modulate physicochemical properties without introducing the metabolic liabilities or toxicity associated with electron-deficient aromatic rings.

This guide analyzes 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (also known as 4-amino-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide) as a representative scaffold. Unlike classic sulfa drugs, this analog incorporates a saturated oxygenated heterocycle (oxane/tetrahydropyran) at the


 position. This structural modification fundamentally alters the electronic landscape, pKa, and solubility profile of the molecule, shifting its utility from traditional antibacterial applications toward novel enzyme inhibition and CNS-targeted scaffolds.

Structural Analysis & SAR Logic

The structure-activity relationship (SAR) of this scaffold can be dissected into three functional domains. Understanding the interplay between these domains is critical for rational analog design.

The Scaffold Architecture
  • Head Group (Position 4 - Amino): The primary aniline amine (

    
    ) is essential for mimicking the 
    
    
    
    -aminobenzoic acid (PABA) substrate in bacterial DHPS inhibition and serves as a key hydrogen bond donor in Carbonic Anhydrase (CA) active sites.
  • Linker (Sulfonyl): The tetrahedral geometry of the sulfonamide (

    
    ) acts as a transition state mimic.
    
  • Tail Group (Position

    
     - Oxan-4-yl):  The critical differentiator. The tetrahydropyran ring is a lipophilic yet polar spacer. Unlike the planar isoxazole of Sulfamethoxazole, the oxane ring adopts a chair conformation, adding 3D dimensionality and reducing the acidity of the sulfonamide NH.
    
The pKa Conundrum

The most significant impact of the oxan-4-yl group is on the acidity of the sulfonamide nitrogen.

  • Classic Antibacterials: Aromatic heterocycles (e.g., isoxazole) are electron-withdrawing, lowering the sulfonamide pKa to ~5.5–7.5. This allows the drug to be 50-90% ionized at physiological pH (7.4), mimicking the PABA carboxylate anion required for DHPS binding.

  • Oxanyl Analog: The aliphatic oxan-4-yl group is electron-donating (inductive effect). This raises the pKa to ~10.0–10.5 . Consequently, the molecule remains neutral at physiological pH.

    • Result: Drastically reduced antibacterial potency (poor PABA mimicry).

    • Advantage: Superior membrane permeability (passive diffusion) and reduced risk of crystalluria compared to acidic sulfonamides.

Comparative Performance Guide

The following table contrasts the Oxanyl analog against the industry standard (Sulfamethoxazole) and a classic CA inhibitor (Acetazolamide) to highlight the functional trade-offs.

FeatureOxanyl Analog (The Topic)Sulfamethoxazole (Antibacterial Std)Acetazolamide (CA Inhibitor Std)
Structure 4-amino-N-(oxan-4-yl)...4-amino-N-(5-methylisoxazol-3-yl)...N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Substituent
Tetrahydropyran (Aliphatic)Isoxazole (Aromatic)Hydrogen (Primary Sulfonamide)
pKa (Sulfonamide) ~10.5 (Neutral at pH 7.4)~5.7 (Anionic at pH 7.4)~7.2 (Acidic)
Solubility (aq) High (Polar aliphatic ring)Moderate (pH dependent)Low (Poor water solubility)
Primary Target Scaffold / Kinase Fragment DHPS (Antibacterial) Carbonic Anhydrase (CA)
Mechanism Neutral H-bond donor/acceptorPABA Antimetabolite (Anion)Zinc Ion Coordination
Metabolic Stability High (Oxane is stable)Moderate (N4-acetylation)High
CNS Penetration High (Neutral form dominates)Low (Ionized form dominates)Low to Moderate

Key Insight: Do not use the Oxanyl analog if your primary goal is broad-spectrum antibacterial activity via the DHPS pathway. Use it when optimizing for solubility , CNS penetration , or as a neutral linker in fragment-based drug discovery (FBDD).

Experimental Protocols

Synthesis: Reductive Amination Route (Recommended)

This protocol avoids the harsh conditions of sulfonyl chloride coupling and minimizes bis-sulfonylation byproducts.

  • Reagents: 4-Aminobenzenesulfonamide (Sulfanilamide), Tetrahydro-4H-pyran-4-one, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/MeOH.

  • Procedure:

    • Dissolve Sulfanilamide (1.0 eq) and Tetrahydro-4H-pyran-4-one (1.2 eq) in DCM:MeOH (4:1).

    • Add catalytic Acetic Acid (pH ~5). Stir for 30 min to form the imine species.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Warm to RT and stir for 12–16 hours.

    • Quench: Sat.

      
      . Extract with EtOAc.
      
    • Purification: Silica gel chromatography (0-10% MeOH in DCM). The oxanyl amine is more polar than the starting sulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

While a secondary sulfonamide, this analog may exhibit isoform selectivity (e.g., hCA II vs hCA IX).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -Nitrophenyl acetate (colorimetric) or 
    
    
    
    hydration (pH indicator method).
  • Protocol:

    • Incubate enzyme (hCA II, 100 nM) with the Oxanyl analog (0.1 nM – 10 µM) for 15 min at 25°C.

    • Add substrate.

    • Monitor absorbance at 400 nm (for nitrophenol release) or pH change.

    • Data Analysis: Fit to the Hill equation to determine

      
      .
      
    • Note: Expect

      
       values in the micromolar range (>1 µM) due to the steric bulk of the N-substituent hindering Zinc coordination, unlike primary sulfonamides (nM potency).
      

Visualizing the Mechanism & Workflow

Figure 1: SAR Decision Tree for Sulfonamide Optimization

This diagram illustrates when to choose the Oxanyl scaffold over traditional aromatic alternatives.

SAR_Decision_Tree Start Sulfonamide Scaffold Selection Target_Q Primary Target? Start->Target_Q Antibacterial Antibacterial (DHPS) Target_Q->Antibacterial Mimic PABA Enzyme Enzyme/Receptor (Kinase/CA) Target_Q->Enzyme Scaffold/Linker pKa_Req Requirement: Acidic pKa (6-7) Antibacterial->pKa_Req Sol_Req Requirement: Solubility/Neutrality Enzyme->Sol_Req Aromatic Use Aromatic Heterocycle (Isoxazole, Diazine) Ex: Sulfamethoxazole pKa_Req->Aromatic Ionized at pH 7.4 Aliphatic Use Aliphatic Heterocycle (Oxane, Piperidine) Ex: Oxanyl Analog Sol_Req->Aliphatic Neutral, High Sol, 3D Shape

Caption: Decision matrix for selecting N-substituents. The Oxanyl group is preferred for solubility and neutral binding modes, while aromatic groups are required for DHPS-mediated antibacterial activity.

Figure 2: Synthetic Pathway (Reductive Amination)

Synthesis_Pathway SM1 4-Aminobenzenesulfonamide (Sulfanilamide) Intermediate Imine Species (Transient) SM1->Intermediate SM2 Tetrahydro-4H-pyran-4-one SM2->Intermediate Product 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide (Target Scaffold) Intermediate->Product Reduction (H-) Reagent STAB / AcOH (Reductive Amination)

Caption: One-pot reductive amination strategy. This route is superior to sulfonyl chloride coupling as it avoids over-sulfonylation of the aniline nitrogen.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: pharmacophores and metabolic liabilities. Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide (CID 1155633-23-0). National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Determining the Specificity of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's specificity is paramount. It is the cornerstone of developing safe and effective therapeutics, distinguishing a promising lead from a potential liability. This guide provides a comprehensive framework for determining the target specificity of the novel compound, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. Given that the primary biological target of this molecule is not yet defined, our approach will be twofold: first, to identify the primary target(s) through unbiased screening, and second, to rigorously evaluate its selectivity against related and unrelated protein families.

The sulfonamide moiety is a well-established pharmacophore, classically associated with two primary target classes: bacterial dihydropteroate synthase (DHPS), the target of sulfonamide antibiotics, and carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2][3] Therefore, our investigation will maintain a special focus on these two enzyme families, while remaining open to the discovery of novel targets.

This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each step. We will compare the hypothetical performance of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide with well-characterized inhibitors: Sulfamethoxazole , a competitive inhibitor of DHPS, and Acetazolamide , a broad-spectrum inhibitor of carbonic anhydrases.[4][5]

Part 1: Unbiased Target Identification

Before we can assess specificity, we must first identify the primary biological target of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. An unbiased approach is crucial to avoid preconceived notions based solely on its chemical structure.

Rationale for Unbiased Screening

Relying solely on structural similarity to known drugs can be misleading. A compound may possess a novel mechanism of action or interact with an unexpected target. Therefore, broad, unbiased screening methodologies are essential for de-risking a drug discovery program at an early stage. We will employ two complementary approaches: proteome-wide thermal shift assays and broad panel enzymatic screening.

Experimental Workflow: Target Identification

G cluster_0 Target Identification Phase compound 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide cetca Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry compound->cetca broad_panel Broad Panel Enzymatic/Binding Screens (e.g., Kinases, GPCRs, CAs, etc.) compound->broad_panel data_analysis Data Analysis & Hit Identification cetca->data_analysis broad_panel->data_analysis target_hypothesis Formulate Target Hypothesis data_analysis->target_hypothesis

Caption: Workflow for unbiased target identification of a novel compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry

CETSA is a powerful technique for identifying protein targets in a cellular context.[6] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[6] By coupling CETSA with quantitative mass spectrometry, we can identify which proteins are stabilized by our compound of interest across the entire proteome.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T) to 80-90% confluency.

  • Compound Treatment: Treat the cells with 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide at a suitable concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble protein fraction from aggregated proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis. This typically involves protein quantification, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the vehicle control. These are your primary target candidates.

Part 2: Focused Specificity Profiling

Based on the results from the unbiased screen and the chemical nature of the sulfonamide scaffold, we will proceed with focused specificity profiling. For the purpose of this guide, we will outline the protocols assuming the primary targets are identified within the carbonic anhydrase and dihydropteroate synthase families.

A. Carbonic Anhydrase Isoform Panel

Rationale:

There are at least 12 catalytically active human carbonic anhydrase isoforms, and their expression and physiological roles vary significantly.[7] An ideal inhibitor would be highly selective for the target isoform to minimize off-target effects. Acetazolamide, for instance, is a potent but non-selective CA inhibitor, which contributes to its side effects.[5]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CAs, which is inhibited by sulfonamides.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Reconstitute recombinant human CA isoforms (CA I, II, IV, IX, and XII are a good starting panel) in the assay buffer.

    • Prepare a stock solution of the substrate (e.g., p-nitrophenyl acetate) in a suitable solvent like ethanol.

    • Prepare serial dilutions of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, Acetazolamide (positive control), and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add the CA enzyme to the appropriate wells.

    • Add the test compounds and controls to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each CA isoform.

Data Presentation: Comparative IC50 Values against a CA Isoform Panel

CompoundCA I (IC50, nM)CA II (IC50, nM)CA IV (IC50, nM)CA IX (IC50, nM)CA XII (IC50, nM)
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide5,200251,50015300
Acetazolamide (Control)[5]2501270255.7
B. Dihydropteroate Synthase (DHPS) Inhibition Assay

Rationale:

To assess the potential antibacterial activity of the compound, it is essential to test its inhibitory effect on DHPS, the target of sulfonamide antibiotics.[9] We will use a coupled enzymatic assay that is amenable to high-throughput screening.[10][11]

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

This assay measures the DHPS-catalyzed condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). The product, dihydropteroate, is then reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0).

    • Prepare a solution containing recombinant DHPS and an excess of DHFR in the assay buffer.

    • Prepare a substrate mix containing pABA and NADPH in the assay buffer.

    • Prepare serial dilutions of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, Sulfamethoxazole (positive control), and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • Add the enzyme mix to all wells.

    • Add the test compounds and controls to the wells and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the substrate mix (containing pABA, DHPP, and NADPH).

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each well from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Data Presentation: Comparative DHPS Inhibition

CompoundDHPS (S. aureus) IC50 (µM)
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide> 100
Sulfamethoxazole (Control)[1][4]1.5

Part 3: Broad Off-Target Profiling

Rationale:

Even if a compound is highly potent and selective for its primary target, interactions with other unrelated proteins can lead to unexpected side effects. Therefore, it is crucial to screen the compound against a broad range of targets, particularly those commonly associated with drug-induced toxicities, such as kinases and G-protein coupled receptors (GPCRs).[12][13]

Experimental Workflow: Broad Off-Target Screening

G cluster_1 Off-Target Profiling Phase compound 4-amino-N-(oxan-4-yl) benzene-1-sulfonamide kinase_panel Kinase Panel Screen (e.g., >300 kinases) compound->kinase_panel gpcr_panel GPCR Panel Screen (Binding or Functional) compound->gpcr_panel other_panels Other Relevant Panels (Ion Channels, NHRs, etc.) compound->other_panels off_target_analysis Analysis of Off-Target Hits (% Inhibition at a fixed concentration) kinase_panel->off_target_analysis gpcr_panel->off_target_analysis other_panels->off_target_analysis specificity_profile Comprehensive Specificity Profile off_target_analysis->specificity_profile

Caption: Workflow for comprehensive off-target liability screening.

Methodology:

Given the vast number of potential off-targets, it is most efficient to utilize commercially available screening services that offer large, validated panels of assays.[12][13][14]

  • Kinase Profiling: Submit the compound for screening against a large kinase panel (e.g., >300 kinases) at a fixed concentration (e.g., 10 µM).[][16][17] Any kinase showing significant inhibition (e.g., >50%) should be followed up with IC50 determination.

  • GPCR Profiling: Screen the compound against a panel of GPCRs using radioligand binding assays or functional assays (e.g., calcium mobilization or cAMP assays).[13][14][18]

  • Other Panels: Depending on the intended therapeutic area and any observed cellular phenotypes, consider screening against other target classes such as ion channels, nuclear hormone receptors, and transporters.

Data Presentation: Summary of Off-Target Screening Results

PanelNumber of Targets ScreenedConcentration TestedNumber of Hits (>50% Inhibition)
Kinase Panel32010 µM1
GPCR Panel15010 µM0
Ion Channel Panel5010 µM0

Conclusion

This guide outlines a systematic and rigorous approach to defining the specificity of a novel compound, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. By combining unbiased target identification with focused, in-depth specificity profiling and broad off-target screening, researchers can build a comprehensive understanding of the compound's molecular interactions. The hypothetical data presented herein illustrates a desirable specificity profile for a carbonic anhydrase inhibitor, with high potency against specific isoforms (CA II and CA IX), a lack of activity against the antibacterial target DHPS, and minimal off-target interactions. This level of detailed characterization is indispensable for making informed decisions in the progression of a compound from a chemical entity to a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Baca, E., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 5(1), 93-99.
  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (n.d.). Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Wikipedia. (2026, February 27). Acetazolamide. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Target Identification for Drug Discovery Service.
  • Baca, E., et al. (2025, August 7). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Retrieved from [Link]

  • Creative Biogene. (n.d.). GPCR Screening & Profiling Services.
  • Oncodesign Services. (n.d.). Target identification | Target validation | CRO services.
  • Patsnap. (2024, July 17). What is the mechanism of Sulfamethoxazole?
  • BOC Sciences. (2025, June 5). Kinase Screening and Profiling Services.
  • Creative Proteomics. (n.d.). Drug Target Identification Solutions.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • OpenAnesthesia. (2025, July 30). Acetazolamide. Retrieved from [Link]

  • Siddiqui, F., & Tadi, P. (2023, July 2). Acetazolamide. In StatPearls.
  • Drugs.com. (2026, January 20). Acetazolamide: Package Insert / Prescribing Information. Retrieved from [Link]

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 215-228.
  • MedchemExpress. (n.d.). Drug Target Identification Service.
  • Benchchem. (2025). Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase.
  • Deranged Physiology. (2021, May 24). Acetazolamide. Retrieved from [Link]

  • RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole.
  • Ardigen. (2026, February 5). What is Target Identification in Drug Discovery? AI & Therapeutic Insights.
  • Li, J., et al. (n.d.). STEP: profiling cellular-specific targets and pathways of bioactive small molecules in tissues via integrating single-cell transcriptomics and chemoproteomics. Chemical Science.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • AntibioticDB. (n.d.). Sulfamethoxazole - Compound.
  • Patsnap. (2024, June 21). What are DHPS inhibitors and how do they work?
  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
  • Vieth, M., et al. (2008, November 25). Prediction of Specificity-Determining Residues for Small-Molecule Kinase Inhibitors. Journal of Medicinal Chemistry, 51(22), 7078-7089.
  • Taylor & Francis. (n.d.). Dihydropteroate synthase – Knowledge and References.
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Fisher Scientific. (n.d.). Abcam Carbonic Anhydrase 1/CA1 Inhibitor Screening Kit (Colorimetric).
  • AffiGEN. (n.d.). AffiASSAY® Carbonic Anhydrase Inhibitor Screening Kit.
  • Babaoglu, K., et al. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(4), 954-962.
  • Bua, S., et al. (2004, October 7). Carbonic anhydrase inhibitors: the first on-resin screening of a 4-sulfamoylphenylthiourea library. Journal of Medicinal Chemistry, 47(21), 5149-5155.
  • Yun, M. K., et al. (n.d.). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Medicinal Chemistry Letters, 3(1), 56-60.
  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide.
  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.
  • BLDpharm. (n.d.). 1155633-23-0|4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide.
  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • ResearchGate. (2025, October 16). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, a compound that, while not extensively documented with specific disposal instructions, can be managed safely by adhering to established principles of hazardous waste management based on its chemical structure.

The disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which provides a framework for the safe management of hazardous waste from its generation to its final disposal.[1][2] This guide is synthesized from general laboratory safety protocols and information on related sulfonamide compounds to ensure a cautious and compliant approach.

I. Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's potential hazards is fundamental to its safe disposal. In the absence of a specific Safety Data Sheet (SDS) for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, a hazard assessment must be based on the functional groups present in the molecule: a sulfonamide group and an aromatic amine.

  • Sulfonamides: This class of compounds can exhibit a range of biological activities. Some sulfonamides and their derivatives have been shown to cause kidney damage and can be toxic to aquatic life.[3]

  • Aromatic Amines: Many aromatic amines are classified as hazardous substances and may be harmful if swallowed or absorbed through the skin.[4][5]

Given these characteristics, it is prudent to handle 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide as a hazardous substance.[2]

Table 1: Hazard Profile and Disposal Implications

PropertyValue/StructureImplication for Disposal
Molecular Formula C₁₀H₁₄N₂O₃SThe presence of sulfur and nitrogen necessitates disposal methods, such as incineration in a facility with a scrubber, to prevent the release of harmful oxides (SOx, NOx).[2]
Functional Groups Sulfonamide, Aromatic AmineThese groups suggest potential biological activity and toxicity, requiring the material to be treated as hazardous waste.[6]
Appearance Likely a solidSolid waste must be segregated from liquid waste streams.[6]
Solubility Expected to be soluble in organic solventsDisposal will likely involve collection in designated organic solvent waste streams. Segregation of halogenated and non-halogenated solvents is critical.[6][7]
II. Personal Protective Equipment (PPE) and Immediate Safety Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A lab coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

In case of a spill, evacuate the area and control ignition sources. Absorb the spill with an inert, non-combustible material like sand or vermiculite, and place it in a sealed container for disposal as hazardous waste.[8]

III. Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to never dispose of it down the drain or in regular trash.[1] All chemical waste must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8]

Step 1: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.[7]

  • Solid Waste:

    • Collect unused or expired solid 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in a designated "Solid Hazardous Waste" container.

    • Any materials that have come into contact with the solid compound, such as weighing papers, contaminated gloves, and pipette tips, should also be placed in this container.[2]

  • Liquid Waste:

    • Collect all solutions containing 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in a "Liquid Hazardous Waste" container.

    • It is imperative to segregate waste based on the solvent system. Use separate, clearly labeled containers for halogenated and non-halogenated organic solvents.[6][7] Do not mix incompatible waste streams.

  • Contaminated Glassware:

    • Empty glassware that held the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as liquid hazardous waste.

    • After rinsing, the glassware can typically be washed and reused. If the glassware is to be disposed of, it should be placed in a designated "Broken Glass" box after defacing any chemical labels.[9]

Step 2: Containerization and Labeling

Proper containerization and labeling are regulatory requirements and are essential for the safety of all personnel.

  • Container Selection:

    • Use only chemically compatible, leak-proof containers with secure screw-top caps.[7][10] The original container of the chemical is often a good choice for its waste.[11]

    • Ensure containers are in good condition and free from damage.[1]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

    • The label must include the full chemical name: "4-amino-N-(oxan-4-yl)benzene-1-sulfonamide."[2]

    • For liquid waste, list all components of the mixture, including solvents and their approximate concentrations.[6]

    • Include the date when waste was first added to the container.[11]

Step 3: Storage of Waste

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • Keep waste containers closed at all times, except when adding waste.[7]

  • Store containers in a well-ventilated area, away from heat, sparks, or open flames.[8]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[1]

  • Segregate incompatible waste types within the SAA using physical barriers or distance.[1][12]

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][8]

  • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.[6][8]

  • The primary recommended method for the disposal of many organic chemical wastes is high-temperature incineration in a licensed hazardous waste facility.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide waste.

G start Waste Generation 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is_solid Is the waste solid or contaminated disposable? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_solid->is_liquid No solid_waste Collect in 'Solid Hazardous Waste' container. Includes contaminated PPE, weighing paper, etc. is_solid->solid_waste Yes liquid_waste Collect in 'Liquid Hazardous Waste' container. is_liquid->liquid_waste Yes label_container Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Concentrations & Date solid_waste->label_container segregate_solvent Segregate by solvent type (Halogenated vs. Non-halogenated) liquid_waste->segregate_solvent halogenated Halogenated Liquid Waste segregate_solvent->halogenated Yes non_halogenated Non-Halogenated Liquid Waste segregate_solvent->non_halogenated No halogenated->label_container non_halogenated->label_container store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact EHS or licensed contractor for pickup and disposal. store_waste->contact_ehs

Caption: Disposal workflow for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing. (2025, August 4). Effective Laboratory Waste Management Tips.
  • Laboratory Waste Management Guidelines. (n.d.).
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard.
  • Safety Data Sheet. (2025, December 22).
  • Safety data sheet. (2024, July 16).
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide.
  • BenchChem. (2025). Navigating the Safe Disposal of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide: A Comprehensive Guide for Laboratory Prof.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for personal protective equipment (PPE), ensuring that every interaction with this compound is grounded in best practices for laboratory safety.

Hazard Assessment: A Proactive Approach to Safety

Compounds such as Sulfanilamide and 4-Amino-N-phenylbenzenesulfonamide are known to present the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed[1][2][3].

  • Skin Irritation : Causes skin irritation upon direct contact[2][3][4][5].

  • Serious Eye Irritation : Can cause significant damage if it comes into contact with the eyes[2][3][4][5][6].

  • Respiratory Irritation : Inhalation of dust particles may lead to respiratory tract irritation[2][4].

  • Sensitization : Some related compounds may cause allergic skin reactions[7][8].

Based on this surrogate data, it is prudent to handle 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide as a hazardous substance, mandating a specific and non-negotiable PPE ensemble to prevent exposure through all potential routes: dermal, ocular, and inhalation.

The Essential PPE Ensemble: Your First Line of Defense

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following table summarizes the minimum required PPE for handling this compound.

Hazard Category Potential Route of Exposure Required PPE Rationale
Skin Irritation & Sensitization Dermal (Skin Contact)Chemically Resistant Gloves (Nitrile), Full-Coverage Lab CoatPrevents direct contact with the solid or solutions, mitigating the risk of irritation and potential sensitization[9][10][11].
Serious Eye Irritation Ocular (Eye Contact)Chemical Safety Goggles or a Face ShieldProtects eyes from airborne dust particles and accidental splashes of solutions[6][10][12].
Respiratory Irritation InhalationNIOSH-Approved Respirator (e.g., N95)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles[10][11][13].

Procedural Guidance: From Preparation to Disposal

Adherence to standardized procedures is critical for ensuring safety and experimental integrity. The following protocols provide step-by-step guidance for key operations involving 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Protocol 1: PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water[13].

Protocol 2: Safe Handling Workflow

This workflow minimizes exposure during routine handling and preparation of solutions. All operations involving the solid compound should be performed within a certified chemical fume hood.

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

  • Don PPE: Follow the donning sequence outlined in Protocol 1.

  • Weighing: Carefully weigh the required amount of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. Avoid creating dust.

  • Solubilization: Add the solid to the solvent in a suitable container. Cap and mix gently until dissolved.

  • Use: Perform the experimental procedure within the fume hood.

  • Decontamination: Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), collecting the waste for proper disposal.

  • Waste Segregation: Place all contaminated solid waste (gloves, weigh boats, pipette tips) into a designated hazardous waste container[7].

  • Doff PPE: Follow the doffing sequence in a designated area outside the immediate workspace.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of the safe handling protocol.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Assemble Equipment in Fume Hood B Don Full PPE Ensemble A->B C Weigh Solid Compound B->C D Solubilize Compound C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Segregate Contaminated Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.

Spill and Disposal Management

Accidents can happen, and a clear plan for spill management and waste disposal is essential.

Spill Response Plan
  • Evacuate and Alert: Notify others in the immediate area.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand[10].

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal of Contaminated Materials and Chemical Waste
  • Contaminated PPE and Solids: All disposable items that have come into contact with the compound, such as gloves, weigh papers, and absorbent pads, must be considered hazardous waste.[7] These items should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[10].

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[7][10]. Ensure containers are clearly labeled with the full chemical name and appropriate hazard warnings.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively mitigate the risks associated with handling 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide, fostering a secure environment for groundbreaking research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • CPAchem Ltd. (2024, July 16). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Medline. (n.d.). Material Safety Data Sheet: Silver Sulfadiazine Cream.
  • Pipeline and Hazardous Materials Safety Administration. (2014, January 10). Interpretation Document.
  • OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfonamide.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide.
  • Angene Chemical. (2024, April 21). Safety Data Sheet: 4-Amino-N-phenylbenzenesulfonamide.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet: Sulfanilamide.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfanilamide.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Saint Mary's University. (2014, April 11). Handling and Disposal of Laboratory Generated Wastes Work Instruction #13.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.